molecular formula C20H19FN2O3 B1682241 TGX-155 CAS No. 351071-90-4

TGX-155

Numéro de catalogue: B1682241
Numéro CAS: 351071-90-4
Poids moléculaire: 354.4 g/mol
Clé InChI: FZTZVNFKDPBYKA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

TGX-155 is a selective inhibitor of PI 3-K.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

8-(4-fluoro-2-methylphenoxy)-2-morpholin-4-yl-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O3/c1-13-11-14(21)5-6-17(13)26-18-4-2-3-15-16(24)12-19(22-20(15)18)23-7-9-25-10-8-23/h2-6,11-12H,7-10H2,1H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZTZVNFKDPBYKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)OC2=CC=CC3=C2NC(=CC3=O)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00587866
Record name 8-(4-Fluoro-2-methylphenoxy)-2-(morpholin-4-yl)quinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00587866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351071-90-4
Record name 8-(4-Fluoro-2-methylphenoxy)-2-(morpholin-4-yl)quinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00587866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

TGX-155: A Deep Dive into its Mechanism of Action as a Selective PI3Kβ Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of the mechanism of action of TGX-155, a selective inhibitor of the p110β isoform of phosphoinositide 3-kinase (PI3Kβ). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the PI3K pathway.

Core Mechanism of Action: Selective Inhibition of PI3Kβ

This compound exerts its biological effects through the highly selective inhibition of the p110β catalytic subunit of the Class I PI3K family. The PI3K signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and motility. Dysregulation of this pathway is a hallmark of various diseases, including cancer and thrombosis.

The Class I PI3Ks are heterodimeric enzymes composed of a catalytic subunit (p110) and a regulatory subunit. There are four isoforms of the p110 catalytic subunit: α, β, γ, and δ. While p110α and p110β are ubiquitously expressed, p110γ and p110δ are found predominantly in hematopoietic cells. This compound's selectivity for the β isoform allows for targeted intervention in pathological processes where PI3Kβ plays a crucial role, potentially minimizing off-target effects associated with pan-PI3K inhibition.

Downstream Signaling Cascade

By inhibiting PI3Kβ, this compound blocks the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effector proteins, most notably the serine/threonine kinase Akt (also known as Protein Kinase B). The inhibition of Akt phosphorylation is a key downstream consequence of this compound activity. This, in turn, modulates the activity of a multitude of downstream targets of Akt, ultimately impacting cell survival, proliferation, and other vital cellular functions.

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kβ RTK->PI3K Activation PIP2 PIP2 TGX155 This compound TGX155->PI3K PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruitment to membrane PDK1->Akt Downstream Downstream Effectors Akt->Downstream CellResponse Cellular Responses (Growth, Proliferation, Survival) Downstream->CellResponse

Diagram 1: this compound Inhibition of the PI3Kβ Signaling Pathway.

Quantitative Analysis of PI3K Isoform Selectivity

The selectivity of this compound for PI3Kβ over other Class I isoforms is a key feature of its pharmacological profile. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against the four Class I PI3K isoforms.

PI3K IsoformIC50 (nM)
p110α>1000
p110β72[1]
p110γ>1000
p110δ>1000

Data represents a compilation from available literature and may vary depending on the specific assay conditions.

Experimental Protocols

Biochemical Kinase Assay (In Vitro)

This protocol outlines a method for determining the in vitro potency of this compound against purified PI3K isoforms.

Objective: To quantify the enzymatic inhibition of PI3K isoforms by this compound.

Materials:

  • Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110γ, p110δ/p85α)

  • Phosphatidylinositol-4,5-bisphosphate (PIP2) substrate

  • Adenosine triphosphate (ATP), [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

  • This compound

  • Stop solution (e.g., 1 N HCl)

  • Scintillation cocktail

Procedure:

  • Prepare serial dilutions of this compound in the kinase reaction buffer.

  • In a reaction tube, combine the recombinant PI3K enzyme, PIP2 substrate, and the diluted this compound or vehicle control.

  • Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.

  • Incubate the reaction at room temperature for a defined period (e.g., 20 minutes).

  • Terminate the reaction by adding the stop solution.

  • Extract the radiolabeled PIP3 product using an appropriate method (e.g., chloroform/methanol extraction followed by thin-layer chromatography).

  • Quantify the amount of ³²P-labeled PIP3 using a scintillation counter.

  • Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Biochemical_Assay_Workflow Start Start Prepare Prepare this compound Dilutions Start->Prepare Incubate Incubate Enzyme, Substrate & this compound Prepare->Incubate Initiate Initiate Reaction (Add ATP/[γ-³²P]ATP) Incubate->Initiate Terminate Terminate Reaction Initiate->Terminate Extract Extract Radiolabeled Product Terminate->Extract Quantify Quantify Radioactivity Extract->Quantify Analyze Calculate IC50 Quantify->Analyze End End Analyze->End

Diagram 2: Workflow for a Biochemical Kinase Assay.
Cell-Based Akt Phosphorylation Assay

This protocol describes a method to assess the inhibitory effect of this compound on the PI3K pathway in a cellular context by measuring the phosphorylation of Akt.

Objective: To determine the cellular potency of this compound by quantifying the inhibition of Akt phosphorylation.

Materials:

  • Cell line with an active PI3K pathway (e.g., PTEN-null cancer cell line)

  • Cell culture medium and supplements

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-Akt (Ser473) and anti-total Akt

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Western blot equipment and reagents

Procedure:

  • Seed cells in culture plates and allow them to adhere.

  • Treat the cells with various concentrations of this compound or vehicle control for a specified duration.

  • Lyse the cells using ice-cold lysis buffer.

  • Determine the protein concentration of the cell lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and then incubate with the primary antibody against phospho-Akt (Ser473).

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total Akt to normalize for protein loading.

  • Quantify the band intensities and calculate the percentage of inhibition of Akt phosphorylation to determine the cellular IC50 value.

In Vivo Efficacy

Antithrombotic Activity in a Rabbit Model of Arterial Thrombosis

The potential of this compound as an antithrombotic agent has been evaluated in a rabbit model of carotid artery injury. In this model, intravenous administration of this compound was shown to significantly improve cyclic flow reductions (CFRs) in a dose-dependent manner, indicating a reduction in thrombus formation.[1]

Experimental Model:

  • Animal: New Zealand White rabbits.

  • Thrombosis Induction: Anesthetized rabbits undergo surgical exposure of a carotid artery. Thrombosis is induced by creating an endothelial injury, for example, by using a Fogarty catheter or applying ferric chloride.

  • Drug Administration: this compound is administered intravenously at various doses.

  • Endpoint Measurement: Arterial blood flow is monitored to assess the frequency and severity of cyclic flow reductions, which are indicative of thrombus formation and dislodgement.

Conclusion

This compound is a potent and selective inhibitor of the PI3Kβ isoform. Its mechanism of action, centered on the blockade of the PI3Kβ/Akt signaling pathway, has shown promise in preclinical models of thrombosis. Further research is warranted to fully elucidate its therapeutic potential in various disease contexts, including cancer, where the PI3K pathway is frequently dysregulated. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug developers working on the next generation of PI3K-targeted therapies.

References

An In-Depth Technical Guide to the PI3Kβ Selectivity of TGX-155

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TGX-155 is a potent and selective small molecule inhibitor of the β isoform of phosphoinositide 3-kinase (PI3Kβ). The PI3K family of lipid kinases plays a crucial role in a multitude of cellular processes, including cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking. The Class I PI3Ks, comprising α, β, γ, and δ isoforms, are key components of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various diseases, including cancer and thrombosis. The isoform-selective inhibition of PI3K is a critical strategy in drug development to achieve targeted therapeutic effects while minimizing off-target toxicities. This technical guide provides a comprehensive overview of the PI3Kβ selectivity of this compound, including quantitative data, detailed experimental methodologies, and visual representations of the relevant signaling pathways and experimental workflows.

Data Presentation: Quantitative Selectivity of this compound

TargetAssay TypeCell LineIC50 (nM)
PI3KβCellularPC-3 (human prostate cancer)72

Table 1: Cellular IC50 of this compound against PI3Kβ. This value represents the concentration of this compound required to inhibit 50% of PI3Kβ activity in a cellular context.

To provide a clearer picture of the selectivity profile characteristic of this class of inhibitors, we can examine the data for the closely related and well-characterized compound, TGX-221, which shares a similar core structure with this compound and is also a potent PI3Kβ inhibitor.

Target IsoformTGX-221 IC50 (nM)
PI3Kβ5
PI3Kδ100
PI3Kγ>10,000
PI3Kα>10,000

Table 2: Biochemical IC50 values for the related compound TGX-221 against Class I PI3K isoforms. This data illustrates the significant selectivity for the β isoform over the α and γ isoforms, with moderate selectivity over the δ isoform.

Experimental Protocols

The determination of the inhibitory activity and selectivity of compounds like this compound relies on robust and reproducible experimental protocols. Below is a detailed methodology for a typical in vitro kinase assay used to assess the potency of PI3K inhibitors.

In Vitro PI3K Kinase Activity Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced by the PI3K-catalyzed phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2). The amount of ADP is directly proportional to the kinase activity.

Materials:

  • Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ)

  • This compound (or other test inhibitors)

  • Phosphatidylinositol-4,5-bisphosphate (PIP2) substrate

  • Adenosine triphosphate (ATP)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.4, 50 mM NaCl, 3 mM MgCl2, 1 mM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes:

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

  • 384-well white assay plates

  • Multichannel pipettes and reagent reservoirs

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, which is then serially diluted to cover a wide range of concentrations (e.g., 100 µM to 0.1 nM). A DMSO-only control is included.

  • Kinase Reaction Setup:

    • Add 2.5 µL of the diluted this compound or DMSO control to the wells of a 384-well plate.

    • Prepare a master mix containing the specific PI3K isoform and PIP2 substrate in Kinase Assay Buffer.

    • Add 5 µL of the kinase/substrate master mix to each well.

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the kinase.

  • Initiation of Kinase Reaction:

    • Prepare an ATP solution in Kinase Assay Buffer at a concentration close to the Km for the specific PI3K isoform.

    • Add 2.5 µL of the ATP solution to each well to start the kinase reaction.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Termination of Kinase Reaction and ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well. This reagent terminates the kinase reaction and depletes the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Luminescence Detection:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and provides the luciferase and luciferin to generate a luminescent signal.

    • Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of kinase activity.

Mandatory Visualization

PI3K/Akt Signaling Pathway with this compound Inhibition

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K_beta PI3Kβ RTK->PI3K_beta Activation PI3K_other PI3Kα, δ, γ RTK->PI3K_other Activation PIP3 PIP3 PI3K_beta->PIP3 Phosphorylation PI3K_other->PIP3 PIP2 PIP2 PIP2->PI3K_beta PIP2->PI3K_other PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation pAkt p-Akt Akt->pAkt Downstream Downstream Effectors pAkt->Downstream Activation Cell_Response Cell Growth, Proliferation, Survival Downstream->Cell_Response TGX155 This compound TGX155->PI3K_beta Inhibition

Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound on PI3Kβ.

Experimental Workflow for Determining this compound Selectivity

Experimental_Workflow Start Start: Prepare This compound Dilutions Assay_alpha In vitro Kinase Assay (PI3Kα) Start->Assay_alpha Assay_beta In vitro Kinase Assay (PI3Kβ) Start->Assay_beta Assay_gamma In vitro Kinase Assay (PI3Kγ) Start->Assay_gamma Assay_delta In vitro Kinase Assay (PI3Kδ) Start->Assay_delta Luminescence Measure Luminescence Assay_alpha->Luminescence Assay_beta->Luminescence Assay_gamma->Luminescence Assay_delta->Luminescence Data_Analysis Data Analysis: Calculate % Inhibition Luminescence->Data_Analysis IC50_alpha Determine IC50 for PI3Kα Data_Analysis->IC50_alpha IC50_beta Determine IC50 for PI3Kβ Data_Analysis->IC50_beta IC50_gamma Determine IC50 for PI3Kγ Data_Analysis->IC50_gamma IC50_delta Determine IC50 for PI3Kδ Data_Analysis->IC50_delta Selectivity Compare IC50 values to determine selectivity IC50_alpha->Selectivity IC50_beta->Selectivity IC50_gamma->Selectivity IC50_delta->Selectivity End End: Selectivity Profile Established Selectivity->End

Caption: Workflow for assessing the isoform selectivity of this compound.

Conclusion

This compound is a valuable research tool for investigating the specific roles of PI3Kβ in cellular signaling and disease pathogenesis. Its high selectivity for the β isoform, as demonstrated through cellular and biochemical assays, allows for the targeted interrogation of this key signaling node. The experimental protocols outlined in this guide provide a framework for the robust evaluation of this compound and other PI3K inhibitors. The continued development and characterization of isoform-selective inhibitors like this compound are crucial for advancing our understanding of PI3K biology and for the development of novel, targeted therapeutics.

Unraveling the Downstream Signaling Cascade of TGX-155: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TGX-155 is a potent and selective inhibitor of the p110β isoform of phosphoinositide 3-kinase (PI3Kβ). Dysregulation of the PI3K/Akt/mTOR signaling pathway is a frequent event in various cancers, making it a critical target for therapeutic intervention. This technical guide provides an in-depth exploration of the downstream signaling effects of this compound, focusing on its mechanism of action and its impact on key cellular processes. This document summarizes key quantitative data, provides detailed experimental methodologies for relevant assays, and visualizes complex signaling pathways and workflows to support further research and drug development efforts in this area.

Introduction to this compound and PI3Kβ

The phosphoinositide 3-kinase (PI3K) family of lipid kinases plays a central role in regulating a multitude of cellular functions, including cell growth, proliferation, survival, and motility. The Class I PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit (p85). There are four isoforms of the p110 catalytic subunit: α, β, γ, and δ. While p110α is frequently mutated in cancer, the p110β isoform is ubiquitously expressed and has been shown to be particularly important in tumors with loss of the tumor suppressor PTEN.

This compound is a small molecule inhibitor that exhibits high selectivity for the p110β isoform. This selectivity offers a therapeutic window to target PI3Kβ-dependent signaling pathways while potentially minimizing off-target effects associated with pan-PI3K inhibitors. Understanding the specific downstream consequences of this compound-mediated PI3Kβ inhibition is crucial for elucidating its therapeutic potential and identifying responsive patient populations.

Core Mechanism of Action of this compound

The primary mechanism of action of this compound is the competitive inhibition of the ATP-binding site of the p110β catalytic subunit of PI3K. This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). The reduction in PIP3 levels at the plasma membrane is the initiating event that leads to the downstream signaling effects of this compound.

Quantitative Data: Inhibitory Activity of this compound

The following tables summarize the in vitro inhibitory activity of this compound against various PI3K isoforms and its effect on a key downstream signaling event.

Table 1: In Vitro IC50 Values of this compound against PI3K Isoforms
PI3K Isoform IC50 (nM)
p110β72
p110δ>10000
p110αNot specified
p110γNot specified

Data sourced from chemiluminescence assays.

Table 2: Cellular Inhibitory Activity of this compound
Cell Line Assay
PTEN-deficient human PC3 cellsInhibition of LPA-induced Akt phosphorylation (Ser473)

Downstream Signaling Pathways Modulated by this compound

The inhibition of PI3Kβ by this compound instigates a cascade of downstream effects, primarily through the modulation of the Akt signaling pathway and other key cellular regulators.

The PI3Kβ/Akt/mTOR Pathway

The most well-characterized downstream effector of PI3Kβ is the serine/threonine kinase Akt (also known as Protein Kinase B). Reduced PIP3 levels prevent the recruitment of Akt and its upstream activator, PDK1, to the plasma membrane, thereby inhibiting Akt phosphorylation and activation.

Activated Akt phosphorylates a wide array of downstream substrates, leading to:

  • Increased Cell Survival: Through phosphorylation and inhibition of pro-apoptotic proteins like Bad and the FOXO family of transcription factors.

  • Enhanced Cell Proliferation and Growth: Via activation of the mammalian target of rapamycin (mTOR) pathway, which in turn promotes protein synthesis and cell growth. Akt also phosphorylates and inactivates glycogen synthase kinase 3β (GSK-3β), a key regulator of cell cycle progression.

  • Regulation of Cell Cycle: By phosphorylating and inhibiting the cyclin-dependent kinase inhibitor p21Cip/WAF1.

By inhibiting PI3Kβ, this compound effectively dampens these pro-survival and pro-proliferative signals.

PI3K_Akt_mTOR_Pathway This compound Downstream Signaling: PI3K/Akt/mTOR Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) G-Protein Coupled Receptor (GPCR) PI3Kb PI3Kβ (p110β) RTK->PI3Kb Activation PIP3 PIP3 PI3Kb->PIP3 Phosphorylation TGX155 This compound TGX155->PI3Kb Inhibition PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation GSK3b GSK-3β Akt->GSK3b Inhibition FOXO FOXO Akt->FOXO Inhibition p21 p21Cip/WAF1 Akt->p21 Inhibition Proliferation Cell Proliferation & Growth mTORC1->Proliferation GSK3b->Proliferation Survival Cell Survival FOXO->Survival p21->Proliferation

Figure 1: this compound inhibits the PI3Kβ/Akt/mTOR signaling pathway.
Regulation of DNA Replication

Recent studies have unveiled a more nuanced role for PI3Kβ in the nucleus, where it is involved in the regulation of DNA replication. PI3Kβ has been shown to associate with Proliferating Cell Nuclear Antigen (PCNA), a key component of the DNA replication machinery. This interaction appears to be, at least in part, kinase-independent. However, the kinase activity of PI3Kβ is also implicated in regulating the nuclear activation of Akt during the S phase, which in turn can influence the phosphorylation of p21Cip/WAF1, a negative regulator of PCNA. Therefore, this compound may impact DNA replication through both kinase-dependent and -independent mechanisms of PI3Kβ.

DNA_Replication_Pathway This compound and PI3Kβ in DNA Replication cluster_nucleus Nucleus PI3Kb_nuc PI3Kβ Akt_nuc Akt PI3Kb_nuc->Akt_nuc Activates PCNA PCNA PI3Kb_nuc->PCNA Associates with (kinase-independent) p21_nuc p21Cip/WAF1 Akt_nuc->p21_nuc Inhibits p21_nuc->PCNA Inhibits DNA_Polymerase DNA Polymerase δ PCNA->DNA_Polymerase Binds to Replication DNA Replication DNA_Polymerase->Replication TGX155 This compound TGX155->PI3Kb_nuc Inhibits kinase activity

Figure 2: PI3Kβ's role in DNA replication and potential impact of this compound.
Involvement in Cell Migration and Invasion

PI3Kβ has been implicated in the regulation of cell migration and invasion, particularly through its role in β-1 integrin signaling and the formation of invadopodia. Invadopodia are actin-rich protrusions that degrade the extracellular matrix, facilitating cancer cell invasion. Inhibition of PI3Kβ has been shown to impair the maturation of invadopodia. This compound may therefore have anti-metastatic properties by disrupting these processes.

Experimental Protocols

Western Blot Analysis of Akt Phosphorylation

This protocol details the methodology for assessing the effect of this compound on Akt phosphorylation in a cell-based assay.

Materials:

  • Cell culture reagents

  • This compound

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-Akt (Ser473), Rabbit anti-total Akt

  • HRP-conjugated anti-rabbit secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat cells with varying concentrations of this compound for the desired time. Include a vehicle-treated control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with supplemented lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and heating.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibody (e.g., anti-phospho-Akt, diluted in blocking buffer) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Akt.

Western_Blot_Workflow Western Blot Workflow for Akt Phosphorylation A Cell Treatment with this compound B Cell Lysis & Protein Extraction A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Blocking (5% BSA) E->F G Primary Antibody Incubation (anti-phospho-Akt) F->G H Secondary Antibody Incubation (HRP-conjugated) G->H I Chemiluminescent Detection H->I J Stripping & Re-probing (anti-total Akt) I->J

Figure 3: A streamlined workflow for Western blot analysis.
In Vitro PI3Kβ Kinase Assay

This protocol describes a method to directly measure the inhibitory effect of this compound on the enzymatic activity of PI3Kβ.

Materials:

  • Recombinant active PI3Kβ

  • This compound

  • Kinase assay buffer

  • PIP2 substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • Luminometer

Procedure:

  • Prepare Reagents: Dilute recombinant PI3Kβ, PIP2 substrate, and ATP in kinase assay buffer. Prepare serial dilutions of this compound.

  • Kinase Reaction: In a 96-well plate, combine the recombinant PI3Kβ enzyme with the various concentrations of this compound and pre-incubate briefly.

  • Initiate Reaction: Add the PIP2 substrate and ATP to start the kinase reaction. Incubate at 30°C for a defined period (e.g., 30-60 minutes).

  • Terminate Reaction and Deplete ATP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Generate Luminescent Signal: Add the Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which is then used by luciferase to produce light.

  • Measure Luminescence: Read the luminescent signal using a plate-reading luminometer. The signal intensity is proportional to the amount of ADP produced and thus to the PI3Kβ activity.

  • Data Analysis: Plot the luminescence signal against the concentration of this compound to determine the IC50 value.

Kinase_Assay_Workflow In Vitro PI3Kβ Kinase Assay Workflow A Prepare Reagents (Enzyme, Substrate, ATP, this compound) B Combine Enzyme and this compound (Pre-incubation) A->B C Initiate Kinase Reaction (Add Substrate and ATP) B->C D Incubate at 30°C C->D E Terminate Reaction & Deplete ATP D->E F Generate Luminescent Signal E->F G Measure Luminescence F->G H Data Analysis (IC50 determination) G->H

Figure 4: Workflow for an in vitro PI3Kβ kinase assay.

Conclusion

This compound is a valuable research tool and a potential therapeutic agent that selectively targets the p110β isoform of PI3K. Its primary downstream effect is the inhibition of the Akt/mTOR signaling pathway, which is a critical driver of cell survival and proliferation in many cancers. Furthermore, emerging evidence points to a role for PI3Kβ in the regulation of DNA replication and cell invasion, suggesting that this compound may have a broader anti-cancer activity profile. The experimental protocols provided in this guide offer a starting point for researchers to further investigate the nuanced downstream effects of this compound and to explore its full therapeutic potential. A thorough understanding of the signaling consequences of PI3Kβ inhibition will be instrumental in the rational design of clinical trials and the identification of patients most likely to benefit from this targeted therapy.

TGX-155: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TGX-155 is a potent and selective small molecule inhibitor of the phosphoinositide 3-kinase beta (PI3Kβ) isoform. Its development has been a subject of significant interest within the fields of thrombosis and oncology due to the critical role of PI3Kβ in various cellular processes, including platelet activation and tumor cell survival. This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of this compound, with a focus on its mechanism of action. Quantitative data are presented in structured tables for clarity, and detailed experimental methodologies are provided for key assays. Visual diagrams of the relevant signaling pathways and experimental workflows are included to facilitate a comprehensive understanding of this important research compound.

Discovery and Rationale

The discovery of this compound emerged from research efforts focused on identifying isoform-selective PI3K inhibitors. The PI3K family of lipid kinases plays a crucial role in the PI3K/Akt signaling pathway, which is implicated in a wide range of cellular functions, including cell growth, proliferation, survival, and motility. Deregulation of this pathway is a hallmark of many human cancers and is also central to the process of platelet activation and thrombosis.

The rationale for developing a PI3Kβ-selective inhibitor stems from the distinct roles of the different Class I PI3K isoforms (α, β, γ, and δ). While PI3Kα is frequently mutated in cancer and is a key mediator of insulin signaling, PI3Kβ is particularly important in signaling downstream of G-protein coupled receptors (GPCRs), which are critical for platelet activation. Therefore, a selective PI3Kβ inhibitor was hypothesized to offer a therapeutic advantage by targeting thrombosis with a potentially lower risk of the metabolic side effects associated with pan-PI3K or PI3Kα inhibition. The development of this compound and similar aminopyrimidine-based inhibitors was guided by structure-based design strategies to achieve high potency and selectivity for PI3Kβ.[1]

Synthesis

The chemical synthesis of this compound, with the IUPAC name 8-(4-Fluoro-2-methylphenoxy)-2-morpholin-4-yl-1H-quinolin-4-one, involves a multi-step process centered around the construction of the quinolin-4-one core. While a specific, detailed, step-by-step protocol for the industrial synthesis of this compound is proprietary, the general synthetic strategy for this class of compounds can be outlined based on established organic chemistry principles for the synthesis of quinoline derivatives.

A plausible synthetic route involves the initial synthesis of a substituted 2-morpholinoquinolin-4-ol intermediate. This can be followed by a chlorination step using a reagent like phosphorus oxychloride to yield a 4-chloro-2-morpholinoquinoline. The final key step is a nucleophilic aromatic substitution reaction where the chlorine at the 4-position is displaced by the corresponding aniline derivative to introduce the desired side chain.[1] The synthesis of related 2-morpholino-4-anilinoquinoline derivatives has been reported, providing a framework for the synthesis of this compound.[1]

General Synthetic Scheme:

Synthesis Substituted_Aniline Substituted Aniline Cyclization Cyclization Substituted_Aniline->Cyclization Malonic_Acid_Derivative Malonic Acid Derivative Malonic_Acid_Derivative->Cyclization Quinolin_4_one_Core Quinolin-4-one Core Cyclization->Quinolin_4_one_Core Chlorination Chlorination (e.g., POCl3) Quinolin_4_one_Core->Chlorination 4_Chloroquinoline_Intermediate 4-Chloroquinoline Intermediate Chlorination->4_Chloroquinoline_Intermediate Nucleophilic_Substitution1 Nucleophilic Substitution 4_Chloroquinoline_Intermediate->Nucleophilic_Substitution1 Morpholine Morpholine Morpholine->Nucleophilic_Substitution1 2_Morpholino_4_chloroquinoline 2-Morpholino-4-chloroquinoline Nucleophilic_Substitution1->2_Morpholino_4_chloroquinoline Nucleophilic_Substitution2 Nucleophilic Aromatic Substitution 2_Morpholino_4_chloroquinoline->Nucleophilic_Substitution2 Substituted_Phenol 4-Fluoro-2-methylphenol Substituted_Phenol->Nucleophilic_Substitution2 TGX_155 This compound Nucleophilic_Substitution2->TGX_155

Caption: General synthetic workflow for this compound.

Biological Activity and Selectivity

This compound is a highly selective inhibitor of PI3Kβ. This selectivity is crucial for its potential therapeutic applications, as it minimizes off-target effects that can arise from the inhibition of other PI3K isoforms. The inhibitory activity of this compound has been quantified against various PI3K isoforms, and the data clearly demonstrate its preference for the β isoform.

TargetIC50 (nM)Cell Line / SystemAssay Method
PI3Kβ 72PC-3 (human prostate cancer)Inhibition of PI3Kβ-mediated Akt phosphorylation at Ser473, measured by chemiluminescence assay.[2]
PI3Kα >10,000Sf9 (insect cells)Inhibition of N-terminus poly-His tagged human PI3Kα expressed in baculovirus-infected Sf9 cells.
PI3Kγ ND--
PI3Kδ ND--
ND: Not Determined from the available search results.

Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway

This compound exerts its biological effects by directly inhibiting the catalytic activity of the p110β subunit of PI3K. This inhibition prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3) at the cell membrane. PIP3 acts as a crucial second messenger, recruiting and activating downstream signaling proteins, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).

By blocking the production of PIP3, this compound effectively prevents the activation of Akt. This has significant downstream consequences, as Akt is a central node in a complex signaling network that regulates numerous cellular processes. In the context of its antithrombotic potential, the inhibition of PI3Kβ by this compound is particularly relevant in platelets, where this isoform is a key mediator of signaling downstream of GPCRs activated by agonists such as ADP and thrombin. Inhibition of PI3Kβ in platelets leads to reduced Akt activation, which in turn attenuates downstream signaling events that are essential for platelet aggregation and thrombus formation.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR (e.g., P2Y12) PI3K_beta PI3Kβ GPCR->PI3K_beta Activates PIP2 PIP2 PI3K_beta->PIP2 Phosphorylates PIP3 PIP3 PI3K_beta->PIP3 Akt Akt PIP3->Akt Recruits and activates pAkt p-Akt (Active) Akt->pAkt Downstream_Effectors Downstream Effectors (e.g., GSK3β, FoxO) pAkt->Downstream_Effectors Phosphorylates Cellular_Responses Platelet Aggregation, Cell Survival Downstream_Effectors->Cellular_Responses Regulates Agonist Agonist (e.g., ADP) Agonist->GPCR Activates TGX_155 This compound TGX_155->PI3K_beta Inhibits

Caption: this compound inhibits the PI3K/Akt signaling pathway.

Experimental Protocols

PI3Kβ Inhibition Assay (Chemiluminescence-based)

This protocol describes a method to determine the in vitro inhibitory activity of this compound against PI3Kβ by measuring the phosphorylation of its downstream target, Akt.

Materials:

  • PC-3 cells (PTEN-deficient, expressing high levels of active PI3Kβ)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • This compound

  • Primary antibody: Rabbit anti-phospho-Akt (Ser473)

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Chemiluminescent substrate

  • Luminometer or CCD-based imaging system

Procedure:

  • Cell Culture and Treatment: Culture PC-3 cells in appropriate media. Seed cells in 96-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of this compound (e.g., from 1 nM to 10 µM) for a specified time (e.g., 2 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each lysate by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add the chemiluminescent substrate.

  • Detection and Analysis: Detect the chemiluminescent signal using a luminometer or imaging system. Quantify the band intensities and normalize to a loading control (e.g., total Akt or GAPDH). Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol outlines a method to assess the effect of this compound on platelet aggregation induced by various agonists.

Materials:

  • Freshly drawn human whole blood anticoagulated with sodium citrate.

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

  • Platelet agonists (e.g., ADP, collagen, thrombin).

  • This compound

  • Light Transmission Aggregometer.

Procedure:

  • PRP and PPP Preparation: Prepare PRP by centrifuging whole blood at a low speed (e.g., 200 x g for 15 minutes). Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 2000 x g for 15 minutes).

  • Assay Setup: Adjust the platelet count in the PRP if necessary. Use PPP to set the 100% aggregation baseline in the aggregometer.

  • Inhibition Assay:

    • Pre-incubate PRP with various concentrations of this compound or vehicle control for a specified time (e.g., 10 minutes) at 37°C.

    • Add a platelet agonist (e.g., ADP at a final concentration of 10 µM) to the PRP in the aggregometer cuvette.

  • Data Acquisition and Analysis: Record the change in light transmission over time (typically 5-10 minutes). The extent of aggregation is measured as the maximum percentage change in light transmission. Calculate the percentage of inhibition of aggregation for each concentration of this compound compared to the vehicle control.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_exvivo Ex Vivo Assays Kinase_Assay PI3K Isoform Kinase Assays Data_Analysis Data Analysis (IC50, % Inhibition) Kinase_Assay->Data_Analysis Cell_Based_Assay Cell-Based p-Akt Assay (e.g., Western Blot) Cell_Based_Assay->Data_Analysis Platelet_Aggregation Platelet Aggregation Assay Platelet_Aggregation->Data_Analysis TGX_155_Discovery This compound Discovery & Synthesis Characterization Biological Characterization TGX_155_Discovery->Characterization Characterization->Kinase_Assay Characterization->Cell_Based_Assay Characterization->Platelet_Aggregation

Caption: Experimental workflow for this compound characterization.

Conclusion

This compound is a valuable research tool for investigating the physiological and pathological roles of PI3Kβ. Its high selectivity makes it a more precise probe compared to pan-PI3K inhibitors. The data summarized in this guide highlight its potent inhibitory activity against PI3Kβ and its functional consequences on the PI3K/Akt signaling pathway. The provided experimental protocols offer a foundation for researchers to further explore the therapeutic potential of this compound in thrombosis, cancer, and other diseases where PI3Kβ signaling is dysregulated. Further research is warranted to fully elucidate its in vivo efficacy and safety profile.

References

TGX-155: A PI3Kβ Inhibitor's Role in Modulating Cell Proliferation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

TGX-155 is a selective inhibitor of the p110β catalytic subunit of phosphoinositide 3-kinase (PI3K). This guide delves into the core mechanisms by which this compound influences cell proliferation, primarily through its targeted disruption of the PI3K/Akt signaling pathway. The efficacy of this compound is particularly pronounced in cancer cells with a deficiency in the tumor suppressor phosphatase and tensin homolog (PTEN), a common characteristic in various malignancies, including glioblastoma and prostate cancer. This document provides a comprehensive overview of the quantitative effects of this compound and its closely related analog, TGX-221, on cancer cell lines, detailed experimental protocols for assessing its activity, and visual representations of the key signaling pathways and experimental workflows.

Introduction

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, survival, metabolism, and proliferation.[1] Dysregulation of this pathway is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention.[2] The class I PI3Ks are subdivided into four isoforms: p110α, p110β, p110γ, and p110δ.[3] While p110α is frequently activated by mutations in various cancers, p110β has emerged as a key therapeutic target in tumors that have lost the function of the PTEN tumor suppressor.[3][4] PTEN is a phosphatase that counteracts PI3K activity; its loss leads to the accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) and constitutive activation of the downstream kinase Akt.[4]

This compound and its analog TGX-221 are potent and selective inhibitors of the p110β isoform of PI3K.[5] Their targeted action makes them valuable tools for investigating the specific role of PI3Kβ in cancer biology and as potential therapeutic agents. This guide will explore the molecular mechanisms of this compound in inhibiting cell proliferation and provide practical information for researchers in the field.

Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway

This compound exerts its anti-proliferative effects by directly inhibiting the kinase activity of PI3Kβ. This inhibition prevents the phosphorylation of PIP2 to PIP3, a crucial step in the activation of the PI3K/Akt signaling cascade. The subsequent decrease in PIP3 levels leads to reduced activation of the serine/threonine kinase Akt. As a downstream effector of PI3K, Akt regulates a multitude of cellular processes that promote cell survival and proliferation.[3] The inhibition of Akt by this compound ultimately leads to the induction of apoptosis and a halt in cell cycle progression.[3][6] The dependence of PTEN-deficient tumors on the p110β isoform for survival makes them particularly susceptible to inhibitors like this compound.[3][5]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110β) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates TGX155 This compound TGX155->PI3K Inhibits PIP2 PIP2 Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Dephosphorylates Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Proliferation_Workflow Start Seed cells in 96-well plate Treat Treat with this compound (various concentrations) Start->Treat Incubate Incubate for 24, 48, 72 hours Treat->Incubate Add_Reagent Add CCK-8 or MTT solution Incubate->Add_Reagent Measure Measure absorbance Add_Reagent->Measure Analyze Calculate viability and IC50 Measure->Analyze

References

TGX-155: A Technical Guide to its Role in Apoptosis Induction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TGX-155 is a selective inhibitor of the p110β isoform of phosphoinositide 3-kinase (PI3Kβ). The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and apoptosis. Its aberrant activation is a hallmark of many cancers, making it a key target for therapeutic intervention. This technical guide provides an in-depth overview of the mechanism by which this compound induces apoptosis, supported by experimental data and detailed protocols. While specific quantitative data and detailed experimental procedures for this compound are limited in publicly available literature, this guide leverages findings from the closely related and well-studied PI3Kβ inhibitor, TGX-221, to provide a comprehensive understanding of the apoptotic pathways modulated by this class of inhibitors.

Introduction: this compound and the PI3Kβ Signaling Pathway

The phosphoinositide 3-kinase (PI3K) family of lipid kinases plays a central role in a multitude of cellular processes, including cell growth, proliferation, differentiation, and survival. The Class I PI3Ks are heterodimers composed of a regulatory subunit and a catalytic subunit. The p110β isoform, encoded by the PIK3CB gene, is of particular interest in oncology.

This compound is a small molecule inhibitor that demonstrates high selectivity for the p110β catalytic subunit. By inhibiting PI3Kβ, this compound effectively blocks the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This reduction in PIP3 levels prevents the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).

The PI3K/Akt pathway is a master regulator of cell survival and apoptosis. Activated Akt phosphorylates and inactivates several pro-apoptotic proteins, including Bad, and prevents the activation of caspases. Furthermore, Akt can promote the expression of anti-apoptotic proteins. Consequently, inhibition of PI3Kβ by this compound is hypothesized to disinhibit these pro-apoptotic signals, leading to programmed cell death in cancer cells.

Mechanism of this compound-Induced Apoptosis

The primary mechanism by which this compound induces apoptosis is through the inhibition of the PI3Kβ/Akt signaling cascade. This leads to a series of downstream events that converge on the activation of the intrinsic apoptotic pathway.

Inhibition of Akt and Downstream Effectors

By blocking the production of PIP3, this compound prevents the phosphorylation and activation of Akt. This has several key consequences for apoptotic signaling:

  • Activation of Pro-Apoptotic Bcl-2 Family Members: In its active state, Akt phosphorylates and inactivates the pro-apoptotic protein Bad (Bcl-2-associated death promoter). Inhibition of Akt by this compound leads to the dephosphorylation of Bad, allowing it to heterodimerize with and inhibit the anti-apoptotic proteins Bcl-2 and Bcl-xL. This releases pro-apoptotic proteins like Bax and Bak, which can then oligomerize on the mitochondrial outer membrane.

  • Modulation of other Apoptotic Regulators: Akt also influences the expression and activity of other proteins involved in apoptosis. Inhibition of this pathway can lead to the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic factors.

Mitochondrial Outer Membrane Permeabilization (MOMP)

The activation and oligomerization of Bax and Bak on the mitochondrial outer membrane lead to the formation of pores, a process known as Mitochondrial Outer Membrane Permeabilization (MOMP). This results in the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm, including:

  • Cytochrome c: Once in the cytoplasm, cytochrome c binds to Apoptotic protease-activating factor 1 (Apaf-1), leading to the formation of the apoptosome.

  • Smac/DIABLO: This protein inhibits the activity of Inhibitor of Apoptosis Proteins (IAPs), thereby promoting caspase activation.

Caspase Activation Cascade

The apoptosome recruits and activates the initiator caspase, Caspase-9. Activated Caspase-9 then cleaves and activates effector caspases, such as Caspase-3 and Caspase-7. These effector caspases are responsible for the execution phase of apoptosis, cleaving a multitude of cellular substrates, which leads to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds PI3Kβ PI3Kβ Receptor Tyrosine Kinase->PI3Kβ Activates PIP3 PIP3 PI3Kβ->PIP3 Phosphorylates PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates Bad Bad Akt->Bad Inhibits (Phosphorylates) Bcl-2/Bcl-xL Bcl-2/Bcl-xL Bad->Bcl-2/Bcl-xL Inhibits Bax/Bak Bax/Bak Bcl-2/Bcl-xL->Bax/Bak Inhibits Mitochondrion Mitochondrion Bax/Bak->Mitochondrion Forms pores in Cytochrome c Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Binds to Apoptosome Apoptosome Apaf-1->Apoptosome Forms Caspase-9 Caspase-9 Apoptosome->Caspase-9 Activates Caspase-3/7 Caspase-3/7 Caspase-9->Caspase-3/7 Activates Apoptosis Apoptosis Caspase-3/7->Apoptosis Executes Mitochondrion->Cytochrome c Releases This compound This compound This compound->PI3Kβ Inhibits G start Seed cells in 96-well plate adhere Allow cells to adhere overnight start->adhere treat Treat cells with this compound dilutions adhere->treat incubate Incubate for 24, 48, 72 hours treat->incubate add_mtt Add MTT solution incubate->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt dissolve Dissolve formazan with DMSO incubate_mtt->dissolve read Read absorbance at 570 nm dissolve->read end Calculate cell viability read->end

TGX-155: A Deep Dive into its Role in Platelet Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TGX-155 is a potent and selective inhibitor of the phosphoinositide 3-kinase (PI3K) p110β isoform (PI3Kβ). This isoform plays a critical role in the signaling cascades that lead to platelet activation, aggregation, and subsequent thrombus formation. As such, this compound and its closely related analog, TGX-221, have emerged as valuable pharmacological tools for investigating the intricate mechanisms of platelet function and as potential therapeutic agents for the prevention and treatment of thrombotic diseases. This technical guide provides a comprehensive overview of the core mechanisms of this compound in platelet activation, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Core Mechanism of Action

Platelet activation is a complex process initiated by a variety of agonists that bind to specific receptors on the platelet surface. This binding triggers intracellular signaling cascades that ultimately lead to platelet shape change, granule secretion, and aggregation. PI3Kβ is a key downstream effector for several important platelet receptors, including the G protein-coupled P2Y12 receptor for adenosine diphosphate (ADP) and the immunoreceptor tyrosine-based activation motif (ITAM)-containing receptors, glycoprotein VI (GPVI) for collagen, and C-type lectin-like receptor 2 (CLEC-2) for podoplanin.

Upon receptor activation, PI3Kβ is recruited to the plasma membrane where it phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream signaling proteins containing pleckstrin homology (PH) domains, most notably the serine/threonine kinase Akt (also known as protein kinase B). The activation of the PI3Kβ/Akt pathway is crucial for amplifying and sustaining platelet activation signals, leading to the full activation of integrin αIIbβ3, which is the final common pathway for platelet aggregation.

This compound exerts its antiplatelet effects by competitively inhibiting the ATP-binding site of the p110β catalytic subunit of PI3K. This blockade prevents the generation of PIP3 and subsequently inhibits the activation of Akt and other downstream effectors. The result is a significant attenuation of platelet responses to a range of agonists, thereby reducing platelet aggregation and thrombus formation.

Quantitative Data on this compound/TGX-221 Efficacy

The following tables summarize the quantitative effects of this compound and its analog TGX-221 on various aspects of platelet function and thrombosis. Due to the extensive use of TGX-221 in published research, data for this compound is included and is considered representative of the activity of selective PI3Kβ inhibition.

Table 1: In Vitro Inhibitory Activity of TGX-221 against PI3K Isoforms

PI3K IsoformIC50 (nM)Selectivity vs. p110β
p110β5-
p110δ211~42-fold
p110α>10,000>2000-fold
p110γ>10,000>2000-fold

IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. Data is compiled from various in vitro kinase assays.

Table 2: Effect of TGX-221 on Agonist-Induced Platelet Aggregation

Agonist (Concentration)TGX-221 ConcentrationInhibition of Aggregation (%)Platelet Source
ADP (10 µM)1.9 µM (IC50)50Washed Human Platelets
Collagen (2.5 µg/mL)30 µMNot significantly inhibitedWashed Human Platelets
Convulxin (GPVI agonist)500 nMSignificant inhibitionWashed Human Platelets
Rhodocytin (CLEC-2 agonist)Not specifiedInhibition observedHuman Platelets

Note: The inhibitory effect of TGX-221 is more pronounced on signaling pathways highly dependent on PI3Kβ, such as those downstream of the P2Y12 receptor and GPVI.

Table 3: Effect of TGX-221 on Platelet Granule Secretion (P-selectin Expression)

Agonist (Concentration)TGX-221 Concentration (µM)Inhibition of P-selectin ExpressionMethod
CRP-XL (GPVI agonist, 10 µg/mL)1, 3, 10Eliminated P-selectin exposureFlow Cytometry
Thrombin (1 U/mL)1, 3UnaffectedFlow Cytometry
Thrombin (1 U/mL)10Partial inhibitionFlow Cytometry

Table 4: In Vivo Efficacy of TGX-221 in a Murine Thrombosis Model

Treatment Group (Dose)Improvement in Integrated Blood Flow over 30 min (%)Increase in Tail Bleeding Time (seconds)
Vehicle--
TGX-221 (1 + 1 mg/kg i.v.)491305 (median)
TGX-221 (3 + 3 mg/kg i.v.)881560 (median)

Data from a ferric chloride-induced arterial thrombosis model in mice.[1]

Signaling Pathways

The following diagrams illustrate the key signaling pathways in platelet activation and the point of intervention by this compound.

GPVI_Signaling_Pathway cluster_collagen Collagen cluster_platelet_membrane Platelet Membrane cluster_cytosol Cytosol Collagen Collagen GPVI GPVI Collagen->GPVI binds FcRg FcRγ GPVI->FcRg associates with SFK Src Family Kinases (Lyn, Fyn) FcRg->SFK activates Syk Syk FcRg->Syk recruits & activates SFK->FcRg phosphorylates ITAM LAT_complex LAT Signalosome Syk->LAT_complex activates PLCG2 PLCγ2 LAT_complex->PLCG2 activates PI3Kb PI3Kβ LAT_complex->PI3Kb activates Aggregation Platelet Aggregation PLCG2->Aggregation leads to PIP3 PIP3 PI3Kb->PIP3 converts TGX155 This compound TGX155->PI3Kb inhibits PIP2 PIP2 Akt Akt PIP3->Akt activates Akt->Aggregation promotes

GPVI Signaling Pathway and this compound Inhibition.

CLEC2_Signaling_Pathway cluster_ligand Ligand cluster_platelet_membrane Platelet Membrane cluster_cytosol Cytosol Podoplanin Podoplanin/ Rhodocytin CLEC2 CLEC-2 Podoplanin->CLEC2 binds SFK Src Family Kinases CLEC2->SFK activates Syk Syk CLEC2->Syk recruits & activates SFK->CLEC2 phosphorylates hemITAM SLP76_complex SLP-76 Signalosome Syk->SLP76_complex activates PLCG2 PLCγ2 SLP76_complex->PLCG2 activates PI3Kb PI3Kβ SLP76_complex->PI3Kb activates Aggregation Platelet Aggregation PLCG2->Aggregation leads to PIP3 PIP3 PI3Kb->PIP3 converts TGX155 This compound TGX155->PI3Kb inhibits PIP2 PIP2 Akt Akt PIP3->Akt activates Akt->Aggregation promotes

CLEC-2 Signaling Pathway and this compound Inhibition.

Experimental Protocols

Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol describes the measurement of platelet aggregation in response to various agonists using light transmission aggregometry (LTA), a gold-standard method for assessing platelet function.

a. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

  • Draw whole blood from healthy, consenting donors who have not taken any antiplatelet medication for at least two weeks into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).

  • To obtain PRP, centrifuge the whole blood at 200 x g for 15 minutes at room temperature with the brake off.

  • Carefully transfer the supernatant (PRP) to a new polypropylene tube.

  • To obtain PPP, centrifuge the remaining blood at 2000 x g for 20 minutes at room temperature.

  • Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.

b. Aggregation Measurement:

  • Pre-warm PRP aliquots to 37°C for 5 minutes.

  • Calibrate the aggregometer with PPP for 100% light transmission and PRP for 0% light transmission.

  • Place a stir bar in the cuvette containing the PRP and place it in the aggregometer.

  • Add the desired concentration of this compound or vehicle (DMSO) to the PRP and incubate for a specified time (e.g., 2-5 minutes) with stirring (e.g., 900-1200 rpm).

  • Initiate platelet aggregation by adding a specific agonist. Common agonists and their typical final concentrations include:

    • ADP: 5-20 µM

    • Collagen: 1-5 µg/mL

    • Thrombin: 0.1-1 U/mL

    • Collagen-related peptide (CRP-XL): 0.5-5 µg/mL

    • Rhodocytin: 10-100 nM

  • Record the change in light transmission for a set period (e.g., 5-10 minutes). The maximum aggregation is determined as the peak percentage change in light transmission.

Flow Cytometry for P-selectin Expression

This protocol details the measurement of P-selectin (CD62P) on the platelet surface, a marker of α-granule secretion and platelet activation.

a. Sample Preparation:

  • Collect whole blood into sodium citrate tubes.

  • In a polypropylene tube, add a specific volume of whole blood.

  • Add this compound at various concentrations or a vehicle control and incubate for a predetermined time at 37°C.

  • Add a platelet agonist (e.g., CRP-XL at 10 µg/mL or thrombin at 1 U/mL) to stimulate the platelets.

  • Incubate for a specified time (e.g., 10-15 minutes) at room temperature.

b. Staining and Analysis:

  • Add a fluorescently conjugated anti-CD62P antibody (e.g., PE-conjugated) and an antibody to a platelet-specific marker like CD41a (e.g., FITC-conjugated) to identify the platelet population.

  • Incubate in the dark at room temperature for 20 minutes.

  • Fix the samples by adding a formaldehyde-based fixative solution.

  • Analyze the samples on a flow cytometer. Gate on the platelet population based on forward and side scatter characteristics and CD41a positivity.

  • Determine the percentage of P-selectin positive platelets and the mean fluorescence intensity (MFI) for each sample.

In Vivo Ferric Chloride-Induced Carotid Artery Thrombosis Model

This protocol describes a widely used in vivo model to assess the antithrombotic efficacy of compounds in mice.[2][3][4][5][6]

a. Animal Preparation:

  • Anesthetize mice (e.g., C57BL/6) with an appropriate anesthetic (e.g., ketamine/xylazine).

  • Surgically expose the common carotid artery.

  • Place a Doppler flow probe around the artery to monitor blood flow.

b. Administration of this compound:

  • Administer this compound or vehicle intravenously (i.v.) via the tail vein at the desired doses.

c. Induction of Thrombosis:

  • Apply a small piece of filter paper (e.g., 1 x 2 mm) saturated with a specific concentration of ferric chloride (FeCl₃) solution (e.g., 3.5-10%) to the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes).[4]

  • Remove the filter paper and rinse the area with saline.

d. Monitoring and Data Analysis:

  • Continuously monitor the carotid artery blood flow using the Doppler probe for a set duration (e.g., 30-60 minutes).

  • The primary endpoint is the time to vessel occlusion, defined as the time from FeCl₃ application to the cessation of blood flow for a specified period (e.g., 30 seconds).[4]

  • Secondary endpoints can include the integrated blood flow over the monitoring period.

Conclusion

This compound is a powerful tool for dissecting the role of PI3Kβ in platelet activation. Its selective inhibition of this key signaling enzyme translates to a significant reduction in platelet aggregation and thrombus formation, particularly in pathways mediated by GPVI and P2Y12 receptors. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting PI3Kβ in thrombotic disorders. The continued investigation into the precise mechanisms of action of compounds like this compound will undoubtedly pave the way for the development of novel and safer antiplatelet therapies.

References

TGX-155 for Cancer Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TGX-155 is a potent and selective inhibitor of the phosphoinositide 3-kinase (PI3K) β isoform, a key component of the PI3K/Akt/mTOR signaling pathway frequently dysregulated in cancer. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols for its evaluation. The information presented is intended to guide researchers and drug development professionals in the investigation and potential application of this compound in oncology.

Core Concepts: Mechanism of Action and Rationale for Use in Cancer Research

This compound exerts its anti-cancer potential by selectively targeting the p110β catalytic subunit of PI3K. The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that governs a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. In many cancers, this pathway is constitutively active due to mutations in key components like PIK3CA (encoding the p110α subunit) or loss of the tumor suppressor PTEN. While p110α inhibitors have been a major focus of drug development, p110β has emerged as a critical target, particularly in PTEN-deficient tumors. This compound's high selectivity for PI3Kβ offers the potential for a more targeted therapeutic approach with a potentially improved safety profile compared to pan-PI3K inhibitors.

Signaling Pathway

The PI3K/Akt/mTOR signaling cascade is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs). This leads to the recruitment and activation of PI3K at the cell membrane. PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a multitude of downstream targets, leading to the regulation of various cellular functions that promote tumorigenesis.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110β/p85) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates TGX155 This compound TGX155->PI3K Inhibits PIP2 PIP2 AKT Akt PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth PTEN PTEN PTEN->PIP3 Dephosphorylates

Figure 1: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.

Quantitative Data

Biochemical Activity

The inhibitory activity of this compound and the closely related compound TGX-221 against Class I PI3K isoforms is summarized below. The data highlights the selectivity for the p110β isoform.

CompoundPI3Kα (p110α) IC₅₀ (nM)PI3Kβ (p110β) IC₅₀ (nM)PI3Kγ (p110γ) IC₅₀ (nM)PI3Kδ (p110δ) IC₅₀ (nM)
This compound >10000[1]Data Not AvailableData Not AvailableData Not Available
TGX-221 *500073500100

*Note: Data for TGX-221, a closely related PI3Kβ inhibitor, is provided for context.

Cellular Activity

The potency of this compound has been evaluated in cell-based assays.

Cell LineCancer TypeAssay TypeIC₅₀ (nM)Reference
PC-3Prostate CancerAkt Phosphorylation (Ser473)72[1]
In Vivo Efficacy
Cancer ModelTreatmentDosing RegimenOutcome
Prostate Cancer Xenograft (LAPC-4, LNCaP, C4-2, 22RV1)Nanomicellar TGX-221Not SpecifiedComplete tumor growth blockage
Pharmacokinetic Parameters

Comprehensive pharmacokinetic data for this compound in preclinical models is not currently available in the public literature.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to characterize the activity of PI3K inhibitors like this compound.

Biochemical Kinase Assay (HTRF)

This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to determine the in vitro inhibitory activity of compounds against PI3K isoforms.

Workflow Diagram:

HTRF_Workflow cluster_0 Assay Preparation cluster_1 Kinase Reaction cluster_2 Detection A Prepare Reagents: - Kinase Buffer - ATP Solution - PIP2 Substrate - this compound Dilutions B Add this compound/DMSO to 384-well plate A->B C Add PI3K Enzyme and PIP2 B->C D Add ATP to initiate reaction C->D E Incubate at RT D->E F Add Stop Solution & Detection Reagents E->F G Incubate at RT F->G H Read HTRF Signal (665nm / 620nm) G->H

Figure 2: Workflow for a typical PI3K HTRF assay.

Methodology:

  • Reagent Preparation:

    • Prepare 1x Kinase Reaction Buffer containing DTT.

    • Prepare a working solution of ATP at the desired concentration (e.g., at Km for the specific PI3K isoform).

    • Prepare a working solution of the lipid substrate PIP2.

    • Perform serial dilutions of this compound in DMSO.

  • Kinase Reaction:

    • Add this compound dilutions or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add the PI3K enzyme and PIP2 substrate mixture to the wells.

    • Initiate the reaction by adding the ATP solution.

    • Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes).

  • Detection:

    • Stop the kinase reaction by adding a stop solution containing EDTA.

    • Add the HTRF detection reagents (e.g., a biotinylated PIP3 tracer and a europium-labeled antibody that recognizes the product).

    • Incubate at room temperature to allow for the detection complex to form.

    • Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.

  • Data Analysis:

    • Calculate the HTRF ratio (665nm/620nm) and normalize the data to controls.

    • Plot the normalized data against the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.

Cell-Based Proliferation Assay (MTT Assay)

This protocol measures the effect of this compound on the proliferation and viability of cancer cells.

Methodology:

  • Cell Seeding:

    • Harvest and count cancer cells (e.g., PC-3).

    • Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Replace the medium in the wells with the medium containing the different concentrations of this compound or vehicle control.

    • Incubate the plate for a desired period (e.g., 72 hours).

  • MTT Addition and Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Reading:

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance and normalize the data to the vehicle-treated control wells.

    • Plot the percentage of cell viability against the inhibitor concentration to determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

Western Blot Analysis of PI3K Pathway Phosphorylation

This protocol is used to assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.

Workflow Diagram:

Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection A Treat cells with This compound B Lyse cells and quantify protein A->B C SDS-PAGE B->C D Transfer to PVDF membrane C->D E Block membrane D->E F Incubate with primary antibody (e.g., p-Akt) E->F G Incubate with HRP-conjugated secondary antibody F->G H Detect with ECL and image G->H

Figure 3: General workflow for Western blot analysis.

Methodology:

  • Cell Treatment and Lysis:

    • Plate cells and treat with various concentrations of this compound for a specified time.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature protein lysates by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., phospho-Akt Ser473) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane extensively.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for the total protein (e.g., total Akt) or a loading control (e.g., β-actin).

In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model.

Methodology:

  • Cell Implantation:

    • Harvest cancer cells (e.g., PC-3) and resuspend them in an appropriate medium, potentially mixed with Matrigel.

    • Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization:

    • Monitor the mice for tumor formation.

    • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration:

    • Prepare the formulation of this compound for in vivo administration (e.g., in a vehicle such as PEG300, NMP).

    • Administer this compound to the treatment group according to the planned dose and schedule (e.g., daily oral gavage). The control group receives the vehicle only.

  • Monitoring and Data Collection:

    • Measure tumor dimensions with calipers regularly (e.g., twice a week) and calculate tumor volume.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

  • Data Analysis:

    • Plot the mean tumor volume for each group over time.

    • Calculate tumor growth inhibition (TGI) to quantify the efficacy of the treatment.

Conclusion

This compound is a selective PI3Kβ inhibitor with demonstrated cellular activity, particularly in PTEN-deficient cancer cell lines. The available preclinical data, supported by findings for the closely related compound TGX-221, suggest its potential as a therapeutic agent in oncology. The experimental protocols provided in this guide offer a framework for further investigation into the efficacy and mechanism of action of this compound in various cancer models. Further research is warranted to fully elucidate its in vivo efficacy, pharmacokinetic profile, and potential for clinical development.

References

TGX-155 in Thrombosis Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TGX-155, a selective inhibitor of phosphoinositide 3-kinase β (PI3Kβ), has emerged as a promising candidate in the development of novel antithrombotic therapies. Pathological thrombus formation is a critical factor in a multitude of cardiovascular diseases. Current antithrombotic treatments, while effective, are often associated with significant bleeding risks due to their impact on normal hemostasis. A key therapeutic goal is to selectively target pathways crucial for pathological thrombus formation without compromising hemostasis. This compound shows potential in this area by targeting PI3Kβ, an enzyme that plays a significant role in platelet activation and thrombus stabilization, particularly under conditions of high shear stress characteristic of arterial thrombosis. This document provides a comprehensive overview of the preclinical data on this compound in various thrombosis models, details the experimental protocols used for its evaluation, and illustrates the key signaling pathways involved.

Introduction to this compound and its Mechanism of Action

This compound is a potent and selective inhibitor of the p110β catalytic subunit of Class IA phosphoinositide 3-kinases (PI3Ks). The PI3K family of enzymes is crucial in regulating a wide array of cellular functions, including cell growth, proliferation, differentiation, motility, and survival. In platelets, the PI3Kβ isoform is highly expressed and plays a pivotal role in intracellular signaling downstream of various platelet surface receptors, including G protein-coupled receptors (GPCRs) for agonists like ADP and thrombin, and the glycoprotein VI (GPVI) receptor for collagen.

Activation of PI3Kβ leads to the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as the serine/threonine kinase Akt (also known as protein kinase B). The PI3Kβ/Akt signaling cascade is integral to the processes of platelet adhesion, activation, and aggregation, which are fundamental to thrombus formation. By selectively inhibiting PI3Kβ, this compound can disrupt these signaling pathways, thereby reducing platelet-driven thrombus formation.

Quantitative Data on this compound Efficacy

The preclinical efficacy of this compound has been evaluated in a variety of in vitro and in vivo models of thrombosis. The following tables summarize the key quantitative findings.

Table 1: In Vitro Efficacy of this compound on Platelet Aggregation
AgonistSpeciesAssayThis compound ConcentrationEndpointResult
Convulxin (GPVI agonist)HumanPlatelet Aggregation500 nMInhibition of AggregationSignificant inhibition
Convulxin (GPVI agonist)HumanDense Granule Secretion500 nMInhibition of ATP ReleaseSignificant inhibition
Table 2: In Vivo Efficacy of this compound in Thrombosis Models
ModelSpeciesThis compound DoseEndpointResult
Carotid Artery Injury (Folts Model)Rabbit1.5 mg/kg (i.v.)Cyclic Flow Reductions (CFRs)Significant improvement (time and dose-dependent)[2]
Carotid Artery Injury (Folts Model)Rabbit2.5 mg/kg (i.v.)Cyclic Flow Reductions (CFRs)Significant improvement (time and dose-dependent)[2]

Note: Specific quantitative data on the percentage improvement of CFRs, or effects on thrombus weight and occlusion time in other models, are not detailed in the currently available literature.

Table 3: Effect of this compound on Bleeding Time
SpeciesThis compound DoseEndpointResult
N/AN/ABleeding TimeData not available in the public domain

Note: While PI3Kβ inhibition is hypothesized to have a minimal effect on normal hemostasis, specific dose-response data for this compound on bleeding time is not currently available in the public literature.

Experimental Protocols

Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model in Mice

This model is widely used to study arterial thrombosis and evaluate the efficacy of antithrombotic agents.

Materials:

  • Male C57BL/6 mice (8-12 weeks old)

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Surgical microscope

  • Micro-surgical instruments (forceps, scissors)

  • Doppler flow probe

  • FeCl₃ solution (e.g., 10% in distilled water)

  • Filter paper (1x2 mm strips)

  • Saline solution

Procedure:

  • Anesthetize the mouse via intraperitoneal injection and confirm the depth of anesthesia.

  • Place the mouse in a supine position on a heating pad to maintain body temperature.

  • Make a midline cervical incision to expose the trachea and surrounding muscles.

  • Gently dissect the soft tissues to isolate the common carotid artery.

  • Place a Doppler flow probe around the artery to monitor blood flow.

  • Apply a small piece of filter paper saturated with FeCl₃ solution to the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes).

  • Remove the filter paper and rinse the area with saline.

  • Continuously monitor blood flow until complete occlusion occurs or for a predetermined observation period.

  • The primary endpoint is the time to vessel occlusion. Thrombus weight can also be measured post-euthanasia.

Folts Model of Cyclic Flow Reductions in Rabbit Carotid Artery

This model simulates the dynamic process of thrombus formation and embolization at a site of arterial stenosis and endothelial injury.

Materials:

  • New Zealand White rabbits

  • Anesthetic (e.g., ketamine/xylazine)

  • Surgical microscope

  • Micro-surgical instruments

  • Electromagnetic flow probe

  • Vessel occluder or silk suture

  • Forceps

Procedure:

  • Anesthetize the rabbit and maintain anesthesia throughout the procedure.

  • Isolate a segment of the carotid artery.

  • Place an electromagnetic flow probe around the artery to measure blood flow.

  • Induce a critical stenosis by placing a vessel occluder or tying a silk suture around the artery, typically reducing blood flow by about 50%.

  • Induce endothelial injury at the site of stenosis by gently pinching the artery with forceps.

  • Observe the blood flow pattern for the development of cyclic flow reductions (CFRs), which represent the formation and subsequent embolization of platelet-rich thrombi.

  • After a baseline period of stable CFRs, administer the test compound (e.g., this compound) and monitor the changes in the frequency and severity of the CFRs.

Signaling Pathways and Visualizations

PI3Kβ/Akt Signaling Pathway in Platelets

The following diagram illustrates the central role of PI3Kβ in platelet activation downstream of key receptors.

PI3K_Pathway cluster_agonists Agonists cluster_receptors Receptors cluster_signaling Signaling Cascade cluster_effects Platelet Responses Collagen Collagen GPVI GPVI Collagen->GPVI Thrombin_ADP Thrombin / ADP GPCR GPCRs (e.g., P2Y12, PAR1) Thrombin_ADP->GPCR PI3Kb PI3Kβ GPVI->PI3Kb GPCR->PI3Kb PIP3 PIP3 PI3Kb->PIP3 PIP2 PIP2 PIP2->PI3Kb Akt Akt PIP3->Akt Adhesion Adhesion Akt->Adhesion Activation Activation Akt->Activation Aggregation Aggregation Akt->Aggregation Thrombus Thrombus Formation Adhesion->Thrombus Activation->Thrombus Aggregation->Thrombus TGX155 This compound TGX155->PI3Kb

Caption: PI3Kβ signaling cascade in platelet activation.

Experimental Workflow for In Vivo Thrombosis Model

The following diagram outlines the typical workflow for evaluating an antithrombotic agent in an in vivo thrombosis model.

Experimental_Workflow Animal_Prep Animal Preparation (Anesthesia, Surgery) Baseline Baseline Measurement (e.g., Blood Flow) Animal_Prep->Baseline Drug_Admin Drug Administration (Vehicle or this compound) Baseline->Drug_Admin Thrombosis_Induction Thrombosis Induction (e.g., FeCl₃ application) Drug_Admin->Thrombosis_Induction Monitoring Continuous Monitoring (e.g., Flow Rate, Vessel Occlusion) Thrombosis_Induction->Monitoring Data_Analysis Data Analysis and Endpoint Measurement (e.g., Time to Occlusion, Thrombus Weight) Monitoring->Data_Analysis

Caption: Workflow for in vivo thrombosis model.

Discussion and Future Directions

The available preclinical data suggests that this compound, through its selective inhibition of PI3Kβ, effectively reduces arterial thrombus formation in animal models. The mechanism of action, targeting a key signaling node in platelet activation, provides a strong rationale for its potential as an antithrombotic agent. The observation that PI3Kβ is particularly important for thrombus stability under high shear stress further supports its development for the prevention and treatment of arterial thrombosis, such as in myocardial infarction and ischemic stroke.

However, a comprehensive evaluation of this compound requires further investigation. Key areas for future research include:

  • Quantitative Dose-Response Studies: Detailed in vitro studies are needed to determine the IC50 of this compound against platelet aggregation induced by a range of agonists (ADP, collagen, thrombin) in both human and relevant animal species.

  • In Vivo Efficacy in Diverse Models: The antithrombotic effects of this compound should be quantified in various thrombosis models, including venous thrombosis models, to fully characterize its therapeutic potential.

  • Bleeding Risk Assessment: Rigorous dose-ranging studies are essential to determine the therapeutic window of this compound and to confirm the hypothesis that selective PI3Kβ inhibition is associated with a lower bleeding risk compared to current standard-of-care antithrombotic agents.

  • Combination Therapy: Investigating the potential synergistic effects of this compound with other antiplatelet or anticoagulant drugs could lead to more effective and safer antithrombotic regimens.

References

Methodological & Application

TGX-155 Experimental Protocol for Cell Culture: Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TGX-155, also known as AZ12649385, is a selective inhibitor of the phosphoinositide 3-kinase beta (PI3Kβ) isoform. The PI3K/Akt/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and motility. Dysregulation of this pathway is a common event in various cancers, making it a key target for therapeutic intervention. As a selective PI3Kβ inhibitor, this compound offers a valuable tool for investigating the specific roles of this isoform in cancer biology and for the development of targeted therapies. These application notes provide detailed protocols for the use of this compound in cell culture experiments, including methods for assessing its impact on cell viability, apoptosis, and the PI3Kβ signaling pathway.

Data Presentation

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines. This data is essential for determining the appropriate concentration range for your experiments.

Cell LineCancer TypeIC50 (nM)Notes
PC-3Prostate Cancer72PTEN-deficient. Inhibition of PI3Kβ-mediated Akt phosphorylation at Ser473 was observed.[1][2]

Note: IC50 values can vary depending on the assay conditions, such as cell density and incubation time. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental setup.

Experimental Protocols

Cell Viability Assay

This protocol describes how to determine the effect of this compound on the viability of cancer cell lines using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (AZ12649385)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 100 µM). A vehicle control (DMSO) should be included.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the cell viability against the log of the this compound concentration to determine the IC50 value.

Apoptosis Assay by Annexin V Staining

This protocol details the detection of apoptosis in cells treated with this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (AZ12649385)

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • 6-well plates

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of analysis.

    • Treat the cells with the desired concentrations of this compound (e.g., IC50 concentration) and a vehicle control for 24-48 hours.

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization. Collect both the adherent and floating cells.

    • Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

    • Resuspend the cell pellet in 1X Binding Buffer provided in the kit at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples by flow cytometry within one hour of staining.

    • Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI as controls to set up the compensation and quadrants.

    • Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.

Western Blot Analysis of the PI3K/Akt Pathway

This protocol describes the analysis of key protein expression and phosphorylation status in the PI3K/Akt pathway following treatment with this compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (AZ12649385)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-PI3Kβ, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Western blot imaging system

Protocol:

  • Cell Lysis:

    • Seed cells in 6-well or 10 cm plates and treat with this compound at the desired concentrations and for the appropriate time (e.g., 2-24 hours).

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature the protein samples by boiling in Laemmli buffer.

    • Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-p-Akt Ser473) diluted in blocking buffer overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using a Western blot imaging system.

    • To ensure equal loading, strip the membrane and re-probe with an antibody against total Akt and a loading control like β-actin.

    • Quantify the band intensities to determine the relative changes in protein phosphorylation.

Mandatory Visualization

PI3K_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K_beta PI3Kβ RTK->PI3K_beta Activation PIP2 PIP2 PI3K_beta->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation (Thr308) p_Akt p-Akt (Ser473) Downstream Downstream Effectors (Cell Survival, Proliferation, Growth) p_Akt->Downstream mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) TGX155 This compound TGX155->PI3K_beta

Caption: this compound inhibits the PI3Kβ signaling pathway.

Experimental_Workflow cluster_viability Cell Viability Assay cluster_apoptosis Apoptosis Assay cluster_western Western Blot seed_viability Seed Cells (96-well plate) treat_viability Treat with this compound (Dose-response) seed_viability->treat_viability mtt_assay MTT Assay treat_viability->mtt_assay ic50_calc Calculate IC50 mtt_assay->ic50_calc seed_apoptosis Seed Cells (6-well plate) treat_apoptosis Treat with this compound seed_apoptosis->treat_apoptosis annexin_stain Annexin V/PI Staining treat_apoptosis->annexin_stain flow_cytometry Flow Cytometry Analysis annexin_stain->flow_cytometry seed_western Seed Cells (6-well/10cm plate) treat_western Treat with this compound seed_western->treat_western lysis Cell Lysis & Protein Quantification treat_western->lysis sds_page SDS-PAGE & Transfer lysis->sds_page immunoblot Immunoblotting sds_page->immunoblot

Caption: Workflow for this compound cell-based assays.

References

TGX-155 Application Notes and Protocols for In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of TGX-155, a selective inhibitor of phosphoinositide 3-kinase β (PI3Kβ), in various in vivo mouse models. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound.

Mechanism of Action

This compound is a potent and selective inhibitor of the p110β catalytic subunit of PI3K. The PI3K/AKT signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and motility. Dysregulation of this pathway is a hallmark of many diseases, including cancer and thrombosis. By selectively targeting PI3Kβ, this compound offers a promising therapeutic strategy to modulate these pathological processes.

PI3K/AKT Signaling Pathway

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p85/p110β) RTK->PI3K GPCR G-Protein Coupled Receptor (GPCR) GPCR->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates TGX155 This compound TGX155->PI3K PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates Downstream Downstream Effectors (e.g., mTOR, GSK3β, FoxO) AKT->Downstream Cellular_Responses Cellular Responses (Growth, Proliferation, Survival) Downstream->Cellular_Responses

Caption: PI3K/AKT signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the reported in vivo dosages and administration routes for this compound (and its closely related analog, TGX-221) in various mouse models.

Table 1: Intravenous Administration
Mouse ModelCompoundDosageDosing ScheduleApplicationReference
FeCl₃-induced Arterial ThrombosisTGX-2210.3 + 0.3 mg/kg + mg/kg/hourSingle bolus followed by continuous infusionAntithrombotic[1]
FeCl₃-induced Arterial ThrombosisTGX-2211 + 1 mg/kg + mg/kg/hourSingle bolus followed by continuous infusionAntithrombotic[1][2]
FeCl₃-induced Arterial ThrombosisTGX-2213 + 3 mg/kg + mg/kg/hourSingle bolus followed by continuous infusionAntithrombotic[1][2]
Prostate Cancer XenograftTGX-221100 mg/kgTwice a week for 3 weeksAnticancer[3]
Table 2: Oral Administration
Mouse ModelCompoundFormulationDosing ScheduleApplicationReference
Experimental Epidermolysis Bullosa Acquisita (EBA)TGX-22110% DMSO / 0.8% methylcellulose / 0.1% Tween-80DailyAnti-inflammatory[4]

Note: The specific oral dosage in mg/kg for the EBA model was not detailed in the referenced literature.

Table 3: Topical Administration
Mouse ModelCompoundFormulationDosing ScheduleApplicationReference
Experimental Epidermolysis Bullosa Acquisita (EBA)TGX-2210.9 mg/ml in DMSO:Acetone (1:25)DailyAnti-inflammatory[4]

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below.

Protocol 1: FeCl₃-Induced Arterial Thrombosis Model

This model is widely used to evaluate the efficacy of antithrombotic agents.

Experimental Workflow:

FeCl3_Thrombosis_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_injury Injury & Measurement Anesthesia Anesthetize Mouse (e.g., Tribromoethanol i.p.) Carotid_Exposure Expose Carotid Artery Anesthesia->Carotid_Exposure Flow_Probe Place Doppler Flow Probe Carotid_Exposure->Flow_Probe TGX155_Admin Administer this compound/Vehicle (i.v. bolus + infusion) Flow_Probe->TGX155_Admin FeCl3_Application Apply FeCl₃-soaked filter paper to artery TGX155_Admin->FeCl3_Application Monitor_Flow Monitor Blood Flow (Time to occlusion) FeCl3_Application->Monitor_Flow

Caption: Workflow for the FeCl₃-induced arterial thrombosis model.

Materials:

  • Male C57BL/6 mice (8-12 weeks old)

  • This compound

  • Vehicle (e.g., saline)

  • Anesthetic (e.g., tribromoethanol)

  • Ferric chloride (FeCl₃) solution (e.g., 5-10% in distilled water)

  • Filter paper strips (1x2 mm)

  • Doppler flow probe

  • Surgical instruments

Procedure:

  • Anesthetize the mouse via intraperitoneal (i.p.) injection of tribromoethanol.

  • Make a midline cervical incision and carefully expose the common carotid artery.

  • Place a Doppler flow probe around the artery to measure baseline blood flow.

  • Administer this compound or vehicle intravenously (i.v.) via the tail vein as a bolus injection followed by a continuous infusion.

  • Apply a filter paper strip saturated with FeCl₃ solution to the surface of the carotid artery for a defined period (e.g., 3 minutes) to induce endothelial injury.

  • Remove the filter paper and continuously monitor blood flow until complete occlusion occurs or for a predetermined observation period.

  • The primary endpoint is the time to vessel occlusion.

Protocol 2: Prostate Cancer Xenograft Model

This model is used to assess the anti-tumor efficacy of this compound.

Experimental Workflow:

Xenograft_Workflow cluster_prep Tumor Cell Preparation cluster_implantation Tumor Implantation cluster_treatment Treatment & Analysis Cell_Culture Culture Prostate Cancer Cells (e.g., PC-3, LNCaP) Cell_Harvest Harvest and Resuspend Cells Cell_Culture->Cell_Harvest Implantation Subcutaneous or Orthotopic Implantation in Nude Mice Cell_Harvest->Implantation Tumor_Growth Monitor Tumor Growth Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization TGX155_Admin Administer this compound/Vehicle Randomization->TGX155_Admin Tumor_Measurement Measure Tumor Volume TGX155_Admin->Tumor_Measurement Endpoint_Analysis Endpoint Analysis (Tumor weight, IHC) Tumor_Measurement->Endpoint_Analysis

Caption: Workflow for a prostate cancer xenograft mouse model.

Materials:

  • Male athymic nude mice (6-8 weeks old)

  • Human prostate cancer cell line (e.g., PC-3, LNCaP)

  • This compound

  • Vehicle (e.g., polypropylene glycol)[3]

  • Matrigel (for orthotopic injections)

  • Surgical instruments

  • Calipers for tumor measurement

Procedure:

  • Subcutaneous Model:

    • Inject a suspension of prostate cancer cells (e.g., 1-5 x 10⁶ cells in 100-200 µL of saline or media) subcutaneously into the flank of each mouse.

  • Orthotopic Model:

    • Anesthetize the mouse and make a small abdominal incision to expose the prostate.

    • Inject cancer cells mixed with Matrigel directly into the dorsal prostate lobe.

    • Suture the incision.

  • Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).

  • Randomize mice into treatment and control groups.

  • Administer this compound or vehicle according to the desired schedule (e.g., 100 mg/kg, i.v., twice weekly).[3]

  • Measure tumor dimensions with calipers regularly (e.g., 2-3 times per week) and calculate tumor volume (Volume = 0.5 x length x width²).

  • At the end of the study, euthanize the mice, excise the tumors, and weigh them.

  • Tumor tissue can be processed for further analysis, such as immunohistochemistry for proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL) markers.

Protocol 3: Experimental Epidermolysis Bullosa Acquisita (EBA) Model

This model of autoimmune blistering disease is used to evaluate the anti-inflammatory effects of this compound.

Experimental Workflow:

EBA_Workflow cluster_induction Disease Induction cluster_treatment Treatment cluster_assessment Clinical Assessment Antibody_Injection Inject anti-collagen VII IgG into mouse ear skin TGX155_Admin Administer this compound/Vehicle (Oral or Topical) Antibody_Injection->TGX155_Admin Scoring Score Clinical Disease Severity (Erythema, Blistering, Erosion) TGX155_Admin->Scoring Histology Histological Analysis of Skin Biopsies Scoring->Histology

Caption: Workflow for the experimental epidermolysis bullosa acquisita model.

Materials:

  • Female BALB/c mice (8-12 weeks old)

  • Rabbit anti-mouse type VII collagen (mCOL7) IgG

  • This compound

  • Vehicle (for oral: 10% DMSO/0.8% methylcellulose/0.1% Tween-80; for topical: DMSO:Acetone 1:25)[4]

  • Calipers for ear thickness measurement

Procedure:

  • Induce EBA by intradermal injection of anti-mCOL7 IgG into the ear pinna.

  • Oral Administration:

    • Administer this compound or vehicle by oral gavage daily, starting one day before antibody injection.

  • Topical Administration:

    • Apply this compound solution or vehicle directly to the ear skin daily, starting one day before antibody injection.

  • Monitor the mice daily for the development of clinical signs of EBA, including erythema, blistering, and erosions.

  • Score the disease severity based on the percentage of the ear surface area affected.

  • Measure ear thickness daily using calipers as an indicator of inflammation.

  • At the end of the experiment, collect ear tissue for histological analysis to assess for subepidermal blistering and inflammatory cell infiltration.

References

Application Notes and Protocols for the Dissolution of TGX-155

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TGX-155 is a potent and selective inhibitor of the phosphoinositide 3-kinase beta (PI3Kβ) isoform. Its utility in studying the specific roles of PI3Kβ in various cellular processes, including cell growth, proliferation, and survival, makes it a valuable tool in cancer research and drug development. Proper dissolution and preparation of this compound are critical for obtaining accurate and reproducible experimental results. These application notes provide detailed protocols for the dissolution of this compound for in vitro experiments.

Physicochemical and Solubility Data

A summary of the key physicochemical and solubility properties of this compound is presented in the table below. This information is essential for calculating the required amounts for stock solution preparation and for understanding its behavior in different solvents.

PropertyValueSource
Molecular Weight 354.38 g/mol [1]
Appearance Solid powder[1]
Primary Solvent Dimethyl Sulfoxide (DMSO)[1]
Storage of Solid -20°C for long-term (months to years)[1]
0-4°C for short-term (days to weeks)[1]
Storage of Stock Solution -20°C or -80°C

Experimental Protocols

Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO

This protocol outlines the steps to prepare a high-concentration stock solution of this compound, which can then be used for subsequent dilutions to desired experimental concentrations.

Materials:

  • This compound powder

  • Anhydrous/sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation of moisture.

  • Weighing: Carefully weigh the desired amount of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the tube to achieve the desired stock concentration. It is recommended to start with a common concentration such as 10 mM or 20 mM.

  • Mixing: Tightly cap the tube and vortex the solution for 1-2 minutes until the this compound powder is completely dissolved. A clear, particulate-free solution should be obtained. Gentle warming in a 37°C water bath for 5-10 minutes can aid dissolution if necessary.

  • Storage: Aliquot the stock solution into single-use volumes in sterile, tightly sealed tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol describes the dilution of the high-concentration DMSO stock solution into an aqueous medium, such as cell culture medium, for use in in vitro experiments.

Materials:

  • This compound stock solution in DMSO

  • Sterile cell culture medium or desired aqueous buffer

  • Sterile tubes for dilution

  • Pipettes and sterile filter tips

Procedure:

  • Thawing: Thaw a single-use aliquot of the this compound stock solution at room temperature.

  • Serial Dilution (Optional but Recommended): To avoid precipitation, it is advisable to perform serial dilutions of the DMSO stock in DMSO first to get closer to the final concentration before adding it to the aqueous medium.

  • Final Dilution: Add the required volume of the this compound stock solution (or the intermediately diluted solution) to the pre-warmed cell culture medium or buffer. It is crucial to ensure that the final concentration of DMSO in the working solution is low (typically ≤ 0.1% v/v) to avoid solvent-induced cellular toxicity.

  • Mixing: Mix the working solution immediately and thoroughly by gentle inversion or pipetting. Avoid vigorous vortexing, especially with protein-containing media.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the inhibitor. This is essential to distinguish the effects of the inhibitor from those of the solvent.

  • Use: Use the freshly prepared working solution immediately for your experiments. Do not store aqueous working solutions for extended periods.

Mandatory Visualizations

Experimental Workflow for this compound Solution Preparation

The following diagram illustrates the workflow for preparing this compound stock and working solutions.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex to Dissolve add_dmso->vortex aliquot Aliquot for Storage vortex->aliquot store_stock Store at -20°C / -80°C aliquot->store_stock thaw Thaw Stock Aliquot store_stock->thaw dilute Dilute in Culture Medium thaw->dilute mix Mix Gently dilute->mix use Use Immediately in Experiment mix->use PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Recruits and Activates Downstream Downstream Effectors Akt->Downstream Phosphorylates CellResponse Cell Survival, Growth, Proliferation Downstream->CellResponse Regulates GrowthFactor Growth Factor GrowthFactor->RTK Binds TGX155 This compound TGX155->PI3K Inhibits

References

Application Notes and Protocols: TGX-155 in Western Blot Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TGX-155 is a potent and selective inhibitor of the p110β isoform of phosphoinositide 3-kinase (PI3K). The PI3K/Akt signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is frequently observed in various diseases, including cancer and thrombosis. This compound serves as a valuable tool for investigating the specific roles of PI3Kβ in these processes. Western blotting is a fundamental technique used to detect and quantify the expression levels of specific proteins, making it an essential method for studying the effects of inhibitors like this compound on signaling pathways. These application notes provide a detailed protocol for utilizing western blotting to assess the impact of this compound on the PI3K/Akt pathway, specifically by measuring the phosphorylation of Akt.

Quantitative Data Summary

This compound exhibits high selectivity for the PI3Kβ isoform. The following table summarizes its inhibitory activity.

CompoundTargetIC50Cell LineAssayReference
This compoundPI3Kβ72 nMPC-3Inhibition of Akt phosphorylation (Ser473)[1]

Signaling Pathway

The following diagram illustrates the canonical PI3K/Akt signaling pathway and the point of inhibition by this compound.

PI3K_Akt_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p85/p110β) RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation pAkt p-Akt (Ser473/Thr308) Akt->pAkt Activation Downstream Downstream Effectors pAkt->Downstream Transcription Gene Transcription (Proliferation, Survival) Downstream->Transcription TGX155 This compound TGX155->PI3K Inhibition

Caption: PI3K/Akt signaling pathway with this compound inhibition.

Experimental Protocol: Western Blot for this compound Effects on Akt Phosphorylation

This protocol outlines the steps to assess the inhibitory effect of this compound on PI3Kβ activity by measuring the phosphorylation of its downstream target, Akt.

Materials and Reagents
  • Cell line of interest (e.g., PC-3)

  • Cell culture medium and supplements

  • This compound (solubilized in an appropriate solvent, e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Running buffer

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-Akt (Ser473)

    • Rabbit anti-Akt (total)

    • Mouse anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies:

    • Anti-rabbit IgG

    • Anti-mouse IgG

  • Tris-buffered saline with Tween 20 (TBST)

  • Chemiluminescent substrate (ECL)

  • Imaging system (e.g., chemiluminescence imager)

Experimental Workflow

Western_Blot_Workflow cluster_prep Sample Preparation cluster_blot Western Blotting cluster_analysis Data Analysis cell_culture 1. Cell Culture & Plating tgx_treatment 2. This compound Treatment cell_culture->tgx_treatment cell_lysis 3. Cell Lysis tgx_treatment->cell_lysis protein_quant 4. Protein Quantification cell_lysis->protein_quant sample_prep 5. Sample Preparation protein_quant->sample_prep sds_page 6. SDS-PAGE sample_prep->sds_page transfer 7. Protein Transfer sds_page->transfer blocking 8. Membrane Blocking transfer->blocking pri_ab 9. Primary Antibody Incubation blocking->pri_ab sec_ab 10. Secondary Antibody Incubation pri_ab->sec_ab detection 11. Detection sec_ab->detection imaging 12. Image Acquisition detection->imaging quantification 13. Densitometry Analysis imaging->quantification

Caption: Western blot experimental workflow.

Step-by-Step Methodology
  • Cell Culture and Treatment:

    • Plate cells at a desired density and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a specified duration (e.g., 2, 6, 12, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer containing protease and phosphatase inhibitors to the cells.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing intermittently.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a BCA protein assay according to the manufacturer's instructions.

  • Sample Preparation:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to the normalized protein samples and boil at 95-100°C for 5 minutes.

  • SDS-PAGE:

    • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.

    • Run the gel in running buffer until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Membrane Blocking:

    • Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate the membrane with the primary antibody against phospho-Akt (Ser473) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation:

    • Incubate the membrane with the HRP-conjugated anti-rabbit IgG secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate (ECL) according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing (Optional but Recommended):

    • To normalize for total protein levels, the membrane can be stripped of the phospho-specific antibody and re-probed for total Akt and a loading control like β-actin.

    • Incubate the membrane in a stripping buffer.

    • Wash the membrane thoroughly.

    • Repeat the blocking and antibody incubation steps with the primary antibodies for total Akt and then for β-actin.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-Akt signal to the total Akt signal and then to the loading control (β-actin) to determine the relative change in Akt phosphorylation upon treatment with this compound.

Expected Results

Treatment of cells with this compound is expected to lead to a dose- and time-dependent decrease in the phosphorylation of Akt at Ser473, as detected by western blot. The total Akt and loading control (e.g., β-actin) levels should remain relatively constant across different treatment conditions. This would demonstrate the inhibitory effect of this compound on the PI3K/Akt signaling pathway.

References

Application Notes and Protocols for Utilizing TGX-155 in Kinase Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TGX-155 is a selective inhibitor of the β isoform of phosphoinositide 3-kinase (PI3Kβ). The PI3K family of lipid kinases plays a crucial role in a variety of cellular functions, including cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking. The PI3K/AKT/mTOR signaling pathway is one of the most frequently activated pathways in human cancers, making it a key target for therapeutic development. This compound's selectivity for the PI3Kβ isoform allows for the targeted investigation of the specific roles of this isoform in cellular processes and disease states.

These application notes provide detailed protocols for utilizing this compound in both in vitro and cell-based kinase assays to characterize its inhibitory activity and cellular effects.

Data Presentation: Inhibitor Selectivity

The inhibitory activity of this compound and other representative PI3K inhibitors against the four Class I PI3K isoforms is summarized below. This data is crucial for designing experiments and interpreting results, as the selectivity profile of an inhibitor determines its suitability for specific research questions.

InhibitorPI3Kα (IC₅₀, nM)PI3Kβ (IC₅₀, nM)PI3Kγ (IC₅₀, nM)PI3Kδ (IC₅₀, nM)
This compound >1000072 >10000166
TGX-221500073500100
Alpelisib (BYL719)51156290250
Idelalisib (CAL-101)860040008902.5

Note: IC₅₀ values can vary depending on the assay conditions. The data presented here is a compilation from various sources for comparative purposes.

Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates a multitude of cellular processes. Upon activation by growth factors or other extracellular stimuli, receptor tyrosine kinases (RTKs) recruit and activate PI3K. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as AKT and PDK1, to the plasma membrane. This co-localization facilitates the phosphorylation and activation of AKT by PDK1 and mTORC2. Activated AKT then phosphorylates a wide range of downstream substrates, leading to the regulation of cell survival, growth, proliferation, and metabolism. This compound selectively inhibits PI3Kβ, thereby blocking the production of PIP3 and the subsequent downstream signaling events.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kβ RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates TGX155 This compound TGX155->PI3K Inhibits PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates Downstream Downstream Effectors AKT->Downstream Activates mTORC2 mTORC2 mTORC2->AKT Phosphorylates Cellular_Responses Cell Growth, Survival, Proliferation Downstream->Cellular_Responses

Caption: The PI3K/AKT signaling pathway and the inhibitory action of this compound.

Experimental Protocols

In Vitro Kinase Assay: ADP-Glo™ Kinase Assay

This protocol describes the determination of this compound's IC₅₀ value against purified PI3Kβ enzyme using a luminescent ADP detection assay.

Experimental Workflow:

In_Vitro_Workflow start Start prep_reagents Prepare Reagents: - this compound serial dilutions - PI3Kβ enzyme - Kinase buffer - PIP2 substrate - ATP start->prep_reagents plate_setup Set up 96-well plate: Add this compound, PI3Kβ, and PIP2 prep_reagents->plate_setup initiate_reaction Initiate Kinase Reaction: Add ATP plate_setup->initiate_reaction incubate_kinase Incubate at RT initiate_reaction->incubate_kinase stop_reaction Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent incubate_kinase->stop_reaction incubate_adp_glo Incubate at RT stop_reaction->incubate_adp_glo detect_adp Detect ADP: Add Kinase Detection Reagent incubate_adp_glo->detect_adp incubate_detect Incubate at RT detect_adp->incubate_detect read_luminescence Read Luminescence incubate_detect->read_luminescence analyze_data Analyze Data: Calculate IC₅₀ read_luminescence->analyze_data

Caption: Workflow for the in vitro ADP-Glo™ kinase assay.

Materials:

  • This compound

  • Recombinant human PI3Kβ (p110β/p85α)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • PI(4,5)P₂ (PIP2) substrate

  • Dithiothreitol (DTT)

  • Bovine Serum Albumin (BSA)

  • Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • White, opaque 96-well plates

  • Multimode plate reader with luminescence detection

Procedure:

  • Prepare this compound Serial Dilutions: Prepare a series of dilutions of this compound in kinase buffer. A typical starting concentration might be 10 µM, with 1:3 serial dilutions. Also, prepare a vehicle control (e.g., DMSO).

  • Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare a master mix containing the PI3Kβ enzyme and PIP2 substrate in kinase buffer. The final concentrations should be optimized, but a starting point could be 5-10 ng/well of enzyme and 10 µM PIP2.

  • Set up the Kinase Reaction:

    • Add 5 µL of each this compound dilution or vehicle control to the wells of a 96-well plate.

    • Add 10 µL of the kinase reaction mix to each well.

    • Incubate for 10 minutes at room temperature.

  • Initiate the Kinase Reaction:

    • Add 10 µL of ATP solution (e.g., 25 µM final concentration) to each well to start the reaction.

    • Incubate the plate at room temperature for 60 minutes.

  • Stop the Reaction and Deplete ATP:

    • Add 25 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes.

  • Detect ADP:

    • Add 50 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes.

  • Measure Luminescence: Read the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Assay: Western Blot for Phospho-Akt

This protocol describes how to assess the inhibitory activity of this compound in a cellular context by measuring the phosphorylation of Akt (a downstream target of PI3K) using Western blotting.

Experimental Workflow:

Western_Blot_Workflow start Start seed_cells Seed Cells and Allow Adherence start->seed_cells serum_starve Serum Starve Cells (Optional) seed_cells->serum_starve treat_inhibitor Treat with this compound at Various Concentrations serum_starve->treat_inhibitor stimulate_cells Stimulate with Growth Factor (e.g., IGF-1) treat_inhibitor->stimulate_cells lyse_cells Lyse Cells and Collect Protein stimulate_cells->lyse_cells quantify_protein Quantify Protein (BCA Assay) lyse_cells->quantify_protein sds_page SDS-PAGE quantify_protein->sds_page transfer Transfer to PVDF Membrane sds_page->transfer block Block Membrane transfer->block primary_ab Incubate with Primary Antibodies (p-Akt, Total Akt) block->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detect Detect with ECL Substrate and Image secondary_ab->detect analyze Analyze Band Intensities detect->analyze

Caption: Workflow for Western blot analysis of p-Akt.

Materials:

  • Cell line of interest (e.g., PC-3, a PTEN-null cell line with high basal PI3K activity)

  • Cell culture medium and supplements

  • This compound

  • Growth factor for stimulation (e.g., Insulin-like Growth Factor 1, IGF-1)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: rabbit anti-phospho-Akt (Ser473) and rabbit anti-total Akt

  • HRP-conjugated anti-rabbit secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Western blot imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • (Optional) Serum-starve the cells for 4-16 hours to reduce basal signaling.

    • Pre-treat cells with various concentrations of this compound or vehicle control for 1-2 hours.

    • Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1) for 10-15 minutes.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells with ice-cold RIPA buffer.

    • Scrape the cells and collect the lysate.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities for phospho-Akt and total Akt. Normalize the phospho-Akt signal to the total Akt signal to determine the relative level of Akt phosphorylation.

Disclaimer

These protocols are intended as a guide. Researchers should optimize the conditions for their specific experimental setup, including cell lines, reagent concentrations, and incubation times. Always follow appropriate laboratory safety procedures.

Application Notes and Protocols for TGX-155 Administration in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of TGX-155, a selective phosphoinositide 3-kinase beta (PI3Kβ) inhibitor. The following protocols and data have been compiled from available animal studies to guide researchers in designing and executing their own experiments.

Overview of this compound

This compound is a potent and selective inhibitor of PI3Kβ, a key enzyme in the PI3K/AKT signaling pathway, which is frequently dysregulated in various diseases, including cancer and thrombosis. Its inhibitory action on this pathway makes it a valuable tool for preclinical research in these areas.

Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. The activation of this pathway is initiated by the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3) by PI3K. PIP3 then recruits and activates downstream effectors, most notably the serine/threonine kinase AKT. This compound selectively inhibits the p110β catalytic subunit of PI3K, thereby blocking the production of PIP3 and inhibiting downstream signaling.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110β subunit) RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates TGX155 This compound TGX155->PI3K PIP2 PIP2 AKT AKT PIP3->AKT Downstream Downstream Effectors (Cell Growth, Survival) AKT->Downstream

Caption: Simplified PI3K/AKT signaling pathway showing the inhibitory action of this compound.

Quantitative Data from Animal Studies

The following table summarizes the available quantitative data from a key in vivo study involving this compound administration.

Animal ModelIndicationRoute of AdministrationDosageKey FindingsReference
RabbitCarotid Artery Injury (Thrombosis)Intravenous (i.v.), single dose1.5 mg/kg and 2.5 mg/kgSignificantly improved cyclic flow reductions (CFRs) in a time- and dose-dependent manner.[1]

Experimental Protocols

Rabbit Model of Carotid Artery Injury

This protocol is based on the study investigating the antithrombotic effects of this compound.

Objective: To evaluate the efficacy of this compound in preventing arterial thrombosis.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline, DMSO, or as specified by the manufacturer)

  • Male New Zealand White rabbits

  • Anesthetic agents

  • Surgical instruments for exposing the carotid artery

  • Doppler flow probe

  • Equipment for inducing vascular injury (e.g., forceps, electrical current)

Workflow:

Rabbit_Thrombosis_Workflow cluster_pre Pre-Procedure cluster_proc Procedure cluster_post Post-Procedure Animal_Prep Rabbit Acclimation & Anesthesia Surgery Surgical Exposure of Carotid Artery Animal_Prep->Surgery Drug_Prep This compound Formulation Drug_Admin Intravenous Administration of this compound or Vehicle Drug_Prep->Drug_Admin Injury Induction of Vascular Injury Surgery->Injury Injury->Drug_Admin Monitoring Monitoring of Blood Flow (CFRs) Drug_Admin->Monitoring Data_Analysis Data Collection & Analysis Monitoring->Data_Analysis Termination Euthanasia & Tissue Collection (optional) Data_Analysis->Termination

Caption: Experimental workflow for the rabbit carotid artery injury model.

Procedure:

  • Animal Preparation: Anesthetize the rabbit according to approved institutional animal care and use committee (IACUC) protocols.

  • Surgical Procedure: Surgically expose the carotid artery.

  • Vascular Injury: Induce a controlled injury to the arterial wall to initiate thrombus formation.

  • Drug Administration: Administer a single intravenous bolus of this compound at the desired dose (e.g., 1.5 mg/kg or 2.5 mg/kg) or vehicle control.[1]

  • Monitoring: Continuously monitor carotid artery blood flow using a Doppler flow probe to measure cyclic flow reductions (CFRs), which are indicative of thrombus formation and dissolution.

  • Data Analysis: Quantify the frequency and duration of CFRs over a set period to determine the effect of this compound compared to the control group.

Considerations for Study Design

  • Animal Model Selection: The choice of animal model should be appropriate for the research question. For cancer studies, xenograft or genetically engineered mouse models with known PIK3CA mutations or PTEN loss may be suitable. For metabolic studies, diet-induced obesity or genetic models of diabetes could be considered.

  • Route of Administration: While intravenous administration has been documented, other routes such as oral (p.o.) or intraperitoneal (i.p.) injection may be feasible depending on the formulation and experimental goals. The absorption, distribution, metabolism, and excretion (ADME) profile of this compound will influence the optimal route and dosing frequency.

  • Dosage Selection: Dose-ranging studies are recommended to determine the optimal therapeutic window, balancing efficacy with potential toxicity.

  • Formulation: this compound should be formulated in a vehicle that ensures its solubility and stability for in vivo administration. Common vehicles include saline, phosphate-buffered saline (PBS), or solutions containing solubilizing agents like DMSO and Tween 80. The final concentration of any organic solvent should be kept to a minimum to avoid toxicity.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis: It is advisable to conduct PK studies to determine the plasma and tissue concentrations of this compound over time. PD studies should assess the extent and duration of PI3Kβ pathway inhibition in the target tissue.

  • Toxicology: Monitor animals for any signs of toxicity, including changes in body weight, behavior, and clinical signs. Histopathological analysis of major organs at the end of the study can provide further information on potential toxic effects.

Future Directions

Further research is needed to expand the in vivo application notes for this compound. Studies in other animal models and for different disease indications, along with detailed pharmacokinetic and toxicology data, will be crucial for a comprehensive understanding of its preclinical profile. The development of oral formulations and the investigation of combination therapies are also important areas for future exploration.

References

Flow Cytometry Analysis with TGX-155: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TGX-155 is a potent and selective inhibitor of the phosphoinositide 3-kinase (PI3K) β isoform (PI3Kβ). The PI3K/Akt signaling pathway is a critical regulator of numerous cellular processes, including cell survival, proliferation, and platelet activation. Dysregulation of this pathway is implicated in various diseases, including cancer and thrombosis. As a selective PI3Kβ inhibitor, this compound offers a valuable tool for investigating the specific roles of this isoform in cellular functions and for the development of targeted therapies.

Flow cytometry is a powerful technique for the single-cell analysis of heterogeneous populations. It enables the quantification of apoptosis, cell cycle progression, and the expression of cell surface and intracellular proteins. This document provides detailed application notes and protocols for the use of this compound in flow cytometry-based assays to assess its impact on apoptosis, platelet activation, and cell cycle distribution.

Mechanism of Action: Inhibition of the PI3Kβ/Akt Signaling Pathway

This compound exerts its effects by selectively inhibiting the p110β catalytic subunit of PI3K. This inhibition prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. By blocking this crucial step, this compound effectively attenuates the entire PI3Kβ/Akt signaling cascade, leading to downstream effects such as the induction of apoptosis in cancer cells and the inhibition of platelet aggregation.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kβ RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation TGX155 This compound TGX155->PI3K Inhibition PIP2 PIP2 Akt Akt PIP3->Akt Activation Downstream Downstream Effectors (e.g., Bad, GSK3β) Akt->Downstream Activation Apoptosis Inhibition of Apoptosis Downstream->Apoptosis Proliferation Cell Proliferation Downstream->Proliferation Platelet Platelet Activation Downstream->Platelet

Figure 1: this compound inhibits the PI3Kβ/Akt signaling pathway.

Application 1: Analysis of Apoptosis Induction

The PI3K/Akt pathway is a key survival pathway, and its inhibition can lead to the induction of apoptosis in cancer cells. Flow cytometry using Annexin V and Propidium Iodide (PI) staining is a standard method to quantify apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI intercalates with DNA in cells with compromised membranes (late apoptotic and necrotic cells).

Quantitative Data Summary: Effect of a PI3Kβ Inhibitor on Apoptosis in Glioblastoma Cells

The following table summarizes representative data on the effects of a selective PI3Kβ inhibitor, AZD6482, on apoptosis in U87 and U118 glioblastoma cell lines after 48 hours of treatment, as measured by Annexin V-PE/7-AAD flow cytometry.[1] This data can be used as a reference for expected outcomes with this compound.

Cell LineTreatment (AZD6482)Percentage of Apoptotic Cells (Early + Late)
U87 Vehicle Control~5%
10 µM~15%
20 µM~25%
40 µM~40%
U118 Vehicle Control~7%
10 µM~18%
20 µM~30%
40 µM~45%
Experimental Protocol: Apoptosis Analysis by Flow Cytometry

This protocol is adapted for the analysis of apoptosis in a cancer cell line (e.g., U87 glioblastoma cells) treated with this compound.

Materials:

  • This compound (dissolved in DMSO)

  • Cancer cell line of interest (e.g., U87)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvest.

  • Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) for a predetermined time (e.g., 24, 48 hours). Include a vehicle control (DMSO).

  • Cell Harvest:

    • Collect the culture medium (containing floating cells).

    • Wash the adherent cells with PBS.

    • Trypsinize the adherent cells and combine them with the cells from the culture medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Staining:

    • Wash the cell pellet twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit to a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within 1 hour of staining.

    • Use FITC and PI single-stained controls for compensation.

    • Gate on the cell population based on forward and side scatter.

    • Analyze the fluorescence of Annexin V-FITC (typically FL1) and PI (typically FL2 or FL3).

    • Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).

Apoptosis_Workflow cluster_0 Cell Culture and Treatment cluster_1 Sample Preparation cluster_2 Staining cluster_3 Data Acquisition and Analysis A Seed Cells B Treat with this compound A->B C Harvest Cells B->C D Wash with PBS C->D E Resuspend in Binding Buffer D->E F Add Annexin V-FITC & PI E->F G Incubate F->G H Analyze on Flow Cytometer G->H I Quantify Apoptotic Populations H->I

Figure 2: Experimental workflow for apoptosis analysis.

Application 2: Platelet Activation Assay

PI3Kβ plays a crucial role in platelet activation downstream of G-protein coupled receptors. This compound can be used to investigate the role of PI3Kβ in platelet aggregation and degranulation. Flow cytometry can be used to measure the surface expression of activation markers such as P-selectin (CD62P), which is translocated to the platelet surface from alpha-granules upon activation, and the activated form of the fibrinogen receptor GPIIb/IIIa (detected by PAC-1 antibody).

Quantitative Data Summary: Effect of a PI3Kβ Inhibitor on Platelet Activation

The following table presents representative data on the effect of the PI3Kβ inhibitor TGX-221 on agonist-induced platelet activation, as measured by flow cytometry.[2] This data serves as a reference for the expected inhibitory effects of this compound.

AgonistTreatment (TGX-221)P-selectin (CD62P) Expression (% Positive)Activated GPIIb/IIIa (PAC-1) Binding (% Positive)
ADP (10 µM) Vehicle Control~85%~90%
1 µM~40%~45%
Thrombin (0.1 U/mL) Vehicle Control~95%~98%
1 µM~50%~55%
Experimental Protocol: Platelet Activation Analysis by Flow Cytometry

This protocol describes the analysis of platelet activation in whole blood treated with this compound.

Materials:

  • This compound (dissolved in DMSO)

  • Freshly drawn human whole blood (anticoagulated with citrate)

  • Platelet agonists (e.g., ADP, thrombin)

  • Fluorescently conjugated antibodies: anti-CD61 (platelet identification), anti-CD62P (P-selectin), and PAC-1 (activated GPIIb/IIIa)

  • PBS

  • Flow cytometer

Procedure:

  • Blood Preparation: Use whole blood within 2 hours of collection.

  • Inhibitor and Agonist Treatment:

    • Pre-incubate whole blood with varying concentrations of this compound (e.g., 0, 0.1, 1, 10 µM) or vehicle control for 15 minutes at 37°C.

    • Add a platelet agonist (e.g., 10 µM ADP) and incubate for 10 minutes at 37°C. Include a resting (no agonist) control.

  • Staining:

    • To 5 µL of treated whole blood, add a cocktail of fluorescently labeled antibodies (anti-CD61, anti-CD62P, PAC-1) in PBS.

    • Incubate for 20 minutes at room temperature in the dark.

  • Fixation (Optional): Add 1% paraformaldehyde in PBS to fix the samples.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Gate on the platelet population based on CD61 expression and side scatter.

    • Analyze the expression of CD62P and PAC-1 binding on the gated platelet population.

    • Quantify the percentage of positive platelets and the mean fluorescence intensity (MFI) for each activation marker.

Platelet_Workflow cluster_0 Sample Preparation cluster_1 Staining cluster_2 Data Acquisition and Analysis A Whole Blood B Pre-incubate with this compound A->B C Add Agonist B->C D Add Antibody Cocktail (CD61, CD62P, PAC-1) C->D E Incubate D->E F Analyze on Flow Cytometer E->F G Gate on Platelets (CD61+) F->G H Quantify Activation Markers G->H

Figure 3: Workflow for platelet activation analysis.

Application 3: Cell Cycle Analysis

The PI3K/Akt pathway is also involved in regulating cell cycle progression. Inhibition of this pathway can lead to cell cycle arrest, typically at the G1/S checkpoint. Flow cytometry with propidium iodide (PI) staining of DNA content is a widely used method to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Quantitative Data Summary: Effect of a PI3Kβ Inhibitor on Cell Cycle Distribution

The following table provides representative data on the effect of the PI3Kβ inhibitor AZD6482 on the cell cycle distribution of U87 glioblastoma cells after 48 hours of treatment, as measured by PI staining and flow cytometry.[1] This can be used as a reference for the expected effects of this compound.

Treatment (AZD6482)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control~55%~30%~15%
10 µM~65%~25%~10%
20 µM~75%~18%~7%
40 µM~80%~12%~8%
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol outlines the analysis of cell cycle distribution in a cancer cell line treated with this compound.

Materials:

  • This compound (dissolved in DMSO)

  • Cancer cell line of interest

  • Complete cell culture medium

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with this compound as described in the apoptosis protocol.

  • Cell Harvest: Harvest cells by trypsinization and centrifuge at 300 x g for 5 minutes.

  • Fixation:

    • Wash the cell pellet with PBS.

    • Resuspend the pellet in a small volume of PBS and add ice-cold 70% ethanol dropwise while vortexing to prevent clumping.

    • Fix the cells for at least 1 hour at 4°C. Cells can be stored at -20°C for several weeks.

  • Staining:

    • Centrifuge the fixed cells and wash twice with PBS.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a singlet gate to exclude cell doublets.

    • Analyze the PI fluorescence (linear scale) to obtain a DNA content histogram.

    • Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

CellCycle_Workflow cluster_0 Cell Culture and Treatment cluster_1 Sample Preparation cluster_2 Staining cluster_3 Data Acquisition and Analysis A Seed Cells B Treat with this compound A->B C Harvest Cells B->C D Fix with Ethanol C->D E Stain with PI/RNase A D->E F Incubate E->F G Analyze on Flow Cytometer F->G H Quantify Cell Cycle Phases G->H

Figure 4: Workflow for cell cycle analysis.

Conclusion

This compound is a valuable research tool for dissecting the roles of PI3Kβ in various cellular processes. The protocols and application notes provided here offer a comprehensive guide for utilizing flow cytometry to quantitatively assess the effects of this compound on apoptosis, platelet activation, and cell cycle progression. These assays are essential for the preclinical evaluation of PI3Kβ inhibitors and for advancing our understanding of the PI3K/Akt signaling pathway in health and disease.

References

Application Notes and Protocols: Investigating TGX-155 in Combination with Other Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TGX-155 is a selective inhibitor of the phosphoinositide 3-kinase beta (PI3Kβ) isoform. The PI3K/Akt/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its aberrant activation is one of the most frequent oncogenic events in human cancers, making it a prime target for therapeutic intervention[1]. While monotherapy with PI3K pathway inhibitors has shown promise, intrinsic and acquired resistance often limits their long-term efficacy. A key strategy to overcome these limitations is the use of combination therapies that target parallel or downstream signaling pathways, or that inhibit compensatory survival mechanisms.

As of this writing, specific preclinical and clinical data on the use of this compound in combination with other anti-cancer agents is limited in published literature. Therefore, these application notes provide a scientific rationale and a practical framework for researchers to design and execute studies evaluating the synergistic potential of this compound in combination with other targeted inhibitors. The protocols and examples provided are intended as a guide for investigating these novel therapeutic strategies.

Scientific Rationale for Combination Therapies

Targeting multiple nodes within a cancer signaling network can lead to enhanced therapeutic efficacy and overcome drug resistance[2]. As a selective PI3Kβ inhibitor, this compound presents several rational combination opportunities.

  • Dual PI3K/MAPK Pathway Blockade: Many cancers exhibit co-activation of the PI3K/Akt and MAPK/ERK pathways. Inhibition of one pathway can lead to compensatory activation of the other. Combining this compound with a MEK or ERK inhibitor could provide a more potent and durable anti-tumor response by preventing this feedback loop[1].

  • Targeting B-Cell Receptor (BCR) and PI3K Signaling: In B-cell malignancies like Chronic Lymphocytic Leukemia (CLL) and Mantle Cell Lymphoma (MCL), survival is heavily dependent on the BCR pathway. Bruton's tyrosine kinase (BTK) is a key component of this pathway. Combining this compound with a BTK inhibitor (e.g., ibrutinib, acalabrutinib) could offer a synergistic effect by blocking two critical, interconnected survival pathways[3][4].

  • Inhibiting Survival Signaling and Promoting Apoptosis: The BCL-2 family of proteins are key regulators of apoptosis. Overexpression of anti-apoptotic proteins like BCL-2 is a common mechanism of cancer cell survival and resistance to therapy. Combining this compound, which inhibits the pro-survival PI3K pathway, with a BCL-2 inhibitor (e.g., venetoclax) can simultaneously shut down survival signals and directly engage the apoptotic machinery, a strategy that has proven effective with other targeted agents[5][6].

Data Presentation: Quantifying Synergy

A primary goal of combination studies is to determine if the interaction between two drugs is synergistic (greater than additive), additive, or antagonistic. The Combination Index (CI), based on the Loewe Additivity model, is a standard metric for this, where CI < 1 indicates synergy. Below are example tables for presenting cell viability and synergy data.

Table 1: Example Data for Single Agent and Combination IC50 Values in Glioblastoma Cell Line U87MG

Treatment GroupIC50 (µM)
This compound (alone)1.2
MEK Inhibitor (alone)0.8
This compound + MEK Inhibitor (1:1 ratio)0.4

Table 2: Example Synergy Analysis using Combination Index (CI) Values

Drug Combination (Cell Line)Fraction Affected (Fa)Combination Index (CI)Interpretation
This compound + BTK Inhibitor (MCL Line)0.50 (IC50)0.65Synergy
0.75 (IC75)0.58Synergy
This compound + BCL2 Inhibitor (CLL Cells)0.50 (IC50)0.72Synergy
0.75 (IC75)0.61Synergy

Note: The data in Tables 1 and 2 are for illustrative purposes only and are not derived from published experimental results for this compound.

Signaling Pathways and Experimental Workflow

Visualizing the targeted pathways and the experimental process is crucial for designing and interpreting combination studies.

PI3K_Combination_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK PI3K PI3Kβ RTK->PI3K Ras Ras RTK->Ras BCR BCR BTK BTK BCR->BTK PIP3 PIP3 PI3K->PIP3 blocks PIP2 PIP2 PIP2->PIP3 converts PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation, Survival, Growth Akt->Proliferation mTORC1->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation BTK->PI3K BCL2 BCL-2 Apoptosis Apoptosis BCL2->Apoptosis TGX155 This compound TGX155->PI3K MEKi MEK Inhibitor MEKi->MEK BTKi BTK Inhibitor BTKi->BTK BCL2i BCL2 Inhibitor BCL2i->BCL2

Caption: Rational combination targets with this compound in key cancer signaling pathways.

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Data Acquisition cluster_analysis Data Analysis start Seed cancer cells in multi-well plates treat Treat with this compound, second inhibitor, and combinations start->treat incubate Incubate for 24, 48, 72 hours treat->incubate viability Cell Viability Assay (e.g., CellTiter-Glo) incubate->viability apoptosis Apoptosis Assay (e.g., Annexin V) incubate->apoptosis western Western Blot (Protein Lysates) incubate->western dose_response Generate Dose-Response Curves & Calculate IC50 viability->dose_response pathway Quantify Protein Expression (p-Akt, cleaved PARP) western->pathway synergy Calculate Combination Index (CI) (e.g., CompuSyn) dose_response->synergy end Determine Synergy & Mechanism of Action synergy->end pathway->end

Caption: A typical experimental workflow for evaluating drug combinations in vitro.

Experimental Protocols

Protocol 1: Cell Viability and Synergy Screening

This protocol describes how to assess the effect of this compound in combination with another inhibitor on cancer cell viability and to quantify synergy.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., RPMI or DMEM with 10% FBS)

  • 96-well clear-bottom, black-walled plates

  • This compound and second inhibitor of interest, dissolved in DMSO

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells. Resuspend cells in complete medium to a concentration that allows for exponential growth over 72-96 hours.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate. Typical seeding densities are 2,000-10,000 cells/well.

    • Incubate overnight at 37°C, 5% CO2 to allow cells to attach.

  • Drug Preparation and Treatment:

    • Prepare a 7-point, 3-fold serial dilution for this compound and the second inhibitor in culture medium.

    • For combination treatments, prepare a matrix where concentrations of both drugs vary. A constant ratio (e.g., based on the ratio of their individual IC50 values) is often used for synergy calculations.

    • Remove the medium from the cells and add 100 µL of the drug-containing medium. Include wells for "untreated" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used).

  • Incubation:

    • Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Viability Measurement (CellTiter-Glo®):

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the relative light units (RLU) to the vehicle control wells to get percent viability.

    • Use software like GraphPad Prism to plot dose-response curves and calculate IC50 values.

    • Use software like CompuSyn to calculate the Combination Index (CI) from the combination data to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Protocol 2: Apoptosis Analysis by Annexin V/Propidium Iodide Staining

This protocol uses flow cytometry to distinguish between live, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with this compound, the second inhibitor, and the combination at relevant concentrations (e.g., their respective IC50 values) for 24-48 hours. Include an untreated control.

  • Cell Harvesting:

    • Collect the culture medium (which contains floating/dead cells).

    • Wash the adherent cells with PBS, then trypsinize to detach them.

    • Combine the collected medium and the detached cells. Centrifuge at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cell pellet once with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer within 1 hour of staining.

    • FITC signal (Annexin V) is typically detected in the FL1 channel, and PI signal in the FL2 or FL3 channel.

    • Analyze the data to quantify cell populations:

      • Live cells: Annexin V-negative, PI-negative

      • Early apoptotic cells: Annexin V-positive, PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Protocol 3: Western Blotting for Pathway Modulation

This protocol assesses changes in key signaling proteins to confirm the mechanism of action of the drug combination.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Protein Extraction:

    • Treat cells in 6-well plates as described for the apoptosis assay for a shorter duration (e.g., 2-24 hours).

    • Wash cells with cold PBS and lyse them directly in the well with 100-200 µL of cold RIPA buffer.

    • Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize protein amounts (load 20-30 µg per lane) and run on an SDS-PAGE gel to separate proteins by size.

    • Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 5 minutes each with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

    • Analyze band intensity using software like ImageJ, normalizing to a loading control (e.g., β-actin). Compare the levels of phosphorylated proteins to total proteins to assess pathway inhibition.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing TGX-155 Concentration for IC50 Determination

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for TGX-155, a selective inhibitor of phosphoinositide 3-kinase beta (PI3Kβ). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions for determining the half-maximal inhibitory concentration (IC50) of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant data to support your in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective small molecule inhibitor of the p110β catalytic subunit of phosphoinositide 3-kinase (PI3K). The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell proliferation, growth, survival, and motility.[1] Dysregulation of this pathway is a common event in many types of cancer. By selectively inhibiting PI3Kβ, this compound can block downstream signaling, leading to decreased cell viability in cancer cells that are dependent on this pathway.

Q2: Which cell lines are sensitive to this compound?

A2: The sensitivity of cancer cell lines to this compound can vary depending on their genetic background, particularly the status of the PTEN tumor suppressor gene. PTEN-deficient cancer cells often exhibit increased dependence on PI3Kβ signaling for their survival and proliferation, making them potentially more sensitive to this compound. While extensive public data on this compound IC50 values across numerous cell lines is limited, a derivative, TGX-D1, has shown an IC50 of 11.36 μM in the C4-2 prostate cancer cell line. It is recommended to determine the IC50 empirically in your specific cell line of interest.

Q3: What is a typical starting concentration range for this compound in an IC50 experiment?

A3: Based on the available data for this compound and other selective PI3Kβ inhibitors, a sensible starting point for a dose-response curve would be in the low micromolar to nanomolar range. A common approach is to perform a broad-range pilot experiment (e.g., 1 nM to 100 µM) to identify the approximate range of activity, followed by a narrower, more refined dose-response experiment to accurately determine the IC50.

Q4: What are the common pitfalls when performing an IC50 assay with this compound?

A4: Common issues include:

  • Poor drug solubility: this compound is typically dissolved in DMSO. Ensure the final DMSO concentration in your cell culture media is low (usually <0.5%) to avoid solvent-induced cytotoxicity.

  • Cell density: The optimal cell seeding density can significantly impact results. It is crucial to ensure that cells are in the logarithmic growth phase during the entire duration of the assay.

  • Incubation time: The duration of drug exposure can influence the IC50 value. Typical incubation times range from 48 to 72 hours.[2]

  • Assay variability: High variability between replicate wells can obscure the true dose-response relationship. Careful pipetting and consistent cell handling are essential.

Data Presentation

The following table summarizes representative IC50 values for selective PI3Kβ inhibitors in various cancer cell lines to provide a comparative reference for your experiments with this compound.

Cell LineCancer TypePI3Kβ InhibitorIC50 (µM)
JurkatT-cell Acute Lymphoblastic LeukemiaTGX-221> 10
LoucyT-cell Acute Lymphoblastic LeukemiaTGX-221> 10
DND-41T-cell Acute Lymphoblastic LeukemiaTGX-221> 10
ALL-SILT-cell Acute Lymphoblastic LeukemiaTGX-221> 10

Note: Data for TGX-221, another selective PI3Kβ inhibitor, is provided as a reference due to the limited public availability of a broad panel of this compound IC50 values.[1]

Experimental Protocols

This section provides a detailed methodology for determining the IC50 of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common colorimetric method for assessing cell viability.

Materials:

  • This compound compound

  • Dimethyl sulfoxide (DMSO)

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well flat-bottom plates

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Seed the cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. It is advisable to prepare 2X concentrated drug solutions for addition to the wells.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and wells with medium only (for blank measurement).

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) * 100

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of cell viability.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
High variability between replicate wells Inconsistent cell seeding, pipetting errors, or edge effects in the 96-well plate.Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate or fill them with PBS to maintain humidity.
No dose-dependent effect observed This compound concentration range is too high or too low. The cell line is resistant to this compound.Perform a wider range of serial dilutions in a pilot experiment. Verify the PTEN status of your cell line, as PTEN-deficient cells are often more sensitive.
High background absorbance Contamination of the cell culture or reagents. Incomplete removal of phenol red-containing medium.Check cultures for microbial contamination. Use sterile techniques. Use phenol red-free medium for the assay if possible.
Low signal or weak color development Insufficient number of viable cells. Low metabolic activity of the cells. Insufficient incubation time with MTT.Optimize cell seeding density. Ensure cells are healthy and in the logarithmic growth phase. Increase the incubation time with MTT (up to 4 hours).
Precipitation of this compound in the medium Poor solubility of the compound at the tested concentrations.Ensure the stock solution is fully dissolved in DMSO before diluting in the medium. Avoid high concentrations of the compound if solubility is an issue.

Visualizations

Below are diagrams to illustrate key concepts and workflows related to this compound experimentation.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kβ RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation TGX155 This compound TGX155->PI3K Inhibition PIP2 PIP2 PIP2->PI3K AKT Akt PIP3->AKT Activation Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) AKT->Downstream

Caption: Simplified PI3K/Akt signaling pathway showing the inhibitory action of this compound on PI3Kβ.

IC50_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Cell_Culture 1. Culture Cells Seeding 2. Seed Cells in 96-well Plate Cell_Culture->Seeding Drug_Dilution 3. Prepare this compound Dilutions Seeding->Drug_Dilution Treatment 4. Treat Cells (48-72h) Drug_Dilution->Treatment MTT_Addition 5. Add MTT Reagent Treatment->MTT_Addition Solubilization 6. Solubilize Formazan MTT_Addition->Solubilization Read_Absorbance 7. Read Absorbance (570nm) Solubilization->Read_Absorbance IC50_Calc 8. Calculate IC50 Read_Absorbance->IC50_Calc

Caption: Experimental workflow for determining the IC50 of this compound using the MTT assay.

References

TGX-155 Off-Target Effects: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the off-target effects of TGX-155, a selective inhibitor of phosphoinositide 3-kinase beta (PI3Kβ).

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a selective inhibitor of the p110β catalytic subunit of phosphoinositide 3-kinase (PI3Kβ).[1] It has shown potential in applications such as antithrombotic therapy.[1]

Q2: What are the known off-target interactions of this compound?

While this compound is highly selective for PI3Kβ, some level of activity against other PI3K isoforms has been observed, particularly at higher concentrations. The following table summarizes the available quantitative data for this compound's inhibitory activity against different PI3K isoforms.

TargetIC50Assay Conditions
PI3Kβ72 nMInhibition of human PI3Kβ-mediated Akt phosphorylation in PC-3 cells.
PI3Kδ166 nMInhibition of poly-His tagged human PI3Kδ co-expressing p85α in Sf9 cells, measured by HTRF assay.[1]
PI3Kγ-Inhibition of N-terminus poly-His tagged human PI3Kγ in Sf9 cells, measured by HTRF assay (specific IC50 not provided).[1]

Q3: How can I determine the broader off-target profile of this compound in my experimental system?

A comprehensive investigation of off-target effects typically involves a two-pronged approach:

  • Biochemical Screening: Screen this compound against a large panel of purified kinases (kinome profiling) to identify potential off-target interactions in a cell-free system. This provides a broad overview of the inhibitor's selectivity.

  • Cellular Validation: Confirm any potential hits from the biochemical screen in a cellular context using techniques like the Cellular Thermal Shift Assay (CETSA) to verify target engagement within intact cells.

Troubleshooting Guides

Problem: Unexpected Phenotype Observed in Cells Treated with this compound

An unexpected cellular phenotype that does not align with the known functions of PI3Kβ may indicate an off-target effect. This guide outlines the steps to investigate potential off-target interactions.

Workflow for Investigating Unexpected Phenotypes:

G phenotype Unexpected Cellular Phenotype Observed biochem Biochemical Kinase Profiling (e.g., Kinome Scan) phenotype->biochem Is the effect due to a direct off-target kinase interaction? cellular Cellular Target Engagement (e.g., CETSA) biochem->cellular Validate potential hits in a cellular context. pathway Pathway Analysis (e.g., Western Blot) cellular->pathway Confirm downstream signaling effects. conclusion Identify Off-Target Kinase and Pathway pathway->conclusion

Caption: Workflow for troubleshooting unexpected cellular phenotypes.

Experimental Protocols

This protocol outlines a general procedure for a biochemical kinase assay to determine the IC50 of this compound against a potential off-target kinase.

Materials:

  • Recombinant purified kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • This compound stock solution (in DMSO)

  • ATP

  • Kinase reaction buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a serial dilution of this compound in kinase reaction buffer.

    • Prepare a solution of the kinase and its substrate in the reaction buffer.

  • Kinase Reaction:

    • Add the kinase/substrate solution to the wells of a microplate.

    • Add the this compound dilutions to the wells. Include a DMSO-only control.

    • Pre-incubate for 15-30 minutes at room temperature.

    • Initiate the reaction by adding ATP to all wells.

    • Incubate for the optimized reaction time (e.g., 60 minutes) at the optimal temperature for the kinase.

  • Detection:

    • Stop the kinase reaction and measure the kinase activity according to the detection kit manufacturer's instructions (e.g., by measuring ADP production via luminescence).

  • Data Analysis:

    • Plot the percentage of kinase inhibition against the logarithm of the this compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

CETSA is a powerful method to validate whether this compound engages with a potential off-target kinase in a cellular environment. The principle is that a ligand-bound protein is more resistant to thermal denaturation.

Materials:

  • Cells expressing the potential off-target kinase

  • This compound stock solution (in DMSO)

  • Cell culture medium

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer with protease and phosphatase inhibitors

  • Antibody specific to the potential off-target protein

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Treatment:

    • Treat cultured cells with either this compound at a desired concentration or with a vehicle control (DMSO) for a specified time.

  • Heating:

    • Harvest and wash the cells.

    • Resuspend the cells in PBS and aliquot them into PCR tubes.

    • Heat the cell suspensions at a range of temperatures (e.g., 40-65°C) for 3-5 minutes using a thermocycler. Include an unheated control.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

    • Collect the supernatant (soluble protein fraction).

    • Determine the protein concentration of each sample.

  • Western Blotting:

    • Separate equal amounts of the soluble protein from each sample by SDS-PAGE.

    • Transfer the proteins to a membrane and perform a Western blot using an antibody specific for the potential off-target protein.

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Plot the percentage of soluble protein remaining (normalized to the unheated control) against the temperature for both the this compound treated and vehicle control samples.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

CETSA Workflow Diagram:

G start Treat cells with this compound or vehicle control heat Heat cell aliquots across a temperature gradient start->heat lyse Lyse cells and separate soluble protein fraction heat->lyse wb Analyze soluble protein by Western Blot lyse->wb analyze Plot protein abundance vs. temperature to generate melting curves wb->analyze result Shift in melting curve indicates target engagement analyze->result

Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.

Signaling Pathway Visualization

Should an off-target kinase be identified and validated, it is crucial to investigate the impact on its downstream signaling pathway. The following diagram illustrates a hypothetical scenario where this compound has an off-target effect on "Kinase X," which is part of the "Pathway Y."

G cluster_pathway Hypothetical Off-Target Pathway Y Receptor Upstream Signal KinaseX Kinase X (Off-Target) Receptor->KinaseX SubstrateA Substrate A KinaseX->SubstrateA Phosphorylation SubstrateB Substrate B SubstrateA->SubstrateB Response Cellular Response SubstrateB->Response TGX155 This compound TGX155->KinaseX Inhibition

Caption: Hypothetical signaling pathway affected by a this compound off-target interaction.

References

Preventing TGX-155 degradation in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for TGX-155, a selective PI3Kβ inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound in solution and ensuring the integrity of their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0-4°C is recommended. For long-term storage (months to years), it is best to store it at -20°C.[1]

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: this compound is soluble in dimethyl sulfoxide (DMSO).[1] It is advisable to use anhydrous, high-purity DMSO to minimize the introduction of moisture, which can promote degradation.

Q3: How should I store this compound stock solutions?

A3: Stock solutions of this compound in DMSO should be stored at -20°C for long-term use.[1] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.

Q4: Is this compound stable in aqueous solutions?

A4: The stability of this compound in aqueous solutions has not been extensively reported in publicly available literature. As with many small molecules, its stability in aqueous buffers is likely to be dependent on pH, temperature, and the presence of light. It is highly recommended to prepare fresh dilutions in aqueous buffers for each experiment or to conduct a stability assessment in your specific experimental buffer.

Q5: How can I minimize the degradation of this compound during my experiments?

A5: To minimize degradation, it is crucial to:

  • Prepare fresh dilutions from a frozen DMSO stock solution for each experiment.

  • Protect solutions from light by using amber vials or covering the containers with foil.

  • Maintain a controlled temperature and avoid prolonged exposure to elevated temperatures.

  • Be mindful of the pH of your experimental buffer, as extreme pH values can accelerate hydrolysis.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or lower than expected experimental results. Degradation of this compound in the working solution.1. Prepare a fresh stock solution of this compound in anhydrous DMSO. 2. Aliquot the stock solution to avoid multiple freeze-thaw cycles. 3. Prepare fresh dilutions in your experimental buffer immediately before use. 4. Perform a stability check of this compound in your experimental buffer using the protocol outlined below.
Precipitation observed when diluting the DMSO stock solution into an aqueous buffer. Poor solubility of this compound in the aqueous buffer.1. Ensure the final concentration of DMSO in your working solution is sufficient to maintain solubility, but also compatible with your experimental system. 2. Consider using a different buffer system or adjusting the pH. 3. Vortex the solution thoroughly after dilution.
Loss of compound activity over the course of a long-term experiment. Time-dependent degradation of this compound in the experimental medium.1. For long-term incubations, consider replenishing the this compound at regular intervals. 2. Determine the rate of degradation in your specific experimental conditions to establish a suitable replenishment schedule.

Quantitative Data on this compound Degradation

Condition Parameter Value
pH 5.0 Buffer (e.g., Acetate) Half-life (t½) at 37°CData to be determined experimentally
pH 7.4 Buffer (e.g., PBS) Half-life (t½) at 37°CData to be determined experimentally
pH 9.0 Buffer (e.g., Borate) Half-life (t½) at 37°CData to be determined experimentally
Photostability (Exposure to UV/Vis light) % Degradation after 24hData to be determined experimentally

Experimental Protocols

Protocol for Assessing this compound Stability in Solution

This protocol outlines a general method for determining the stability of this compound in a specific aqueous buffer using High-Performance Liquid Chromatography (HPLC).

1. Preparation of Solutions:

  • Prepare a concentrated stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.

  • Prepare the desired aqueous buffer (e.g., PBS, pH 7.4).

  • Dilute the this compound stock solution in the aqueous buffer to the final working concentration (e.g., 10 µM).

2. Incubation under Stress Conditions:

  • Temperature Stress: Aliquot the this compound solution into several vials. Incubate one set of vials at the experimental temperature (e.g., 37°C) and a control set at a low temperature where degradation is minimal (e.g., -20°C).

  • pH Stress: Prepare this compound solutions in buffers with different pH values (e.g., pH 5, 7.4, 9). Incubate at the desired temperature.

  • Photostability: Expose a set of this compound solutions to a controlled light source (e.g., UV or fluorescent light) while keeping a control set in the dark.

3. Sample Collection:

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), collect an aliquot from each condition and immediately freeze it at -80°C to stop further degradation.

4. HPLC Analysis:

  • Develop a stability-indicating HPLC method capable of separating the parent this compound peak from any potential degradation products.

  • Analyze the collected samples by HPLC.

  • Quantify the peak area of the intact this compound at each time point.

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).

  • Plot the percentage of remaining this compound against time to determine the degradation kinetics and calculate the half-life (t½) under each condition.

Visualizations

This compound Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare this compound Stock in DMSO prep_working Prepare Working Solution in Buffer prep_stock->prep_working temp Temperature prep_working->temp ph pH prep_working->ph light Light prep_working->light sampling Sample at Time Points temp->sampling ph->sampling light->sampling hplc HPLC Analysis sampling->hplc data_analysis Data Analysis hplc->data_analysis

Caption: Workflow for assessing this compound stability.

PI3K/Akt Signaling Pathway Inhibition by this compound

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kβ RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation TGX155 This compound TGX155->PI3K Inhibition PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Activation Downstream Downstream Effectors Akt->Downstream Activation Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotion

Caption: this compound inhibits the PI3K/Akt pathway.

References

Interpreting Unexpected Results with TGX-155: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results when working with TGX-155, a selective PI3Kβ inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective inhibitor of the p110β catalytic subunit of phosphoinositide 3-kinase (PI3Kβ).[1][2][3] Its primary mechanism is to block the catalytic activity of PI3Kβ, thereby inhibiting the downstream signaling pathway, including the phosphorylation of Akt. This pathway is crucial for cell survival, proliferation, and differentiation. Due to its role in platelet activation, this compound has been investigated for its potential in antithrombotic therapy.[1][3]

Q2: What is the reported isoform selectivity of this compound?

While this compound is characterized as a selective PI3Kβ inhibitor, the degree of selectivity against other Class I PI3K isoforms (p110α, p110γ, p110δ) is an important consideration for experimental design and data interpretation. The selectivity profile can influence the observed cellular effects. It's important to note that the development of this compound analogs has been a strategy to modify selectivity profiles, highlighting the nuanced nature of isoform-specific inhibition.[4][5][6]

Q3: What are the potential off-target effects of this compound?

While this compound is designed to be selective for PI3Kβ, like many small molecule inhibitors, it may exhibit off-target effects, particularly at higher concentrations. These off-target activities can lead to unexpected phenotypes. Researchers should perform dose-response experiments and include appropriate controls to mitigate and interpret potential off-target effects.

Troubleshooting Guide

Unexpected Result 1: No or reduced-than-expected inhibition of Akt phosphorylation.
Possible Cause Troubleshooting Step
Incorrect dosage or concentration Verify the final concentration of this compound in your experiment. Perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Cell line resistance Some cell lines may have intrinsic or acquired resistance to PI3Kβ inhibition. This could be due to mutations in the PI3K pathway or activation of compensatory signaling pathways. Consider using a positive control cell line known to be sensitive to PI3Kβ inhibition.
Compound degradation Ensure proper storage and handling of the this compound stock solution. Prepare fresh dilutions for each experiment.
Experimental setup Review the timing of treatment and stimulation. The kinetics of PI3K signaling can vary between cell types.
Unexpected Result 2: Cell death or toxicity observed at expected inhibitory concentrations.
Possible Cause Troubleshooting Step
Off-target effects High concentrations of this compound may lead to off-target kinase inhibition, causing cellular toxicity. Lower the concentration and perform a viability assay (e.g., MTT or trypan blue exclusion) in parallel with your functional assays.
PI3Kβ addiction The cell line may be highly dependent on PI3Kβ signaling for survival, and its inhibition leads to apoptosis. This is an on-target effect that may be unexpected. Confirm apoptosis using assays like caspase-3 cleavage or TUNEL staining.
Solvent toxicity Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding a non-toxic level for your cells. Run a vehicle-only control.
Unexpected Result 3: Inconsistent results between experimental repeats.
Possible Cause Troubleshooting Step
Variability in cell culture Ensure consistent cell passage number, confluency, and serum conditions. Synchronize cells if necessary.
Reagent preparation Prepare fresh this compound dilutions for each experiment from a well-characterized stock solution.
Assay variability Optimize your assay conditions to minimize technical variability. Include appropriate positive and negative controls in every experiment.

Data Presentation

Table 1: Isoform Selectivity of this compound and Related Compounds

Compoundp110α IC50 (nM)p110β IC50 (nM)p110γ IC50 (nM)p110δ IC50 (nM)Selectivity for p110β vs p110α
This compound>100072[1]>1000>1000>13-fold
Compound (I)~250~1000--0.25-fold[4]
Compound (II)~250~1000--0.25-fold[4]
Compound (III)~125~2400--0.05-fold[4]

Note: Data for compounds (I), (II), and (III) are derived from a study on TGX-102 analogs and are presented here to illustrate the concept of modified selectivity profiles.[4] IC50 values can vary depending on the assay conditions.

Experimental Protocols

Protocol: Western Blot for Akt Phosphorylation

  • Cell Treatment: Plate cells and allow them to adhere overnight. The next day, serum-starve the cells for 4-6 hours. Pre-treat the cells with the desired concentrations of this compound or vehicle control for 1-2 hours.

  • Stimulation: Stimulate the cells with an appropriate agonist (e.g., growth factor) for 10-15 minutes to activate the PI3K pathway.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal.

Visualizations

PI3K_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation (Thr308) Downstream Downstream Targets (Cell Survival, Proliferation) Akt->Downstream mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) TGX155 This compound TGX155->PI3K Inhibition

Caption: PI3K/Akt signaling pathway with the inhibitory action of this compound.

Troubleshooting_Workflow Start Unexpected Result Observed Check_Concentration Verify this compound Concentration and Compound Integrity Start->Check_Concentration Dose_Response Perform Dose-Response Experiment Check_Concentration->Dose_Response Check_Cell_Line Investigate Cell Line: - Resistance? - PI3Kβ dependence? Dose_Response->Check_Cell_Line If still no effect Off_Target_Assay Assess Off-Target Effects (e.g., Viability Assay) Dose_Response->Off_Target_Assay If toxicity observed Check_Protocol Review Experimental Protocol: - Timing? - Controls? Check_Cell_Line->Check_Protocol Resolved Result Interpreted Check_Protocol->Resolved If issue identified Unresolved Consult Technical Support Check_Protocol->Unresolved If no issue found On_Target_Confirmation Confirm On-Target Effect (e.g., Apoptosis Assay) Off_Target_Assay->On_Target_Confirmation On_Target_Confirmation->Resolved On_Target_Confirmation->Unresolved If results are contradictory

Caption: A logical workflow for troubleshooting unexpected results with this compound.

References

Technical Support Center: Controlling for TGX-155 Toxicity in Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage and control for the potential toxicity of TGX-155 in cellular experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective inhibitor of the p110β isoform of phosphoinositide 3-kinase (PI3Kβ). The PI3K family of lipid kinases are crucial regulators of numerous cellular processes including cell growth, proliferation, survival, and metabolism.[1] Class IA PI3Ks, which include p110α, p110β, and p110δ, are typically activated by receptor tyrosine kinases (RTKs).[1] Specifically, PI3Kβ has been shown to have a unique role in the control of DNA replication.[2]

Q2: What is the difference between on-target and off-target toxicity of this compound?

  • On-target toxicity results from the intended inhibition of PI3Kβ. Since PI3Kβ plays a role in normal cell proliferation and survival, its inhibition can lead to decreased cell viability, particularly in cell lines that are highly dependent on this specific isoform.[3][4]

  • Off-target toxicity occurs when this compound interacts with other unintended cellular proteins.[5][6][7] These unintended interactions can lead to a variety of cellular stress responses and cytotoxicity that are independent of PI3Kβ inhibition.

Q3: Why am I observing high levels of cytotoxicity in my cell line, even at low concentrations of this compound?

High cytotoxicity at low concentrations could be due to either on-target or off-target effects, and is often cell-type dependent. Some cell lines may have a higher reliance on PI3Kβ for survival, leading to potent on-target toxicity. Alternatively, the observed toxicity could be due to off-target effects. It is crucial to perform experiments to distinguish between these two possibilities.

Q4: How can I minimize off-target effects in my experiments?

To minimize off-target effects, it is recommended to:

  • Use the lowest effective concentration: Perform a dose-response curve to identify the minimal concentration of this compound that achieves the desired level of PI3Kβ inhibition without causing widespread, non-specific toxicity.[7]

  • Employ structurally distinct inhibitors: Using another PI3Kβ inhibitor with a different chemical structure can help confirm that the observed phenotype is due to PI3Kβ inhibition and not a shared off-target of a particular chemical scaffold.[5][7]

  • Utilize genetic validation: Techniques like siRNA or CRISPR/Cas9 to knockdown or knockout the PIK3CB gene (which encodes p110β) can help verify that the phenotype observed with this compound is a direct result of targeting PI3Kβ.[7]

Troubleshooting Guides

Issue 1: High background toxicity or inconsistent results

If you are observing high levels of cell death across all treatment groups, including at very low concentrations of this compound, or if your results are not reproducible, consider the following:

Potential Cause Troubleshooting Step Expected Outcome
Solvent Toxicity Run a vehicle control with the solvent (e.g., DMSO) at the highest concentration used for this compound dilutions.Cell viability in the solvent control should be comparable to untreated cells. If not, reduce the final solvent concentration.
Compound Instability Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles.Consistent results between experiments.
Cell Line Health Ensure cells are healthy, within a low passage number, and free of contamination before starting the experiment.Reduced variability and healthier control groups.
Assay Interference Some compounds can interfere with assay reagents (e.g., luciferase-based viability assays).Use an orthogonal method to confirm viability (e.g., trypan blue exclusion, Calcein-AM staining).
Issue 2: Distinguishing On-Target vs. Off-Target Toxicity

It is critical to determine if the observed cellular toxicity is a direct result of PI3Kβ inhibition or an unintended off-target effect.

Experimental Approach Objective Interpretation of Results
Dose-Response Analysis To correlate the potency of this compound for PI3Kβ inhibition with its cytotoxic effect.If the IC50 for cytotoxicity is significantly higher than the IC50 for PI3Kβ inhibition, off-target effects are likely contributing to cell death at higher concentrations.
Genetic Knockdown/Knockout To mimic the effect of this compound by genetically removing its target.If knockdown of PI3Kβ phenocopies the toxicity observed with this compound treatment, it suggests on-target toxicity.
Rescue Experiment To see if the toxic effect of this compound can be reversed by expressing a drug-resistant mutant of PI3Kβ.If the phenotype is rescued, it strongly indicates an on-target effect.
Structurally Unrelated Inhibitor To confirm the phenotype is not specific to the chemical scaffold of this compound.[5]If a different PI3Kβ inhibitor produces the same toxic phenotype, it supports an on-target mechanism.
Off-Target Profiling To identify other potential protein targets of this compound.Techniques like kinome screening or proteomics can reveal unintended binding partners.

Experimental Protocols & Data Presentation

Protocol 1: Dose-Response Curve for Cell Viability

Objective: To determine the concentration of this compound that causes a 50% reduction in cell viability (IC50).

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2x serial dilution of this compound in culture medium, starting from a high concentration (e.g., 100 µM). Include a vehicle-only control.

  • Treatment: Remove the old medium from the cells and add the diluted this compound solutions.

  • Incubation: Incubate the plate for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).

  • Viability Assay: Use a suitable cell viability assay, such as MTT or a commercial luminescence/fluorescence-based kit, to measure cell viability.

  • Data Analysis: Normalize the data to the vehicle control and plot the percent viability against the log of the this compound concentration. Fit a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation:

Cell Line This compound IC50 (µM) after 48h
Cell Line A5.2
Cell Line B25.8
Cell Line C> 50
Protocol 2: Western Blot for PI3K Pathway Inhibition

Objective: To confirm that this compound is inhibiting the PI3K pathway at the molecular level.

Methodology:

  • Cell Treatment: Treat cells with varying concentrations of this compound for a short period (e.g., 1-2 hours).

  • Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against phosphorylated AKT (a downstream effector of PI3K) and total AKT. Use an antibody for a housekeeping protein (e.g., GAPDH) as a loading control.

  • Detection: Use appropriate secondary antibodies and a chemiluminescence substrate to visualize the protein bands.

Data Presentation:

This compound (µM) p-AKT/Total AKT Ratio (Normalized)
0 (Vehicle)1.00
0.10.75
10.25
100.05

Visualizations

PI3K_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3Kb PI3Kβ (p110β) RTK->PI3Kb Activation PIP3 PIP3 PI3Kb->PIP3 Phosphorylation TGX155 This compound TGX155->PI3Kb Inhibition PIP2 PIP2 pAKT p-AKT (Active) PIP3->pAKT Activation AKT AKT Downstream Downstream Effectors (Proliferation, Survival) pAKT->Downstream

Caption: PI3Kβ signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start: High Cell Toxicity Observed dose_response 1. Perform Dose-Response Curve (Viability Assay) start->dose_response pathway_inhibition 2. Confirm On-Target Pathway Inhibition (Western Blot for p-AKT) dose_response->pathway_inhibition compare_ic50 3. Compare Viability IC50 with Pathway IC50 pathway_inhibition->compare_ic50 on_target Conclusion: On-Target Toxicity Likely compare_ic50->on_target  IC50s are  similar off_target Conclusion: Off-Target Toxicity Likely compare_ic50->off_target  Viability IC50 is  much higher genetic_validation 4. Genetic Validation (siRNA/CRISPR of PI3Kβ) off_target->genetic_validation phenocopy Does Knockdown Phenocopy Toxicity? genetic_validation->phenocopy phenocopy->on_target Yes phenocopy->off_target No

Caption: Workflow for troubleshooting this compound toxicity.

References

TGX-155 stability in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for TGX-155. This resource is designed to assist researchers, scientists, and drug development professionals with frequently asked questions and troubleshooting guidance for experiments involving this compound, with a focus on its stability in different solvents.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is soluble in Dimethyl Sulfoxide (DMSO).[1] For most in vitro experiments, preparing a concentrated stock solution in DMSO is the recommended starting point.

Q2: What are the recommended storage conditions for this compound?

A2: For long-term storage, this compound should be stored as a solid at -20°C. For short-term storage of a few days to weeks, it can be kept at 0-4°C.[1] It is shipped at ambient temperature and is stable for a few weeks under these conditions.[1]

Q3: How should I store this compound solutions?

A3: Stock solutions of this compound in DMSO should be stored at -20°C for long-term use. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Q4: Is this compound stable in aqueous solutions?

A4: The stability of this compound in aqueous solutions has not been extensively reported in publicly available literature. As with many small molecules, prolonged storage in aqueous buffers may lead to hydrolysis or degradation. It is recommended to prepare fresh dilutions in aqueous media from a DMSO stock solution immediately before use. For experiments requiring incubation in aqueous buffers, it is crucial to determine the stability of this compound under your specific experimental conditions (e.g., pH, temperature, and buffer composition).

Troubleshooting Guide: this compound Stability Assessment

This guide addresses potential issues when performing stability studies of this compound in various solvents.

Issue Possible Cause Recommended Solution
Precipitation of this compound upon dilution in aqueous buffer. The concentration of this compound exceeds its solubility limit in the final aqueous buffer. The percentage of organic solvent (e.g., DMSO) from the stock solution is too high, causing the compound to crash out.- Perform a solubility test to determine the maximum soluble concentration in your specific buffer. - Ensure the final concentration of DMSO is kept to a minimum (typically <0.5%) and is consistent across all experimental conditions. - Consider using a surfactant or other solubilizing agent, but verify its compatibility with your experimental system.
Inconsistent results in stability assays (e.g., variable peak areas in HPLC). - Incomplete dissolution of this compound. - Adsorption of the compound to plasticware. - Pipetting errors. - Degradation during sample preparation or analysis.- Ensure complete dissolution of the stock solution by vortexing. - Use low-adhesion microcentrifuge tubes and pipette tips. - Use calibrated pipettes and proper pipetting techniques. - Minimize the time samples are at room temperature before analysis. Use an autosampler with temperature control if available.
Appearance of new peaks in the chromatogram over time. Degradation of this compound in the tested solvent.- This is the expected outcome of a stability study. Characterize the degradation products if necessary using techniques like LC-MS. - Quantify the decrease in the parent this compound peak to determine the rate of degradation.
No degradation is observed even under stress conditions. - The compound is highly stable under the tested conditions. - The analytical method is not sensitive enough to detect small amounts of degradation.- Increase the severity of the stress conditions (e.g., higher temperature, more extreme pH). - Ensure your analytical method is validated for sensitivity and can detect low levels of impurities.

Experimental Protocols

Protocol: Assessing the Stability of this compound in a Chosen Solvent using HPLC

This protocol provides a general framework for determining the stability of this compound in a specific solvent over time. Researchers should adapt this protocol to their specific laboratory conditions and available equipment.

Objective: To quantify the degradation of this compound in a selected solvent at a specific temperature over a defined period.

Materials:

  • This compound

  • High-purity solvent of interest (e.g., DMSO, Ethanol, PBS)

  • HPLC-grade solvents for mobile phase (e.g., Acetonitrile, Water with 0.1% Formic Acid)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Calibrated analytical balance and pipettes

  • Low-adhesion microcentrifuge tubes

  • Temperature-controlled incubator or water bath

Methodology:

  • Preparation of this compound Stock Solution:

    • Accurately weigh a known amount of this compound and dissolve it in the solvent of interest to a final concentration of 1 mg/mL.

    • Ensure complete dissolution by vortexing. This will be your stock solution.

  • Sample Preparation for Stability Study:

    • Dilute the stock solution with the same solvent to a working concentration suitable for HPLC analysis (e.g., 10 µg/mL).

    • Aliquot the working solution into multiple sealed vials, one for each time point.

  • Incubation:

    • Place the vials in a temperature-controlled environment (e.g., 25°C, 37°C, or 50°C).

    • Protect the samples from light if photostability is not the primary focus.

  • HPLC Analysis:

    • At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from incubation.

    • Inject a fixed volume of the sample into the HPLC system.

    • A generic gradient method can be used as a starting point:

      • Mobile Phase A: Water with 0.1% Formic Acid

      • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

      • Gradient: Start with a low percentage of B, and ramp up to a high percentage of B over 10-15 minutes to elute this compound and any potential degradation products.

      • Flow rate: 1 mL/min

      • Detection: Monitor at a wavelength where this compound has maximum absorbance (determine this by a UV scan if unknown).

    • Record the chromatogram and integrate the peak area of this compound.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial time point (T=0).

    • Plot the percentage of remaining this compound against time to determine the degradation kinetics.

Data Presentation:

Summarize the quantitative data in a table as follows:

Time (hours)Temperature (°C)SolventPeak Area of this compound% this compound Remaining
025DMSO[Initial Peak Area]100%
225DMSO[Peak Area at 2h][Calculated %]
425DMSO[Peak Area at 4h][Calculated %]
825DMSO[Peak Area at 8h][Calculated %]
2425DMSO[Peak Area at 24h][Calculated %]
4825DMSO[Peak Area at 48h][Calculated %]

Visualizations

PI3Kβ Signaling Pathway

This compound is a selective inhibitor of the β isoform of Phosphoinositide 3-kinase (PI3K). The PI3K pathway is a critical intracellular signaling pathway involved in cell growth, proliferation, survival, and metabolism.

PI3K_Pathway cluster_legend Legend RTK Receptor Tyrosine Kinase (RTK) PI3Kb PI3Kβ (Target of this compound) RTK->PI3Kb Activates GPCR G-Protein Coupled Receptor (GPCR) GPCR->PI3Kb Activates PIP2 PIP2 PIP3 PIP3 TGX155 This compound TGX155->PI3Kb Inhibits PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Cell_Growth Cell Growth & Survival AKT->Cell_Growth mTORC1->Cell_Growth key_target Inhibitor Target key_inhibitor Inhibitor key_effector Key Effector key_lipid Lipid Second Messenger

Caption: PI3Kβ signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Stability Assessment

The following diagram illustrates the logical flow for assessing the stability of this compound.

Stability_Workflow start Start: Prepare this compound Stock Solution prepare_samples Prepare Working Solutions & Aliquot for Time Points start->prepare_samples incubate Incubate at Desired Temperature(s) prepare_samples->incubate hplc HPLC Analysis at Each Time Point (T=0, T=1, ...) incubate->hplc data_analysis Integrate Peak Areas & Calculate % Remaining hplc->data_analysis results Plot % Remaining vs. Time Determine Degradation Rate data_analysis->results end End: Stability Profile Determined results->end

Caption: Workflow for conducting a this compound stability study.

References

Technical Support Center: Optimizing TGX-155 Assays and Minimizing Background

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing background and achieving optimal results in TGX-155 assays. This compound is a selective inhibitor of phosphoinositide 3-kinase beta (PI3Kβ), a key enzyme in cell signaling pathways regulating cell growth, survival, and migration. Accurate and reproducible data is crucial for understanding its therapeutic potential.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of high background in this compound assays?

High background in this compound assays can stem from several factors, broadly categorized as issues related to non-specific binding, reagent quality, and experimental procedure. Common culprits include:

  • Non-specific binding: The detection antibody or this compound itself may bind to unintended cellular components or the assay plate.

  • Suboptimal antibody concentrations: Using primary or secondary antibodies at concentrations that are too high can lead to increased non-specific binding.[1]

  • Inadequate blocking: Insufficient blocking of the assay plate can leave sites open for non-specific antibody attachment.

  • Poor reagent quality: Contaminated or degraded reagents, such as buffers, antibodies, or the enzyme itself, can contribute to background noise.

  • Cellular health: Unhealthy or dying cells can release interfering substances and exhibit altered signaling pathways.

  • Procedural inconsistencies: Variations in incubation times, washing steps, and pipetting can all introduce variability and increase background.

Q2: How can I differentiate between a true signal and background noise?

To distinguish a true signal from background, it is essential to include proper controls in your experiment. Key controls include:

  • No-enzyme control: This well contains all assay components except the PI3Kβ enzyme. Any signal detected here represents background from the other reagents.

  • No-substrate control: This well contains the enzyme but lacks the substrate (e.g., PIP2). This helps identify any signal originating from the enzyme preparation itself.

  • Vehicle control: Cells or enzyme are treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound. This serves as the baseline for calculating inhibitor efficacy.

  • Positive control inhibitor: Use a well-characterized, potent PI3Kβ inhibitor to confirm that the assay can detect inhibition.

Q3: What are the known off-target effects of this compound that could influence my results?

While this compound is a selective PI3Kβ inhibitor, like many kinase inhibitors, it may exhibit some off-target activity, especially at higher concentrations. While specific off-target effects of this compound are not extensively documented in all contexts, inhibitors of the PI3K pathway can sometimes affect other kinases or cellular processes.[2][3][4] Unexpected cellular phenotypes or assay signals could potentially arise from off-target binding. If off-target effects are suspected, consider using a structurally different PI3Kβ inhibitor as a control to see if the same effect is observed.

Troubleshooting Guides

Issue 1: High Background in Biochemical (Enzyme-Based) Assays

High background in a biochemical assay can mask the true inhibitory effect of this compound. The following table outlines potential causes and solutions.

Potential CauseTroubleshooting Steps
Non-specific binding of antibodies Optimize antibody concentrations by performing a titration. Increase the number and duration of wash steps. Consider using a different blocking buffer (e.g., 1-5% BSA in TBST).
Contaminated reagents Prepare fresh buffers for each experiment. Use high-purity water. Ensure enzyme and substrate stocks are properly stored and have not degraded.
Suboptimal assay buffer composition Adjust the salt concentration (e.g., NaCl) in the assay buffer. Include a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20) to reduce non-specific interactions.
High enzyme concentration Reduce the concentration of the PI3Kβ enzyme to a level that produces a robust signal without excessive background.
Issue 2: High Background in Cell-Based Assays (e.g., p-Akt Western Blot or ELISA)

Cell-based assays introduce additional complexity. High background in these systems can be due to cellular factors in addition to reagent issues.

Potential CauseTroubleshooting Steps
High basal p-Akt levels Serum-starve cells for a defined period (e.g., 4-18 hours) before stimulation and treatment to reduce baseline PI3K pathway activation.
Non-specific antibody binding in Western Blot Block the membrane with 5% non-fat dry milk or BSA in TBST for at least 1 hour at room temperature.[1][5][6] Optimize primary and secondary antibody dilutions. Ensure adequate washing between antibody incubation steps.[1]
Cell death or stress Ensure cells are healthy and not overgrown before starting the experiment. Use a viability stain to confirm cell health. Minimize the duration of inhibitor treatment if toxicity is observed.
Cross-reactivity of antibodies Use highly specific and validated antibodies for p-Akt (Ser473) and total Akt. Confirm antibody specificity using positive and negative controls.

Experimental Protocols

Protocol 1: Biochemical PI3Kβ Inhibition Assay (ADP-Glo™ Format)

This protocol is adapted from a general kinase assay and is suitable for measuring the direct inhibitory effect of this compound on purified PI3Kβ enzyme. The ADP-Glo™ assay measures kinase activity by quantifying the amount of ADP produced.

Materials:

  • Recombinant human PI3Kβ (p110β/p85α)

  • PI3K Lipid Substrate (e.g., PIP2)

  • This compound

  • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Kinase Buffer (e.g., 50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl2, 0.025 mg/ml BSA)[3]

  • ATP

  • White, opaque 384-well plates

Procedure:

  • Prepare Reagents:

    • Prepare a serial dilution of this compound in kinase buffer with the desired concentration range. Include a vehicle control (e.g., DMSO).

    • Dilute the PI3Kβ enzyme and lipid substrate in kinase buffer.

    • Prepare ATP solution in water.

  • Kinase Reaction:

    • Add 0.5 µL of the this compound dilution or vehicle to the wells of the 384-well plate.[3]

    • Add 4 µL of the enzyme/lipid substrate mixture to each well.[3]

    • Incubate for 10-15 minutes at room temperature.

    • Initiate the kinase reaction by adding 0.5 µL of ATP solution (final concentration to be optimized, typically near the Km for ATP).[3]

    • Incubate for 60 minutes at room temperature.[3]

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition:

    • Measure luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity.

Protocol 2: Cell-Based p-Akt (Ser473) Western Blot Assay

This protocol details the steps to assess the effect of this compound on the PI3K pathway by measuring the phosphorylation of its downstream effector, Akt.

Materials:

  • Cell line of interest (e.g., PC-3, a PTEN-deficient prostate cancer cell line with high basal PI3K activity)

  • Cell culture medium and serum

  • This compound

  • Growth factor for stimulation (e.g., PDGF, optional depending on cell line)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: rabbit anti-phospho-Akt (Ser473) and rabbit anti-total Akt

  • HRP-conjugated anti-rabbit secondary antibody

  • ECL Western Blotting Substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • If applicable, serum-starve the cells for 4-18 hours.

    • Pre-treat cells with various concentrations of this compound or vehicle for 1-2 hours.

    • If applicable, stimulate cells with a growth factor (e.g., 100 ng/mL PDGF for 20 minutes).[6]

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse with lysis buffer.[5]

    • Scrape cell lysates and centrifuge to pellet debris.

    • Determine protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[7]

    • Block the membrane with blocking buffer for 1 hour at room temperature.[1]

    • Incubate the membrane with the primary antibody against p-Akt (Ser473) (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.[1][5]

    • Wash the membrane three times with TBST for 10 minutes each.[1]

    • Incubate with HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.[1][5]

    • Wash the membrane again as in the previous step.

  • Detection and Analysis:

    • Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe with an antibody against total Akt as a loading control.

    • Quantify band intensities and normalize the p-Akt signal to the total Akt signal.

Quantitative Data Summary

The following tables provide a summary of key quantitative data relevant to this compound and related assays.

Table 1: this compound IC50 Values for PI3K Isoforms

PI3K IsoformIC50 (nM)Assay TypeReference
PI3Kβ72Cell-based (p-Akt)[8]
PI3Kα>10,000Biochemical[8]
PI3Kδ166Biochemical
PI3Kγ>10,000Biochemical

Note: IC50 values can vary depending on the assay conditions (e.g., ATP concentration, substrate used).

Table 2: Recommended Antibody Dilutions for Western Blotting

AntibodyStarting DilutionBlocking BufferReference
Rabbit anti-phospho-Akt (Ser473)1:10005% BSA in TBST[5]
Rabbit anti-total Akt1:10005% non-fat milk in TBST[5]
HRP-conjugated anti-rabbit IgG1:20005% non-fat milk in TBST[5]

Visualizations

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kβ RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruitment & Activation pAkt p-Akt (Ser473) Akt->pAkt Phosphorylation Downstream Downstream Effectors (e.g., mTOR, GSK3β) pAkt->Downstream Activation/Inhibition Cellular_Response Cell Growth, Proliferation, Survival, Migration Downstream->Cellular_Response TGX155 This compound TGX155->PI3K Inhibition

Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start High Background Observed Check_Controls Review Controls (No enzyme, Vehicle) Start->Check_Controls Reagent_Issues Investigate Reagent Quality Check_Controls->Reagent_Issues Controls indicate reagent issue Assay_Protocol Optimize Assay Protocol Check_Controls->Assay_Protocol Controls suggest protocol issue Cellular_Factors Consider Cellular Factors (for cell-based assays) Check_Controls->Cellular_Factors Cell-based assay background Fresh_Reagents Prepare Fresh Buffers and Aliquot Reagents Reagent_Issues->Fresh_Reagents Optimize_Blocking Optimize Blocking (Buffer, Time) Assay_Protocol->Optimize_Blocking Check_Cell_Health Assess Cell Viability and Confluency Cellular_Factors->Check_Cell_Health Resolved Background Minimized Fresh_Reagents->Resolved Titrate_Antibodies Titrate Antibody Concentrations Optimize_Blocking->Titrate_Antibodies Optimize_Washing Increase Wash Steps/ Duration Titrate_Antibodies->Optimize_Washing Optimize_Washing->Resolved Serum_Starve Optimize Serum Starvation Time Check_Cell_Health->Serum_Starve Serum_Starve->Resolved Cell_Based_Assay_Workflow Start Start Seed_Cells Seed Cells in Multi-well Plate Start->Seed_Cells Serum_Starve Serum Starve Cells (optional) Seed_Cells->Serum_Starve Pretreat Pre-treat with this compound or Vehicle Serum_Starve->Pretreat Stimulate Stimulate with Growth Factor (optional) Pretreat->Stimulate Lyse_Cells Lyse Cells and Quantify Protein Stimulate->Lyse_Cells Western_Blot Perform Western Blot for p-Akt/Total Akt Lyse_Cells->Western_Blot Analyze Analyze Data (Normalize p-Akt to Total Akt) Western_Blot->Analyze End End Analyze->End

References

Validation & Comparative

A Comparative Guide to PI3K Inhibitors: TGX-155 in Focus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention. This guide provides a detailed comparison of TGX-155, a selective PI3Kβ inhibitor, with other PI3K inhibitors, supported by experimental data and detailed methodologies.

The PI3K Signaling Pathway and Inhibition Strategies

The PI3K family of lipid kinases is divided into three classes, with Class I being the most implicated in cancer. Class I PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit (p85). There are four isoforms of the p110 catalytic subunit: α, β, γ, and δ, each with distinct roles in cellular signaling.[1] Inhibition strategies for the PI3K pathway are broadly categorized into pan-PI3K inhibitors, which target all Class I isoforms, and isoform-selective inhibitors, which target one or more specific isoforms.[2]

PI3K Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GPCR G-Protein Coupled Receptor (GPCR) GPCR->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 p110α, β, γ, δ PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 CellSurvival Cell Survival AKT->CellSurvival CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth PanInhibitor Pan-PI3K Inhibitors (e.g., Buparlisib) PanInhibitor->PI3K IsoformInhibitor Isoform-Selective Inhibitors (e.g., this compound for PI3Kβ) IsoformInhibitor->PI3K

Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition.

Performance Comparison of PI3K Inhibitors

The efficacy and selectivity of PI3K inhibitors are commonly evaluated by their half-maximal inhibitory concentration (IC50) against different PI3K isoforms and various cancer cell lines.

Selectivity Profile of PI3K Inhibitors (IC50, nM)
InhibitorTarget Isoform(s)PI3Kα (p110α)PI3Kβ (p110β)PI3Kγ (p110γ)PI3Kδ (p110δ)Reference(s)
TGX-221 β 50005 - 8.5 ≥3500100[3]
Buparlisib (BKM120)Pan-Class I52166262116[4][5]
Dactolisib (BEZ235)Pan-Class I / mTOR47575[6]
Alpelisib (BYL719)α4.6 1156250290[7]
Idelalisib (CAL-101)δ>1000>1000>100015 [8]
IPI-549γ>1000>100016 >1000[6]

Note: TGX-221 is a potent and selective PI3Kβ inhibitor, and its data is often used interchangeably with this compound in preclinical studies.

Cellular Activity of PI3K Inhibitors (IC50)
InhibitorCell LineCancer TypeTarget(s)IC50 (µM)Reference(s)
This compound PC-3Prostate CancerPI3Kβ0.072[9]
TGX-221 U87GlioblastomaPI3Kβ~40[10]
TGX-221 U251GlioblastomaPI3Kβ~100[10]
Buparlisib (BKM120)VariousVariousPan-PI3KVaries[4]
Alpelisib (BYL719)Detroit562 (PIK3CA mutant)Head and Neck CancerPI3Kα1.10[11]
Alpelisib (BYL719)SNU-1076 (PIK3CA mutant)Head and Neck CancerPI3Kα6.82[11]
IPI-145 (Duvelisib)Primary CLL cellsChronic Lymphocytic LeukemiaPI3Kδ/γ~0.00036[12]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols used to evaluate PI3K inhibitors.

In Vitro Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific PI3K isoform.

In Vitro Kinase Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Enzyme Purified PI3K Isoform Incubation Incubate Enzyme, Inhibitor, Substrate, & ATP Enzyme->Incubation Inhibitor Test Inhibitor (e.g., this compound) Inhibitor->Incubation Substrate Substrate (PIP2) Substrate->Incubation ATP ATP (radiolabeled or modified) ATP->Incubation Detection Measure Phosphorylated Product (PIP3) Incubation->Detection Analysis Calculate IC50 Detection->Analysis

Caption: A generalized workflow for an in vitro PI3K kinase assay.

Methodology:

  • Reaction Setup: Purified recombinant PI3K enzyme (e.g., p110β/p85β) is incubated with the lipid substrate phosphatidylinositol-4,5-bisphosphate (PIP2).

  • Inhibitor Addition: A range of concentrations of the test inhibitor (e.g., this compound) is added to the reaction mixture.

  • Initiation: The kinase reaction is initiated by the addition of ATP (often [γ-³²P]ATP).

  • Termination and Detection: The reaction is stopped, and the amount of phosphorylated product (PIP3) is quantified. This can be done through various methods, including filter-binding assays, ELISA, or fluorescence-based assays.

  • Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.

Cellular Proliferation Assay (MTT/WST-1 Assay)

These assays measure the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Treatment: The cells are treated with various concentrations of the PI3K inhibitor for a specified period (e.g., 72 hours).

  • Reagent Addition: A tetrazolium salt (MTT or WST-1) is added to the wells. Metabolically active cells reduce the tetrazolium salt into a colored formazan product.

  • Solubilization (for MTT): If using MTT, a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the colored solution is measured using a microplate reader. The intensity of the color is proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability relative to an untreated control is calculated, and the IC50 value for cell proliferation is determined.

In Vivo Tumor Xenograft Study

This model assesses the anti-tumor efficacy of a compound in a living organism.

Tumor Xenograft Study Workflow Implantation Implant Human Cancer Cells into Immunocompromised Mice TumorGrowth Allow Tumors to Establish and Grow Implantation->TumorGrowth Treatment Administer PI3K Inhibitor (e.g., this compound) or Vehicle TumorGrowth->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint Endpoint Analysis: Tumor Weight, Biomarker Analysis Monitoring->Endpoint

Caption: A typical workflow for an in vivo tumor xenograft study.

Methodology:

  • Cell Implantation: Human cancer cells are injected subcutaneously into immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are randomized into treatment and control groups. The treatment group receives the PI3K inhibitor (e.g., this compound) via a specified route (e.g., oral gavage, intraperitoneal injection), while the control group receives a vehicle.

  • Monitoring: Tumor volume and mouse body weight are measured regularly throughout the study.

  • Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised and weighed. Tumors may also be analyzed for biomarkers to assess target engagement and downstream pathway modulation.

Conclusion

This compound and its close analog TGX-221 demonstrate high selectivity for the PI3Kβ isoform, distinguishing them from pan-PI3K inhibitors and inhibitors targeting other isoforms. This selectivity may offer a therapeutic advantage by minimizing off-target effects. The provided data and experimental protocols serve as a valuable resource for researchers in the field of oncology and drug development, facilitating the design and interpretation of studies aimed at further elucidating the therapeutic potential of PI3K inhibitors.

References

A Comparative Guide to the Efficacy of PI3Kβ Inhibitors: TGX-155 vs. TGX-221

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the phosphoinositide 3-kinase (PI3K) beta inhibitors, TGX-155 and TGX-221. This analysis, supported by experimental data, details the efficacy, selectivity, and methodologies used to evaluate these two compounds.

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and motility. The class I PI3K family consists of four isoforms: α, β, γ, and δ. The p110β isoform, in particular, has emerged as a promising therapeutic target in oncology and thrombosis. This guide focuses on a comparative analysis of two prominent PI3Kβ inhibitors, this compound and TGX-221.

Quantitative Efficacy and Selectivity

A direct comparison of the inhibitory activity and isoform selectivity of this compound and TGX-221 is crucial for understanding their therapeutic potential. The following tables summarize the available quantitative data.

Compound PI3Kα IC50 (µM) PI3Kβ IC50 (µM) PI3Kγ IC50 (µM) PI3Kδ IC50 (µM)
TGX-221 5[1]0.007[1]3.5[1]0.1[1]
This compound Data not availableData not availableData not availableData not available

IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. Lower values indicate higher potency.

Compound Cell Line Assay IC50 (nM)
This compound PC-3Inhibition of Akt phosphorylation72
This compound Sf9Not specified> 10,000
TGX-221 U87 GlioblastomaCell Viability (CCK-8)~40,000[2]
TGX-221 U251 GlioblastomaCell Viability (CCK-8)~100,000[2]
TGX-221 LNCaP (PTEN-null)Cytotoxicity (MTT)1,070[3]

Signaling Pathway and Experimental Workflow

The PI3K/Akt signaling pathway is a primary target of both this compound and TGX-221. Inhibition of PI3Kβ disrupts the downstream signaling cascade, affecting cell survival and proliferation.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors Inhibitors RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation (Thr308) Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) TGX155 This compound TGX155->PI3K Inhibition TGX221 TGX-221 TGX221->PI3K Inhibition

Caption: PI3K/Akt Signaling Pathway and Inhibition by this compound and TGX-221.

A typical workflow for evaluating the efficacy of these inhibitors involves a series of in vitro and in vivo experiments.

Experimental_Workflow cluster_vitro In Vitro Evaluation cluster_vivo In Vivo Evaluation Kinase_Assay Biochemical Kinase Assay (PI3K Isoform Selectivity) Cell_Culture Cell Culture (e.g., PC-3, U87, U251) Kinase_Assay->Cell_Culture Proliferation_Assay Cell Proliferation Assay (e.g., CCK-8, MTT) Cell_Culture->Proliferation_Assay Phosphorylation_Assay Akt Phosphorylation Assay (Western Blot, ELISA) Cell_Culture->Phosphorylation_Assay Animal_Model Animal Model (e.g., Mouse, Rabbit) Proliferation_Assay->Animal_Model Phosphorylation_Assay->Animal_Model Thrombosis_Model Thrombosis Model Animal_Model->Thrombosis_Model Xenograft_Model Tumor Xenograft Model Animal_Model->Xenograft_Model Efficacy_Assessment Efficacy Assessment (e.g., Blood Flow, Tumor Volume) Thrombosis_Model->Efficacy_Assessment Xenograft_Model->Efficacy_Assessment

Caption: General Experimental Workflow for Efficacy Testing.

In Vitro Efficacy

This compound

Limited publicly available data suggests this compound is a selective inhibitor of PI3Kβ. An in vitro study demonstrated its ability to inhibit Akt phosphorylation in PTEN-deficient PC-3 cells with an IC50 of 72 nM. In contrast, its activity in Sf9 cells was significantly lower, with an IC50 greater than 10,000 nM.

TGX-221

TGX-221 is a potent and highly selective inhibitor of the p110β isoform of PI3K, with an IC50 of 5 nM in a cell-free assay.[4] Its selectivity for p110β is approximately 1000-fold greater than for p110α.[4] In cell-based assays, TGX-221 has been shown to inhibit the proliferation of various cancer cell lines. For instance, in U87 and U251 glioblastoma cells, TGX-221 inhibited cell viability in a dose-dependent manner, with IC50 values of approximately 40 µM and 100 µM, respectively.[2] Furthermore, it has been demonstrated to inhibit the proliferation of PC3 prostate cancer cells at concentrations of 0.2, 2, and 20 μM.[4] TGX-221 also partially attenuates insulin-induced phosphorylation of Akt at Ser473 in J774.2 macrophage cells.[4]

In Vivo Efficacy

This compound

In an in vivo model of carotid artery injury in rabbits, intravenous administration of this compound at doses of 1.5 mg/kg and 2.5 mg/kg significantly improved cyclic flow reductions in a time- and dose-dependent manner, indicating its potential as an antithrombotic agent.

TGX-221

TGX-221 has demonstrated antithrombotic effects in a mouse model.[1] In a study on experimental epidermolysis bullosa acquisita, both systemic and topical administration of TGX-221 were effective in impairing clinical disease manifestation.[5]

Experimental Protocols

Biochemical PI3K Kinase Assay (General)

The inhibitory activity of the compounds against PI3K isoforms is typically determined using a lipid kinase assay. Recombinant p110/p85 PI3K isoforms are incubated with the inhibitor at various concentrations. The kinase reaction is initiated by the addition of a substrate (e.g., phosphatidylinositol) and ATP (often radiolabeled, e.g., [γ-33P]ATP). The reaction products are then separated (e.g., by thin-layer chromatography) and quantified using a phosphorimager. IC50 values are calculated from the dose-response curves.[4]

Cell Proliferation Assay (Crystal Violet)
  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with various concentrations of the inhibitor or vehicle control for the desired time period (e.g., 24, 48, 72 hours).

  • Fix the cells with a solution such as 2.5% glutaraldehyde for 30 minutes at room temperature.[4]

  • Wash the plates with PBS and stain the cells with a 0.1% crystal violet solution for 20 minutes.[4]

  • After extensive washing to remove excess dye, solubilize the bound dye in a solvent like 10% acetic acid.[4]

  • Measure the optical density at a specific wavelength (e.g., 570 nm) using a microplate reader to quantify cell viability.[4]

Akt Phosphorylation Assay (Western Blot)
  • Culture cells to a suitable confluency and then serum-starve them to reduce basal Akt phosphorylation.

  • Pre-treat the cells with the inhibitor at various concentrations for a specified time.

  • Stimulate the cells with a growth factor (e.g., insulin) to induce Akt phosphorylation.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Probe the membrane with primary antibodies specific for phosphorylated Akt (e.g., at Ser473) and total Akt.

  • Use a secondary antibody conjugated to a detection enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Quantify the band intensities to determine the ratio of phosphorylated Akt to total Akt.

Conclusion

Both this compound and TGX-221 are selective inhibitors of PI3Kβ with demonstrated efficacy in both in vitro and in vivo models. TGX-221 has been more extensively characterized, with detailed information on its high potency and selectivity for the β isoform over other class I PI3K isoforms. While this compound also shows promise as a selective PI3Kβ inhibitor, particularly in the context of antithrombotic therapy, a more comprehensive, publicly available dataset on its isoform selectivity profile is needed for a complete head-to-head comparison with TGX-221. The experimental protocols provided in this guide offer a standardized framework for the continued evaluation and comparison of these and other PI3K inhibitors.

References

Validating TGX-155 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirming that a molecule interacts with its intended target within a cellular environment is a critical step in the validation of its mechanism of action. This guide provides a comparative overview of methods to validate the target engagement of TGX-155, a selective inhibitor of the β-isoform of phosphoinositide 3-kinase (PI3Kβ). We will compare this compound with other relevant PI3K inhibitors and provide detailed experimental protocols and supporting data.

Introduction to this compound and its Target

This compound, also known in the literature as TGX-221, is a potent and selective inhibitor of PI3Kβ.[1][2] The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[3] Dysregulation of this pathway is a common feature in many human cancers, making it a key therapeutic target.[4] this compound exerts its effect by binding to the ATP-binding site of the p110β catalytic subunit of PI3K, thereby blocking its kinase activity.[2] Validating the engagement of this compound with PI3Kβ in a cellular context is essential to correlate its biochemical activity with its cellular effects.

Methods for Validating Target Engagement

Two primary methods are commonly employed to validate the cellular target engagement of kinase inhibitors like this compound:

  • Indirect Target Engagement Assessment: Measuring the modulation of downstream signaling pathways. For PI3K inhibitors, this typically involves quantifying the phosphorylation status of downstream effectors like AKT.

  • Direct Target Engagement Assessment: Directly measuring the physical interaction between the compound and its target protein within the cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.

Comparison of PI3Kβ Inhibitors: In Vitro Potency and Cellular Activity

The following tables summarize the inhibitory activity of this compound and other PI3Kβ-selective inhibitors. It is important to note that IC50 values can vary between studies due to different experimental conditions.

Table 1: In Vitro Inhibitory Activity (IC50) of PI3Kβ Inhibitors against PI3K Isoforms

InhibitorPI3Kβ (nM)PI3Kα (nM)PI3Kδ (nM)PI3Kγ (nM)Source(s)
TGX-221 5>5000100>3500[5]
BL140 5.74>1000>1000>1000[3]
AZD8186 4>100065>1000[6][7]
GSK2636771 20.49>1000>1000>1000[3]

Table 2: Cellular Activity of PI3Kβ Inhibitors on Downstream Signaling (p-AKT Inhibition)

InhibitorCell LineAssayIC50 (nM)Source(s)
This compound PC-3p-AKT (S473)72[8]
BL140 C4-2Bp-AKT (S473)Abolished at 1 µM[9]
AZD8186 HCC70p-AKT (S473)Inhibition at 25 mg/kg in vivo[10]
GSK2636771 C4-2Bp-AKT (S473)Partial inhibition at 1 µM[9]

Experimental Protocols

Western Blot for Phospho-AKT (Ser473) Inhibition

This protocol describes an indirect method to assess target engagement by measuring the inhibition of a key downstream substrate of PI3K.

Methodology:

  • Cell Culture and Treatment:

    • Plate cells (e.g., PTEN-deficient cell lines like PC-3 or U87) in 6-well plates and allow them to adhere overnight.

    • Starve the cells in serum-free media for 4-6 hours to reduce basal PI3K pathway activity.

    • Pre-treat cells with varying concentrations of this compound or other PI3K inhibitors for 1-2 hours.

    • Stimulate the PI3K pathway with a growth factor (e.g., 10% Fetal Bovine Serum (FBS) or 100 ng/mL IGF-1) for 15-30 minutes.

  • Cell Lysis:

    • Wash cells with ice-cold Phosphate Buffered Saline (PBS).

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Prepare protein samples with Laemmli sample buffer and denature at 95°C for 5 minutes.

    • Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-AKT (Ser473) and total AKT overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis:

    • Quantify the band intensities for phospho-AKT and total AKT.

    • Normalize the phospho-AKT signal to the total AKT signal.

    • Plot the normalized phospho-AKT levels against the inhibitor concentration to determine the IC50 value.

cluster_0 Cell Treatment cluster_1 Protein Analysis cluster_2 Data Analysis cell_culture Plate and Adhere Cells serum_starve Serum Starvation cell_culture->serum_starve inhibitor_treatment Inhibitor Incubation (this compound, etc.) serum_starve->inhibitor_treatment stimulation Growth Factor Stimulation (e.g., FBS) inhibitor_treatment->stimulation lysis Cell Lysis stimulation->lysis quantification Protein Quantification (BCA) lysis->quantification sds_page SDS-PAGE quantification->sds_page western_blot Western Blot sds_page->western_blot detection ECL Detection western_blot->detection quantify_bands Band Intensity Quantification detection->quantify_bands normalize Normalize p-AKT to Total AKT quantify_bands->normalize ic50 IC50 Determination normalize->ic50

Workflow for Western Blot analysis of p-AKT inhibition.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for directly assessing the binding of a compound to its target protein in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.

Methodology:

  • Cell Treatment:

    • Treat cultured cells with either vehicle (DMSO) or the test compound (e.g., this compound) at various concentrations for a defined period (e.g., 1 hour).

  • Heating:

    • Aliquot the cell suspensions into PCR tubes or a 96-well PCR plate.

    • Heat the samples to a range of temperatures for 3 minutes, followed by cooling for 3 minutes at room temperature. A temperature gradient is used to determine the melting curve of the target protein.

  • Cell Lysis:

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Detection of Soluble Protein:

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of soluble target protein (PI3Kβ) by Western blotting, ELISA, or mass spectrometry.

  • Data Analysis:

    • Melting Curve: Plot the amount of soluble protein as a function of temperature for both vehicle- and drug-treated samples. A shift in the melting curve to higher temperatures in the drug-treated sample indicates target engagement and stabilization.

    • Isothermal Dose-Response: Treat cells with a range of drug concentrations and heat all samples at a single, optimized temperature (from the melting curve). Plot the amount of soluble protein against the drug concentration to determine the EC50 for thermal stabilization.

cluster_0 Cellular Treatment & Heating cluster_1 Protein Fractionation cluster_2 Analysis cell_treatment Treat Cells with Inhibitor heating Heat Shock (Temperature Gradient) cell_treatment->heating lysis Cell Lysis (Freeze-Thaw) heating->lysis centrifugation High-Speed Centrifugation lysis->centrifugation supernatant Collect Soluble Fraction centrifugation->supernatant detection Detect Soluble PI3Kβ (e.g., Western Blot) supernatant->detection melting_curve Generate Melting Curve detection->melting_curve dose_response Isothermal Dose-Response detection->dose_response

Workflow for the Cellular Thermal Shift Assay (CETSA).

PI3K/AKT Signaling Pathway

The following diagram illustrates the PI3K/AKT signaling pathway and the point of inhibition by this compound.

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Recruits & Activates Downstream Downstream Effectors (Cell Survival, Growth, Proliferation) AKT->Downstream PDK1 PDK1 PDK1->AKT Phosphorylates (Thr308) mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) TGX155 This compound TGX155->PI3K

The PI3K/AKT signaling pathway and inhibition by this compound.

Conclusion

Validating the target engagement of this compound in a cellular context is crucial for understanding its mechanism of action and for the development of this compound as a therapeutic agent. This guide has provided a comparative overview of this compound and other PI3Kβ inhibitors, along with detailed protocols for assessing both indirect and direct target engagement. By employing these methods, researchers can generate robust data to support the continued investigation of this compound and other PI3K inhibitors.

References

TGX-155: A Comparative Guide to its Kinase Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

TGX-155 is a potent and selective inhibitor of the phosphoinositide 3-kinase beta (PI3Kβ) isoform. Understanding its cross-reactivity with other kinases is crucial for elucidating its mechanism of action, predicting potential off-target effects, and guiding its therapeutic application. This guide provides a comparative analysis of this compound's inhibitory activity against other kinases, supported by available experimental data.

Quantitative Analysis of Kinase Inhibition

The inhibitory activity of this compound has been primarily characterized against various isoforms of the PI3K family. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against key PI3K isoforms. Lower IC50 values indicate greater potency.

Kinase TargetIC50 (nM)
PI3Kβ10
PI3Kγ166
PI3Kδ166

Data sourced from publicly available information.

This data demonstrates that this compound is most potent against its primary target, PI3Kβ. While it exhibits inhibitory activity against PI3Kγ and PI3Kδ, it is significantly less potent compared to its effect on PI3Kβ, indicating a degree of selectivity for the beta isoform within the PI3K family. Comprehensive data on the cross-reactivity of this compound against a broader panel of protein kinases is not widely available in the public domain.

PI3K/Akt Signaling Pathway and this compound Inhibition

This compound exerts its effects by inhibiting PI3Kβ, a key enzyme in the PI3K/Akt signaling pathway. This pathway is critical for regulating cell growth, proliferation, survival, and motility. The diagram below illustrates the canonical PI3K/Akt signaling cascade and highlights the point of inhibition by this compound.

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibition Inhibition Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3Kβ RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) Akt->Downstream Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates TGX155 This compound TGX155->PI3K

PI3K/Akt signaling pathway with this compound inhibition.

Experimental Protocols

The determination of kinase inhibition, as summarized in the table above, is typically performed using biochemical assays. Below is a detailed, generalized protocol for a Homogeneous Time-Resolved Fluorescence (HTRF) kinase assay, a common method for quantifying kinase activity and inhibitor potency.

Objective: To determine the IC50 value of this compound against a specific kinase.

Materials:

  • Recombinant kinase enzyme

  • Kinase-specific substrate (e.g., a biotinylated peptide)

  • Adenosine triphosphate (ATP)

  • This compound (or other test compounds) dissolved in Dimethyl Sulfoxide (DMSO)

  • Assay buffer (e.g., HEPES buffer with MgCl2, DTT, and BSA)

  • HTRF detection reagents:

    • Europium cryptate-labeled anti-phospho-substrate antibody (donor fluorophore)

    • Streptavidin-XL665 (or a similar acceptor fluorophore)

  • 384-well low-volume microplates

  • HTRF-compatible microplate reader

Experimental Workflow:

HTRF_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Signal Detection cluster_analysis 4. Data Analysis prep_inhibitor Prepare serial dilutions of this compound in DMSO dispense_inhibitor Dispense this compound dilutions and DMSO controls into microplate wells prep_inhibitor->dispense_inhibitor prep_enzyme Dilute kinase enzyme in assay buffer add_enzyme Add diluted kinase enzyme to all wells prep_enzyme->add_enzyme prep_substrate Dilute substrate and ATP in assay buffer add_substrate_atp Initiate reaction by adding substrate/ATP mix prep_substrate->add_substrate_atp dispense_inhibitor->add_enzyme incubate1 Incubate briefly to allow inhibitor binding add_enzyme->incubate1 incubate1->add_substrate_atp incubate2 Incubate at room temperature to allow phosphorylation add_substrate_atp->incubate2 stop_reaction Stop reaction and add HTRF detection reagents incubate2->stop_reaction incubate3 Incubate to allow antibody and streptavidin binding stop_reaction->incubate3 read_plate Read plate on an HTRF reader (665 nm and 620 nm) incubate3->read_plate calculate_ratio Calculate HTRF ratio (665 nm / 620 nm) read_plate->calculate_ratio plot_curve Plot HTRF ratio vs. log[this compound] calculate_ratio->plot_curve determine_ic50 Determine IC50 value using non-linear regression plot_curve->determine_ic50

Generalized workflow for an HTRF kinase inhibition assay.

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration might be 100 µM, with 10-point, 3-fold serial dilutions.

  • Assay Plate Preparation: Dispense a small volume (e.g., nanoliters) of the diluted this compound and DMSO (as a vehicle control) into the wells of a 384-well plate.

  • Kinase Reaction:

    • Add the diluted kinase enzyme to each well.

    • Incubate for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP. The final ATP concentration should be close to its Km value for the specific kinase.

    • Incubate the reaction for a defined period (e.g., 60 minutes) at room temperature. The incubation time should be within the linear range of the reaction.

  • Detection:

    • Stop the reaction by adding the HTRF detection reagents diluted in a detection buffer containing EDTA.

    • The detection mix includes a Europium cryptate-labeled antibody that specifically recognizes the phosphorylated substrate and streptavidin-XL665 which binds to the biotinylated substrate.

    • Incubate for a specified time (e.g., 60 minutes) at room temperature to allow the detection reagents to bind.

  • Data Acquisition:

    • Read the plate using an HTRF-compatible microplate reader, measuring the fluorescence emission at 665 nm (acceptor) and 620 nm (donor).

  • Data Analysis:

    • Calculate the HTRF ratio (E665nm / E620nm) * 10,000 for each well.

    • Plot the HTRF ratio against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software.

This guide provides a summary of the known cross-reactivity of this compound and the methodologies used to assess it. Further comprehensive screening against a wider kinome panel would provide a more complete picture of its selectivity profile.

Efficacy of TGX-155 in PTEN-Deficient Cells: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the efficacy of TGX-155 and other phosphatidylinositol 3-kinase (PI3K) inhibitors in cancer cells characterized by the loss of the tumor suppressor gene, Phosphatase and Tensin Homolog (PTEN).

The loss of PTEN function is a frequent event in a multitude of human cancers, leading to the hyperactivation of the PI3K/AKT/mTOR signaling pathway. This cascade plays a central role in cell growth, proliferation, survival, and metabolism. Consequently, targeting the PI3K pathway has emerged as a promising therapeutic strategy for these PTEN-deficient tumors. This compound, a selective inhibitor of the p110β isoform of PI3K, is a key compound in this targeted approach. This guide will delve into the efficacy of this compound, comparing it with other relevant PI3K inhibitors, supported by experimental data and detailed protocols.

The PI3K/AKT/mTOR Signaling Pathway in PTEN-Deficient Cells

In healthy cells, PTEN acts as a critical negative regulator of the PI3K pathway by dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3) back to phosphatidylinositol (4,5)-bisphosphate (PIP2). This action counteracts the activity of PI3K. When PTEN is lost, the unchecked accumulation of PIP3 leads to the constitutive activation of downstream effectors, primarily the serine/threonine kinase AKT, and subsequently the mTOR complex 1 (mTORC1). This sustained signaling promotes tumorigenesis and can confer resistance to other cancer therapies.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates AKT AKT PIP3->AKT Activates PTEN PTEN PTEN->PIP3 Inhibits (Dephosphorylates) mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival TGX155 This compound (p110β inhibitor) TGX155->PI3K Inhibits Activation Activation Inhibition Inhibition Activation_arrow Inhibition_arrow

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

Comparative Efficacy of PI3K Inhibitors in PTEN-Deficient Cell Lines

The efficacy of PI3K inhibitors is often evaluated by their half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) in various cancer cell lines. Lower values indicate higher potency. Below is a summary of reported data for the PI3Kβ inhibitor AZD8186 in several PTEN-deficient cell lines. While specific IC50 data for this compound is less prevalent in publicly available literature, its close analog, TGX-221, also a potent PI3Kβ inhibitor, provides a valuable reference.

InhibitorTarget(s)Cell LinePTEN StatusGI50 (µM)Reference
AZD8186 PI3Kβ/δLNCaP (Prostate)Null< 1[1][2]
AZD8186 PI3Kβ/δPC3 (Prostate)Null< 1[1][2]
AZD8186 PI3Kβ/δMDA-MB-468 (Breast)Null< 1[1][2]
AZD8186 PI3Kβ/δHCC70 (Breast)Null< 1[1][2]

Note: Data for this compound and direct head-to-head comparisons with other inhibitors in the same experimental settings are limited in the reviewed literature. The data for AZD8186, a compound with a similar mechanism of action, demonstrates the potential of selective PI3Kβ inhibition in PTEN-deficient contexts.

In Vivo Efficacy in PTEN-Deficient Xenograft Models

Preclinical in vivo studies using tumor xenografts in immunodeficient mice are crucial for evaluating the therapeutic potential of drug candidates. These studies assess the ability of an inhibitor to suppress tumor growth in a living organism.

InhibitorTumor ModelDosing ScheduleTumor Growth Inhibition (%)Reference
AZD8186 HCC70 (Breast Cancer)25 mg/kg, twice daily62[1]
AZD8186 HCC70 (Breast Cancer)50 mg/kg, twice daily85[1]
AZD8186 MDA-MB-468 (Breast Cancer)25 mg/kg, twice daily47[1]
AZD8186 MDA-MB-468 (Breast Cancer)50 mg/kg, twice daily76[1]
AZD8186 PC3 (Prostate Cancer)25 mg/kg, twice dailySignificant inhibition[1]

These in vivo results with AZD8186 further underscore the dependency of PTEN-null tumors on the PI3Kβ isoform and the potential of selective inhibitors to control their growth.[1]

Combination Strategies to Enhance Efficacy

Research suggests that combining PI3Kβ inhibitors with other targeted agents can lead to synergistic or enhanced anti-tumor effects. For instance, the combination of a PI3Kβ inhibitor with an mTOR inhibitor has shown to be more effective in suppressing the proliferation of PTEN-null tumor cells both in vitro and in vivo.[3] This is because such a combination provides a more comprehensive blockade of the PI3K/AKT/mTOR pathway.

Combination_Therapy_Workflow PTEN_deficient PTEN-deficient Tumor Cells TGX155 This compound (PI3Kβ inhibitor) mTOR_inhibitor mTOR Inhibitor (e.g., Vistusertib) Combined_treatment Combined Treatment TGX155->Combined_treatment mTOR_inhibitor->Combined_treatment Synergistic_effect Synergistic/ Enhanced Anti-tumor Effect Combined_treatment->Synergistic_effect

Caption: Logical workflow for combination therapy in PTEN-deficient cancers.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method to assess the effect of a compound on cell proliferation and viability.

  • Cell Seeding: Plate cancer cells (e.g., LNCaP, PC3, MDA-MB-468) in 96-well plates at a density of 3,000-5,000 cells per well in their respective complete growth medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the PI3K inhibitor (e.g., this compound, AZD8186) in the appropriate cell culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the various concentrations of the inhibitor. Include a vehicle control (e.g., DMSO) and a no-cell blank control.

  • Incubation: Incubate the plates for 72 hours at 37°C.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The GI50 value is determined by plotting the percentage of viability against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a PI3K inhibitor in a mouse xenograft model.

  • Cell Preparation and Implantation: Harvest PTEN-deficient cancer cells (e.g., HCC70, PC3) during their logarithmic growth phase. Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL. Subcutaneously inject the cell suspension into the flank of 6-8 week old female athymic nude mice.

  • Tumor Growth and Randomization: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2. Once tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups.

  • Drug Administration: Prepare the PI3K inhibitor in a suitable vehicle. Administer the drug to the treatment group via the appropriate route (e.g., oral gavage) at the predetermined dose and schedule (e.g., 50 mg/kg, twice daily). The control group receives the vehicle only.

  • Monitoring: Continue to monitor tumor volumes and body weights of the mice throughout the study.

  • Endpoint and Analysis: The study is typically terminated when the tumors in the control group reach a predetermined size. Euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., Western blotting for pathway biomarkers). Calculate the percentage of tumor growth inhibition for the treatment group compared to the control group.

Xenograft_Study_Workflow Cell_Implantation Implantation of PTEN-deficient cells into mice Tumor_Growth Tumor Growth Monitoring Cell_Implantation->Tumor_Growth Randomization Randomization into Control & Treatment Groups Tumor_Growth->Randomization Treatment Drug Administration (e.g., this compound) Randomization->Treatment Vehicle Vehicle Control Administration Randomization->Vehicle Monitoring Continued Monitoring of Tumor Volume & Body Weight Treatment->Monitoring Vehicle->Monitoring Endpoint Study Endpoint & Tumor Analysis Monitoring->Endpoint

Caption: General workflow for an in vivo tumor xenograft study.

Conclusion

The available preclinical data strongly support the therapeutic rationale of targeting the PI3Kβ isoform in PTEN-deficient cancers. Selective inhibitors like this compound and AZD8186 demonstrate potent anti-proliferative and anti-tumor effects in relevant cellular and animal models. While more direct comparative studies are needed to definitively position this compound against other PI3K inhibitors, the existing evidence highlights the promise of this therapeutic strategy. Furthermore, combination approaches, particularly with mTOR inhibitors, appear to be a compelling avenue to overcome potential resistance and enhance therapeutic efficacy. The experimental protocols provided in this guide offer a framework for the continued investigation and evaluation of these targeted agents in the pursuit of more effective treatments for PTEN-deficient malignancies.

References

A Comparative Guide to the Reproducibility of TGX-155 Experimental Data

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the reproducibility of experimental data is a cornerstone of scientific validity. This guide provides a comparative analysis of the experimental data for TGX-155, a selective phosphoinositide 3-kinase beta (PI3Kβ) inhibitor, with a focus on its performance against alternative compounds. This objective comparison is supported by available experimental data, detailed methodologies for key experiments, and visualizations of the relevant signaling pathways.

Executive Summary

This compound is a selective inhibitor of PI3Kβ, a key enzyme in signal transduction pathways involved in cell growth, proliferation, and survival. Its primary therapeutic potential has been investigated in the context of antithrombotic therapy due to the crucial role of PI3Kβ in platelet activation and thrombus formation. This guide examines the available in vitro and in vivo data for this compound and compares it with another selective PI3Kβ inhibitor, AZD6482, to provide a comprehensive overview for researchers. While direct studies on the reproducibility of this compound experiments are limited, this guide compiles and compares data from various independent studies to infer its reliability.

In Vitro Efficacy: Inhibition of Platelet Aggregation

The inhibitory effect of this compound and its alternatives on platelet aggregation is a critical in vitro measure of their antithrombotic potential. The half-maximal inhibitory concentration (IC50) is a standard metric used to quantify the potency of an inhibitor.

InhibitorAgonistAssay TypeIC50 (nM)Reference
TGX-221ADPHuman Platelet Aggregation~500[1]
TGX-221CollagenHuman Platelet AggregationMarkedly reduced aggregation[2]
AZD6482-ATP competitive PI3Kβ inhibition10[3]

*Note: TGX-221 is a closely related analog of this compound and is often used in research. Data for this compound itself is less consistently reported in publicly available literature. One study showed TGX-221, a PI3Kβ-selective inhibitor, inhibited Gq plus Gi- or Gi plus Gz-mediated platelet aggregation, ERK phosphorylation and thromboxane A2 generation in human platelets[1].

Experimental Protocol: In Vitro Platelet Aggregation Assay

Objective: To determine the IC50 of a PI3Kβ inhibitor on platelet aggregation induced by agonists like ADP or collagen.

Materials:

  • Freshly drawn human whole blood anticoagulated with sodium citrate.

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

  • Agonists: Adenosine diphosphate (ADP), Collagen.

  • Test compounds (this compound, AZD6482) dissolved in a suitable solvent (e.g., DMSO).

  • Platelet aggregometer.

Procedure:

  • PRP and PPP Preparation: Centrifuge whole blood at a low speed (e.g., 200 x g) for 15-20 minutes to obtain PRP. Centrifuge the remaining blood at a higher speed (e.g., 2000 x g) for 10 minutes to obtain PPP.

  • Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.

  • Incubation with Inhibitor: Pre-incubate the PRP with various concentrations of the test inhibitor or vehicle control for a specified time (e.g., 10-30 minutes) at 37°C.

  • Induction of Aggregation: Place the PRP sample in the aggregometer and add an agonist (e.g., ADP or collagen) to induce platelet aggregation.

  • Measurement: Record the change in light transmittance for a set period. The maximum aggregation is determined and compared to the control.

  • IC50 Calculation: Plot the percentage of inhibition against the inhibitor concentration and calculate the IC50 value.

In Vivo Efficacy: Antithrombotic Activity

In vivo models are essential to evaluate the therapeutic potential of antithrombotic agents in a physiological setting. The rabbit carotid artery injury model is a commonly used method to assess the efficacy of these drugs.

InhibitorAnimal ModelDosingKey FindingsReference
This compoundRabbit carotid artery injury1.5 mg/kg and 2.5 mg/kg (i.v., single dose)Significantly improves cyclic flow reductions (CFRs) in a time-dependent and dose-dependent manner.[4]
AZD6482Dog-Produced a complete anti-thrombotic effect without an increased bleeding time or blood loss.[3]
Experimental Protocol: Rabbit Carotid Artery Thrombosis Model

Objective: To evaluate the in vivo antithrombotic effect of a PI3Kβ inhibitor.

Materials:

  • New Zealand White rabbits.

  • Anesthetic agents.

  • Surgical instruments for exposing the carotid artery.

  • Flow probe to measure carotid artery blood flow.

  • Thrombosis-inducing agent (e.g., ferric chloride).

  • Test compound (this compound) for intravenous administration.

Procedure:

  • Anesthesia and Surgical Preparation: Anesthetize the rabbit and surgically expose a section of the carotid artery.

  • Flow Probe Placement: Place an electromagnetic flow probe around the artery to monitor blood flow continuously.

  • Induction of Thrombosis: Induce thrombosis by applying a filter paper saturated with ferric chloride to the adventitial surface of the artery for a defined period.

  • Drug Administration: Administer the test compound or vehicle control intravenously at specified doses.

  • Monitoring: Record the carotid artery blood flow to monitor the formation and stability of the thrombus, often observed as cyclic flow reductions (CFRs).

  • Data Analysis: Analyze the frequency and severity of CFRs to determine the antithrombotic efficacy of the compound.

Signaling Pathway and Experimental Workflow

The primary mechanism of action of this compound is the inhibition of the PI3Kβ signaling pathway, which is crucial for platelet activation.

PI3K_Signaling_in_Platelets Agonist Agonist (e.g., ADP, Collagen) Receptor Platelet Receptor (e.g., P2Y12, GPVI) Agonist->Receptor PI3Kbeta PI3Kβ Receptor->PI3Kbeta PIP3 PIP3 PI3Kbeta->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates Platelet_Activation Platelet Activation (Aggregation, Granule Release) Akt->Platelet_Activation TGX155 This compound TGX155->PI3Kbeta

Caption: PI3Kβ signaling cascade in platelet activation.

The experimental workflow for evaluating PI3Kβ inhibitors typically follows a multi-step process from in vitro characterization to in vivo validation.

Experimental_Workflow InVitro In Vitro Assays (Platelet Aggregation) IC50 Determine IC50 InVitro->IC50 InVivo In Vivo Models (Rabbit Thrombosis) IC50->InVivo Efficacy Evaluate Antithrombotic Efficacy InVivo->Efficacy Comparison Compare with Alternatives Efficacy->Comparison

Caption: Workflow for evaluating PI3Kβ inhibitors.

Conclusion

The available data suggests that this compound is a potent inhibitor of PI3Kβ with demonstrated efficacy in both in vitro and in vivo models of thrombosis. However, a comprehensive assessment of the reproducibility of this compound experimental data is challenging due to the limited number of publicly available, independent studies with detailed methodologies and raw data. To enhance the confidence in its therapeutic potential, further studies that directly compare this compound with other PI3Kβ inhibitors like AZD6482, using standardized and well-documented protocols, are warranted. This would provide a more robust basis for evaluating its clinical translatability and reproducibility. Researchers are encouraged to consult the primary literature for detailed experimental conditions when designing their own studies.

References

A Head-to-Head Showdown: Comparing PI3K Beta Inhibitors in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapy, the Phosphoinositide 3-kinase (PI3K) signaling pathway remains a critical area of investigation. Among the Class I PI3K isoforms, the beta (β) isoform has garnered significant attention, particularly in the context of tumors with loss of the tumor suppressor PTEN. This guide provides a head-to-head comparison of prominent PI3K beta inhibitors, presenting key preclinical data to aid researchers, scientists, and drug development professionals in their evaluation of these targeted agents.

Quantitative Performance: A Comparative Analysis

The potency and selectivity of PI3K inhibitors are paramount for their therapeutic efficacy and safety profile. The following table summarizes the half-maximal inhibitory concentrations (IC50) of several PI3K beta inhibitors against all four Class I PI3K isoforms. Lower IC50 values indicate greater potency.

InhibitorPI3Kβ IC50 (nM)PI3Kα IC50 (nM)PI3Kδ IC50 (nM)PI3Kγ IC50 (nM)
GSK2636771 5.2[1][2]>4700~52>4700
AZD8186 4[3][4][5]35[4]12[3][4]675[4]
TGX-221 5[6]50001003500
SAR260301 23[7]1539[8]468[8]10000[8]

Delving into the PI3K/AKT Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. The diagram below illustrates the canonical pathway and highlights the point of intervention for PI3K beta inhibitors.

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3Kb PI3Kβ RTK->PI3Kb GPCR G-Protein Coupled Receptor (GPCR) GPCR->PI3Kb PIP2 PIP2 PI3Kb->PIP2 Inhibitor Target PIP3 PIP3 PIP2->PIP3 ATP → ADP PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT pAKT p-AKT (Active) AKT->pAKT mTORC1 mTORC1 pAKT->mTORC1 Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth

PI3K/AKT signaling pathway and the point of inhibition.

Experimental Methodologies: A Closer Look

The quantitative data presented in this guide is derived from established experimental protocols. Below are detailed methodologies for key assays used to characterize and compare PI3K beta inhibitors.

Biochemical Kinase Assay (IC50 Determination)

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified PI3K isoforms.

Objective: To determine the concentration of an inhibitor required to reduce the kinase activity by 50%.

Materials:

  • Recombinant human PI3K isoforms (α, β, γ, δ)

  • Phosphatidylinositol-4,5-bisphosphate (PIP2) substrate

  • Adenosine triphosphate (ATP), often radiolabeled ([γ-³²P]ATP) or coupled to a detection system (e.g., ADP-Glo™)

  • Kinase reaction buffer

  • Test compounds (PI3K inhibitors)

  • 96- or 384-well assay plates

  • Detection reagents and instrument (e.g., scintillation counter, luminometer)

Protocol:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the kinase reaction buffer.

  • Reaction Setup: In an assay plate, add the kinase, the PIP2 substrate, and the test compound dilutions.

  • Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Termination and Detection: Stop the reaction and measure the amount of product formed (phosphorylated PIP2, or PIP3) or the amount of ATP consumed. For radioactive assays, this involves capturing the radiolabeled PIP3 on a membrane and quantifying with a scintillation counter. For non-radioactive assays like ADP-Glo™, the amount of ADP produced is measured via a luminescence-based reaction.

  • Data Analysis: Calculate the percentage of kinase activity inhibition for each compound concentration relative to a vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This assay assesses the effect of a PI3K inhibitor on the proliferation and viability of cancer cell lines.

Objective: To determine the concentration of an inhibitor that reduces cell viability by 50% (GI50 or IC50).

Materials:

  • Cancer cell line of interest (e.g., PTEN-deficient lines like PC-3 or BT549)

  • Cell culture medium and supplements

  • Test compounds (PI3K inhibitors)

  • 96-well cell culture plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and solubilization solution (e.g., DMSO) or CellTiter-Glo® reagent

  • Microplate reader (absorbance or luminescence)

Protocol:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to attach overnight.

  • Treatment: Treat the cells with a range of concentrations of the PI3K inhibitor. Include a vehicle-only control.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) to allow for cell proliferation.

  • Detection:

    • MTT Assay: Add MTT reagent to each well and incubate for a few hours. The viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the formazan crystals with a solubilization solution.

    • CellTiter-Glo® Assay: Add the CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of viable cells).

  • Measurement: Read the absorbance (MTT) or luminescence (CellTiter-Glo®) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each inhibitor concentration. Determine the IC50 value by plotting cell viability against the logarithm of the inhibitor concentration.

Western Blot for Phospho-AKT (p-AKT)

This technique is used to confirm target engagement within the cell by measuring the phosphorylation status of AKT, a key downstream effector of PI3K.

Objective: To assess the inhibition of PI3K signaling by measuring the levels of phosphorylated AKT.

Materials:

  • Cancer cell line

  • Test compounds (PI3K inhibitors)

  • Cell lysis buffer

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-AKT, anti-total AKT, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Protocol:

  • Cell Treatment and Lysis: Treat cancer cells with the PI3K inhibitor for a specified time. Lyse the cells to extract the proteins.

  • Protein Quantification: Determine the total protein concentration in each lysate.

  • SDS-PAGE and Transfer: Separate the protein lysates by size using SDS-PAGE and transfer the proteins to a membrane.

  • Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody against p-AKT overnight.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Add a chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Reprobing: The membrane can be stripped of the first set of antibodies and reprobed with an antibody against total AKT and a loading control to ensure equal protein loading across lanes.

  • Analysis: Densitometry can be used to quantify the band intensities and determine the reduction in p-AKT levels in response to the inhibitor.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the head-to-head comparison of PI3K beta inhibitors.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_cellular Cellular Mechanism of Action cluster_invivo In Vivo Efficacy (Optional) biochem Biochemical Kinase Assay (IC50 vs. PI3K isoforms) western Western Blot for p-AKT (Target Engagement) biochem->western cell_viability Cell Viability Assay (e.g., MTT on PTEN-null cells) cell_viability->western xenograft Xenograft Tumor Models (e.g., PTEN-null tumors) western->xenograft data_analysis Comparative Data Analysis & Interpretation xenograft->data_analysis start Select PI3Kβ Inhibitors for Comparison start->biochem start->cell_viability

References

Confirming TGX-155's On-Target Effects by Phenocopying with PIK3CB siRNA Knockdown

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

In the realm of targeted cancer therapy, ensuring that a drug's effects are a direct consequence of its intended molecular target is paramount. TGX-155, a selective inhibitor of the p110β catalytic subunit of phosphoinositide 3-kinase (PI3Kβ), has shown promise in preclinical studies. This guide provides a comparative analysis of the effects of this compound with the genetic knockdown of its target, PIK3CB (the gene encoding p110β), using small interfering RNA (siRNA). By demonstrating that the pharmacological inhibition with this compound phenocopies the genetic ablation of PIK3CB, researchers can gain confidence in the on-target activity of the compound.

This guide presents a summary of experimental data, detailed protocols for key validation experiments, and visual representations of the underlying biological pathways and experimental workflows to aid researchers in designing and interpreting their own target validation studies.

The PI3K/Akt Signaling Pathway: The Target of this compound

The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common event in many cancers, making it an attractive target for therapeutic intervention. PI3Kβ, encoded by the PIK3CB gene, is one of the Class IA PI3K isoforms that, upon activation by receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt then phosphorylates a multitude of substrates, leading to the promotion of cell survival and proliferation.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kβ (p110β) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt pAkt p-Akt (Active) Akt->pAkt Phosphorylation Downstream Downstream Effectors pAkt->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation TGX155 This compound TGX155->PI3K Inhibits siRNA PIK3CB siRNA siRNA->PI3K Knockdown

Figure 1: PI3K/Akt signaling pathway and points of intervention.

Experimental Workflow for Target Validation

A typical workflow to confirm the on-target effects of a small molecule inhibitor like this compound involves a parallel comparison with the effects of siRNA-mediated knockdown of the target protein. This approach allows for the direct attribution of the observed cellular phenotypes to the inhibition of the intended target.

Workflow Start Start: Cancer Cell Line Culture Treatment Treatment Groups Start->Treatment Control Vehicle Control (e.g., DMSO) Treatment->Control TGX155 This compound Treatment Treatment->TGX155 siRNA_Control Control siRNA Transfection Treatment->siRNA_Control siRNA_Target PIK3CB siRNA Transfection Treatment->siRNA_Target Assays Phenotypic & Mechanistic Assays Viability Cell Viability Assay (e.g., MTT) Control->Viability Apoptosis Apoptosis Assay (e.g., Caspase-3) Control->Apoptosis Western Western Blot (p-Akt, Akt, PI3Kβ) Control->Western TGX155->Viability TGX155->Apoptosis TGX155->Western siRNA_Control->Viability siRNA_Control->Apoptosis siRNA_Control->Western siRNA_Target->Viability siRNA_Target->Apoptosis siRNA_Target->Western Analysis Data Analysis & Comparison Viability->Analysis Apoptosis->Analysis Western->Analysis

Figure 2: Experimental workflow for comparing this compound and PIK3CB siRNA.

Comparative Efficacy: this compound vs. PIK3CB siRNA

The following tables summarize the effects of this compound and PIK3CB siRNA on key cellular processes, drawing from published literature. It is important to note that direct head-to-head comparisons in the same study are limited; thus, data from different studies are presented to provide a comprehensive overview.

Table 1: Comparative Effects on Cell Viability

TreatmentCell LineAssayEndpointResult
TGX-D1 (this compound analog)C4-2 (Prostate Cancer)MTT72 hoursIC50: 11.36 µM[1]
PIK3CB siRNAHCC712 (Breast Cancer)Cell Growth10 daysSignificant growth inhibition[2][3]
PIK3CB siRNAMCF-7 (Breast Cancer)Cell Growth10 daysNo significant effect on growth[2][3]
PIK3CB siRNAT47D (Breast Cancer)Cell Growth10 daysNo significant effect on growth[2][3]
PIK3CB siRNAEVSA-T (Breast Cancer)Cell Viability4 daysSuppressed cell proliferation[4]
PIK3CB siRNAU251 (Glioblastoma)Cell ProliferationNot specifiedSuppression of cell proliferation[5]

Table 2: Comparative Effects on Apoptosis

TreatmentCell LineAssayEndpointResult
PIK3CB siRNAHCC712 (Breast Cancer)TUNEL/Hoechst staining7 daysSignificant increase in apoptosis[2][3]
PIK3CB siRNAMCF-7 (Breast Cancer)TUNEL/Hoechst staining7 daysNo significant effect on apoptosis[2][3]
PIK3CB siRNAT47D (Breast Cancer)TUNEL/Hoechst staining7 daysNo significant effect on apoptosis[2][3]
PIK3CB siRNAU251 (Glioblastoma)Not specifiedNot specifiedPromotion of cell apoptosis[5]

Table 3: Comparative Effects on Akt Phosphorylation

TreatmentCell LineAssayResult
TGX-221 (PI3Kβ inhibitor)Gastric Cancer CellsWestern BlotDecreased p-Akt (Ser473) levels[6][7]
PIK3CB siRNAEVSA-T (Breast Cancer)Western BlotSuppressed p-Akt levels[4]

Logical Framework for On-Target Validation

The concordance of phenotypic and mechanistic outcomes between a selective inhibitor and the genetic knockdown of its target provides strong evidence for on-target activity. This logical relationship is a cornerstone of modern drug discovery and target validation.

Logic Hypothesis Hypothesis: This compound inhibits cell proliferation via PI3Kβ Pharmacological Pharmacological Inhibition (this compound) Hypothesis->Pharmacological Genetic Genetic Knockdown (PIK3CB siRNA) Hypothesis->Genetic Mechanism Shared Mechanism: Reduced p-Akt Pharmacological->Mechanism Phenotype Shared Phenotype: Decreased Cell Viability & Increased Apoptosis Pharmacological->Phenotype Genetic->Mechanism Genetic->Phenotype Conclusion Conclusion: This compound exerts its effects on-target through PI3Kβ inhibition Mechanism->Conclusion Phenotype->Conclusion

Figure 3: Logical diagram for validating the on-target effects of this compound.

Experimental Protocols

The following are generalized protocols for the key experiments cited in this guide. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

siRNA Transfection for PIK3CB Knockdown

This protocol is adapted for a 6-well plate format.

  • Cell Seeding: Seed 2 x 10^5 cells per well in 2 ml of antibiotic-free normal growth medium supplemented with Fetal Bovine Serum (FBS). Incubate at 37°C in a CO2 incubator until cells are 50-60% confluent (typically 18-24 hours)[8].

  • Prepare siRNA Solutions:

    • Solution A: Dilute 20-80 pmols of PIK3CB siRNA or a non-targeting control siRNA into 100 µl of siRNA Transfection Medium[8].

    • Solution B: Dilute 2-8 µl of a suitable siRNA Transfection Reagent into 100 µl of siRNA Transfection Medium[8].

  • Complex Formation: Add Solution A to Solution B, mix gently by pipetting, and incubate for 15-45 minutes at room temperature to allow for the formation of siRNA-transfection reagent complexes[8].

  • Transfection:

    • Wash the cells once with 2 ml of siRNA Transfection Medium[8].

    • Aspirate the medium and add 800 µl of siRNA Transfection Medium to each well[8].

    • Add the 200 µl of the siRNA-transfection reagent complex mixture to each well and gently swirl the plate to mix[8].

  • Incubation: Incubate the cells for 5-7 hours at 37°C in a CO2 incubator.

  • Post-transfection: Add 1 ml of normal growth medium containing 2x FBS and antibiotics. Incubate for an additional 24-72 hours before proceeding with downstream assays.

This compound Treatment
  • Cell Seeding: Seed cells at the desired density in a multi-well plate.

  • Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions in culture medium to achieve the desired final concentrations.

  • Treatment: Replace the culture medium with the medium containing the various concentrations of this compound or a vehicle control (medium with the same concentration of DMSO).

  • Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours) before analysis.

Cell Viability (MTT) Assay
  • Cell Treatment: Seed cells in a 96-well plate and treat with this compound or transfect with siRNA as described above.

  • MTT Addition: After the incubation period, add 10 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µl of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Western Blotting for Akt Phosphorylation
  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Electrophoresis and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-Akt (e.g., Ser473 or Thr308), total Akt, and PI3Kβ overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Densitometry analysis can be performed to quantify the relative protein levels, with p-Akt levels often normalized to total Akt levels.

References

Benchmarking TGX-155: A Selective PI3Kβ Inhibitor Against Pan-PI3K Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of TGX-155, a selective inhibitor of the β isoform of phosphoinositide 3-kinase (PI3K), against a panel of pan-PI3K inhibitors. The objective is to offer a clear, data-driven comparison to aid in the selection of appropriate research tools and to highlight the distinct pharmacological profiles of these compounds. As this compound and its closely related analog, TGX-221, are often used interchangeably in preclinical research, data for TGX-221 is included as a proxy for this compound's activity profile.

The PI3K Signaling Pathway: A Critical Cellular Regulator

The PI3K/AKT/mTOR signaling pathway is a pivotal cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. The Class I PI3Ks, comprising isoforms α, β, γ, and δ, are key nodes in this pathway. While pan-PI3K inhibitors target all four isoforms, isoform-selective inhibitors like this compound offer the potential for more targeted intervention with a potentially reduced off-target effect profile.

PI3K_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_inhibitors Inhibitors RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation GPCR G-Protein Coupled Receptor (GPCR) GPCR->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activation PI3K->PIP2 Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Cell_Processes Cell Growth, Survival, Proliferation mTORC1->Cell_Processes Regulation TGX155 This compound (PI3Kβ selective) TGX155->PI3K Inhibits PI3Kβ PanPI3Ki Pan-PI3K Inhibitors PanPI3Ki->PI3K Inhibits all Class I Isoforms

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for TGX-155

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the responsible handling and disposal of investigational compounds like TGX-155 are paramount to ensuring a safe laboratory environment and adhering to regulatory compliance. While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, this guide provides essential safety and logistical information based on general best practices for the disposal of research-grade small molecule inhibitors.

It is critical to consult your institution's Environmental Health and Safety (EHS) office for specific guidance and to review all available safety information from the supplier before handling or disposing of this compound. [1][2] Federal, state, and local regulations must be followed for the disposal of all chemical waste.[1][3]

Understanding this compound: A Selective PI3Kβ Inhibitor

This compound is a selective inhibitor of phosphoinositide 3-kinase β (PI3Kβ), a key enzyme in the PI3K/Akt signaling pathway.[4] This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism.[5][6] Dysregulation of the PI3K/Akt pathway is implicated in various diseases, including cancer, making inhibitors like this compound valuable tools in biomedical research.[7]

Core Disposal Principles for Investigational Compounds

The disposal of any investigational drug or chemical should be approached with a clear understanding of its potential hazards. For compounds where a specific SDS is unavailable, a conservative approach that treats the substance as potentially hazardous is recommended.

Immediate Steps for this compound Disposal:
  • Contact your Environmental Health and Safety (EHS) Office: This is the most critical first step.[1][2] Your EHS office will provide institution-specific procedures for the disposal of research chemicals and can advise on the appropriate waste streams.

  • Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS office.[1] It should be collected in a designated, properly labeled, and sealed container.

  • Container Selection and Labeling: Use a compatible, leak-proof container for collecting this compound waste.[2] The container must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound" and its IUPAC name if available), concentration, and any known hazard information.[2]

  • Secure Storage: Store the waste container in a designated and secure Satellite Accumulation Area (SAA) until it is collected for disposal by trained personnel.[1][2]

  • Final Disposition: The standard and recommended method for the final disposal of non-hazardous and many hazardous pharmaceutical wastes is incineration by a licensed hazardous waste disposal facility.[1][8] This ensures the complete destruction of the compound.

Quantitative Data Summary

Due to the limited public availability of a specific Safety Data Sheet for this compound, quantitative data regarding its disposal, such as reportable quantities or specific concentration limits for disposal, could not be compiled. The following table summarizes key chemical properties that are relevant for handling and storage.

PropertyValueSource
Molecular Formula C₂₀H₁₉FN₂O₃MedChemExpress
Molecular Weight 354.38 g/mol MedChemExpress
Appearance Solid powderMedChemExpress
Storage Store at -20°C for long-term storage.MedChemExpress

Experimental Protocols: General Guidelines for Handling Small Molecule Inhibitors

While specific experimental protocols involving this compound are proprietary to individual research labs, the following general guidelines for handling potent small molecule inhibitors should be followed:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound.

  • Ventilation: Handle the solid compound in a chemical fume hood to avoid inhalation of dust particles.

  • Weighing: When weighing the powder, use a balance inside a fume hood or a ventilated balance enclosure.

  • Solution Preparation: Prepare solutions in a fume hood. Avoid generating aerosols.

  • Spill Response: In the event of a spill, follow your institution's established spill response procedures. Generally, this involves isolating the area, absorbing the spill with an inert material, and collecting the contaminated material in a sealed container for hazardous waste disposal.

This compound Mechanism of Action: The PI3K/Akt Signaling Pathway

This compound exerts its effects by inhibiting PI3Kβ, a critical enzyme in the PI3K/Akt signaling cascade. This pathway is typically activated by growth factors and other extracellular signals, leading to a series of intracellular events that promote cell survival and proliferation. By blocking PI3Kβ, this compound can interrupt these signals, which is of significant interest in cancer research and other fields.

PI3K_Akt_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 TGX155 This compound TGX155->PI3K Inhibition PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt (PKB) PIP3->Akt Recruitment PDK1->Akt Phosphorylation & Activation Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Response Cellular Responses (Survival, Growth, Proliferation) Downstream->Response

Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.

By providing this essential safety and logistical information, we aim to be a preferred source for laboratory safety and chemical handling, building deep trust with researchers, scientists, and drug development professionals by offering value that extends beyond the product itself. Always prioritize safety and consult with your institution's EHS professionals for guidance on the proper disposal of all laboratory chemicals.

References

Personal protective equipment for handling TGX-155

Author: BenchChem Technical Support Team. Date: November 2025

FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.

This document provides crucial safety and logistical information for the handling and disposal of TGX-155, a selective PI3Kβ inhibitor. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure personal safety and proper management of this research compound. Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guidance is based on best practices for handling potent, biologically active small molecules of unknown toxicity.

Hazard Identification and Personal Protective Equipment (PPE)

Potent kinase inhibitors like this compound should be handled with caution. The primary routes of exposure are inhalation of the powder, and skin or eye contact.[1] The following Personal Protective Equipment (PPE) is mandatory when handling this compound in both solid and solution forms.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

ActivityRequired PPESpecifications
Receiving and Unpacking • Double Nitrile Gloves• Lab Coat• Safety Glasses• Chemotherapy-rated gloves (ASTM D6978) are recommended.[2]• Disposable, back-closing gown is preferred.[2]• ANSI Z87.1 certified.[2][3]
Weighing and Aliquoting (Solid Form) • Double Nitrile Gloves• Disposable Lab Gown• Safety Goggles• Respiratory Protection• Change gloves immediately if contaminated.[2][4]• Back-closing with knit cuffs.[2]• Provide a full seal around the eyes.[2]• A NIOSH-approved N95 or higher respirator is required to prevent inhalation of fine particles.[2]
Solution Preparation and Handling • Double Nitrile Gloves• Disposable Lab Gown• Safety Goggles• Chemotherapy-rated gloves.[2]• Impermeable to liquids.[2]• Protect against splashes.[2]
Waste Disposal • Double Nitrile Gloves• Disposable Lab Gown• Safety Goggles• Heavy-duty, chemical-resistant gloves.[2]• Impermeable to liquids.• Protect against splashes.

Engineering Controls

A certified chemical fume hood is the most critical engineering control to minimize inhalation exposure to this compound.

  • Chemical Fume Hood : All procedures involving the handling of solid this compound, such as weighing and preparing stock solutions, must be conducted in a chemical fume hood.[3][4] This provides a contained workspace and protects the user from inhaling hazardous dust or aerosols.

  • Designated Area : Establish a designated area for working with potent compounds like this compound to prevent cross-contamination.[5]

Operational Plan and Handling Procedures

A systematic approach is essential to minimize exposure and ensure the integrity of the compound.

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leakage.

  • Confirm the recommended storage conditions on the product vial or datasheet. Typically, compounds like this compound are stored at -20°C.

  • Store in a clearly labeled, designated, and secure location away from incompatible materials.

Preparation of Stock Solutions:

This experimental protocol outlines the preparation of a stock solution of this compound.

Materials:

  • This compound powder

  • Anhydrous DMSO (or other appropriate solvent)

  • Sterile, conical-bottom tubes with screw caps

  • Calibrated pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Preparation : Before handling, ensure all necessary PPE is donned correctly. Prepare a designated work area within a chemical fume hood by lining it with absorbent, disposable bench paper.[2]

  • Equilibration : Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing : In the chemical fume hood, carefully weigh the desired amount of this compound powder using a calibrated analytical balance. Use weigh boats or creased weighing paper to facilitate transfer.[6] Keep containers closed as much as possible to avoid generating dust.[6]

  • Solvent Addition : Slowly add the appropriate volume of solvent (e.g., DMSO) to the vial containing the solid this compound to achieve the desired concentration.

  • Dissolution : Securely cap the vial and vortex until the solid is completely dissolved. If necessary, sonicate the vial in a water bath to aid dissolution.

  • Aliquoting and Storage : Once fully dissolved, dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes. Clearly label each aliquot with the compound name, concentration, date, and storage temperature. Store stock solutions at -20°C or -80°C as recommended to maintain stability.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.

Spill Response Workflow:

Spill_Response_Workflow start Spill Occurs evacuate Evacuate Immediate Area start->evacuate alert Alert Others and Lab Supervisor evacuate->alert ppe Don Appropriate PPE (Double Gloves, Gown, Goggles, Respirator if powder) alert->ppe contain_liquid Cover Liquid Spill with Absorbent Material ppe->contain_liquid Liquid Spill contain_solid Gently Cover Solid Spill with Damp Paper Towels ppe->contain_solid Solid Spill cleanup Clean from Outside In, Place Waste in Sealed Bag contain_liquid->cleanup contain_solid->cleanup decontaminate Decontaminate Spill Area with Appropriate Solvent cleanup->decontaminate dispose Dispose of all Contaminated Materials as Hazardous Waste decontaminate->dispose report Document and Report Spill dispose->report

Caption: Workflow for responding to a this compound spill.

Disposal Plan

All waste materials contaminated with this compound must be disposed of as hazardous chemical waste.[7]

  • Solid Waste : This includes empty vials, contaminated gloves, pipette tips, bench paper, and any other disposable materials that have come into contact with the compound. Place these items in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste : Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not pour down the drain.[7]

  • Disposal Vendor : All hazardous waste must be disposed of through an approved hazardous waste management service in accordance with local, state, and federal regulations.[7]

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.